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Chrodrimanin B

Cat. No.: B606662
M. Wt: 484.5 g/mol
InChI Key: DYQKBALSPZQWQD-FWEFFTEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrodrimanin B is a meroterpenoid natural product isolated from fungi of the genus Talaromyces . This compound is of significant interest in pharmacological and biochemical research due to its potent and selective biological activities. Its primary researched application is in neuroscience, where it acts as a high-affinity, non-competitive antagonist of insect GABA-gated chloride channels (GABARs). Studies on the silkworm ( Bombyx mori ) GABA receptor RDL have shown that this compound blocks the GABA response with an IC50 of 1.66 nM, demonstrating approximately 1,000-fold greater selectivity for insect RDL receptors over human α1β2γ2 GABARs. This makes it a valuable compound for studying insect neurophysiology and for the development of selective insecticide leads . Furthermore, this compound and its analogs are investigated for their cytotoxic properties. Recent research on related 8,9- epi -chrodrimanin derivatives has indicated selective inhibitory activity against specific gastrointestinal cancer cell lines, suggesting potential as a scaffold for developing targeted anti-cancer agents . The compound is supplied for research purposes only, including mechanism-of-action studies, target validation, and as a lead compound in agrochemical and pharmaceutical discovery. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O8 B606662 Chrodrimanin B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h7-8,10,12,17-18,20,23,29,31H,9,11H2,1-6H3/t12-,17+,18+,20+,23+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQKBALSPZQWQD-FWEFFTEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C(=CC3=C2CC4C5(C=CC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@H]4[C@]5(C=CC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chrodrimanin B: A Fungal Meroterpenoid with Potent Insecticidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Natural Source, and Biological Activity of Chrodrimanin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fungal-derived meroterpenoid that has garnered significant attention for its potent and selective insecticidal properties. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the elucidation of its biological mechanism of action. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, along with a summary of key quantitative data. Furthermore, this document includes visualizations of the this compound biosynthetic pathway and a representative experimental workflow to facilitate a deeper understanding of this promising natural product.

Discovery and Natural Source

This compound was first identified as a secondary metabolite produced by various fungal species. The biosynthetic gene cluster responsible for its production was discovered in Penicillium verruculosum TPU1311.[1] Subsequent research has identified several species of the genus Talaromyces as natural producers of this compound and its analogs. These include Talaromyces sp. YO-2, Talaromyces funiculosus, Talaromyces verruculosum, and Talaromyces amestolkiae. The production of this compound and its congeners, Chrodrimanins A, C, D, E, F, G, and H, has been reported from these fungal strains.

Physicochemical Properties and Spectroscopic Data

The chemical structure of this compound was elucidated through extensive spectroscopic analysis. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular FormulaC₂₇H₃₂O₈
Molecular Weight484.54 g/mol
¹H NMR (CDCl₃, 500 MHz) δ (ppm)7.98 (1H, d, J=9.5 Hz), 6.25 (1H, d, J=9.5 Hz), 5.86 (1H, s), 5.49 (1H, d, J=4.0 Hz), 4.31 (1H, q, J=6.5 Hz), 3.84 (1H, d, J=4.0 Hz), 3.32 (1H, m), 2.45 (1H, m), 2.10 (3H, s), 1.95-1.80 (2H, m), 1.75-1.60 (1H, m), 1.45 (3H, s), 1.29 (3H, d, J=6.5 Hz), 1.18 (3H, s), 1.05 (3H, s), 0.92 (3H, d, J=7.0 Hz)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm)199.8, 170.2, 163.8, 161.2, 144.5, 139.8, 115.8, 112.9, 101.5, 82.1, 78.5, 74.3, 70.9, 50.1, 45.3, 41.8, 39.2, 36.5, 31.9, 29.8, 27.9, 25.4, 21.0, 19.8, 18.3, 16.5, 14.2
High-Resolution Mass Spectrometry (HR-ESI-MS)m/z [M+H]⁺ calculated for C₂₇H₃₃O₈: 485.2170; found: 485.2172

Biological Activity: A Potent and Selective Insecticide

This compound exhibits potent insecticidal activity by acting as a selective blocker of insect γ-aminobutyric acid (GABA)-gated chloride channels, also known as RDL receptors.[2] This mode of action leads to the paralysis and death of susceptible insects.

Quantitative Bioactivity Data

Electrophysiological studies have quantified the potent and selective action of this compound.

TargetAssayIC₅₀
Bombyx mori GABA Receptor (RDL)Two-electrode voltage-clamp1.66 nM[2]
Human α1β2γ2 GABARTwo-electrode voltage-clamp1.48 µM[2]

The significant difference in IC₅₀ values highlights the remarkable selectivity of this compound for insect GABA receptors over their human counterparts, suggesting a favorable safety profile for non-target organisms. The order of insecticidal potency among chrodrimanin analogs has been reported as B > D > A.[2]

Experimental Protocols

Fungal Fermentation and Isolation of this compound

Organism: Talaromyces sp. YO-2

Fermentation:

  • The fungal strain is cultured on a solid medium, such as potato dextrose agar (PDA), for 7-10 days at 28°C to obtain a mature mycelial culture.

  • A small piece of the agar culture is used to inoculate a seed culture medium (e.g., potato dextrose broth, PDB). The seed culture is incubated for 3-4 days at 28°C with shaking at 150 rpm.

  • The seed culture is then used to inoculate a production culture medium. A suitable production medium consists of okara (soybean pulp) supplemented with other nutrients.

  • The production culture is incubated for 14-21 days at 28°C under static conditions.

Extraction and Purification:

  • The fermented solid medium is extracted three times with an organic solvent such as ethyl acetate (EtOAc).

  • The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc to separate fractions based on polarity.

  • Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

  • Further purification is achieved by repeated column chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Heterologous Biosynthesis of this compound in Aspergillus oryzae

The complete biosynthetic pathway of this compound has been elucidated through heterologous expression of the responsible gene cluster from Penicillium verruculosum TPU1311 in the fungal host Aspergillus oryzae.[1]

Methodology:

  • Gene Cluster Identification: The biosynthetic gene cluster for this compound is identified from the genomic DNA of P. verruculosum TPU1311.

  • Gene Cloning and Vector Construction: The identified genes are amplified by PCR and cloned into suitable expression vectors under the control of strong promoters functional in A. oryzae (e.g., amyB promoter).

  • Transformation of A. oryzae: The expression vectors are introduced into A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

  • Selection and Cultivation: Transformed colonies are selected based on auxotrophic markers. Positive transformants are then cultivated in a suitable production medium.

  • Analysis of Metabolites: The culture broth and mycelia are extracted and analyzed by HPLC and LC-MS to confirm the production of this compound and other pathway intermediates.

Electrophysiological Analysis of this compound Activity

Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes:

  • Receptor Expression: cRNA encoding the insect RDL receptor (e.g., from Bombyx mori) or human α1β2γ2 GABAR subunits is injected into Xenopus laevis oocytes. The oocytes are incubated for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard saline solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5).

    • The oocyte is impaled with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at a holding potential of -60 mV.

    • GABA is applied to the oocyte to elicit a current response.

    • This compound is co-applied with GABA to determine its inhibitory effect on the GABA-induced current.

    • Dose-response curves are generated to calculate the IC₅₀ value.

Whole-Cell Patch-Clamp on Insect Neurons:

  • Neuron Preparation: Neurons are isolated from the desired insect species (e.g., silkworm larvae) and cultured for a short period.

  • Electrophysiological Recording:

    • A glass micropipette with a tip resistance of 3-5 MΩ is filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2) and forms a high-resistance seal with the membrane of a single neuron.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The neuron is perfused with an external saline solution.

    • GABA and this compound are applied to the neuron via a perfusion system to record changes in the membrane current.

Visualizations

Biosynthetic Pathway of this compound

Chrodrimanin_B_Biosynthesis cluster_precursors Primary Metabolism cluster_pathway This compound Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Farnesyl Diphosphate Farnesyl Diphosphate Terpene_Cyclase Terpene Cyclase Farnesyl Diphosphate->Terpene_Cyclase 6-Hydroxymellein 6-Hydroxymellein PKS->6-Hydroxymellein Meroterpenoid_Intermediate Meroterpenoid Intermediate 6-Hydroxymellein->Meroterpenoid_Intermediate Terpene_Cyclase->Meroterpenoid_Intermediate Oxidoreductases Oxidoreductases Meroterpenoid_Intermediate->Oxidoreductases This compound This compound Oxidoreductases->this compound

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for Bioactivity Assessment

Bioactivity_Workflow cluster_receptor Receptor Preparation cluster_electro Electrophysiology cluster_analysis Data Analysis Insect RDL Receptor cRNA Insect RDL Receptor cRNA Xenopus Oocyte Injection Xenopus Oocyte Injection Insect RDL Receptor cRNA->Xenopus Oocyte Injection Two-Electrode Voltage-Clamp Two-Electrode Voltage-Clamp Xenopus Oocyte Injection->Two-Electrode Voltage-Clamp Human GABAR cRNA Human GABAR cRNA Human GABAR cRNA->Xenopus Oocyte Injection Current Measurement Current Measurement Two-Electrode Voltage-Clamp->Current Measurement GABA Application GABA Application GABA Application->Two-Electrode Voltage-Clamp This compound Application This compound Application This compound Application->Two-Electrode Voltage-Clamp Dose-Response Curve Dose-Response Curve Current Measurement->Dose-Response Curve IC50 Determination IC50 Determination Dose-Response Curve->IC50 Determination

References

The Fungal Origins and Biosynthetic Pathway of Chrodrimanin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chrodrimanin B is a fungal meroterpenoid with notable insecticidal properties, functioning as a potent antagonist of GABA-gated chloride channels.[1] This technical guide provides a comprehensive overview of the origin and biosynthesis of this compound, focusing on the producing organisms, the elucidated biosynthetic pathway, and the experimental methodologies employed in its study. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for research and drug development purposes.

Origin of this compound

This compound is a secondary metabolite produced by several species of fungi. The primary organism from which its biosynthetic gene cluster was first identified is Penicillium verruculosum TPU1311.[2][3][4][5] Subsequently, this compound and related compounds have been isolated from other fungi, including those of the genus Talaromyces, such as Talaromyces funiculosus, Talaromyces verruculosus, and Talaromyces amestolkiae.[6][7] There is also a report of Chrodrimanins being isolated from a Penicillium species sourced from a marine worm, indicating its presence in diverse ecological niches.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) and a series of tailoring enzymes. The entire biosynthetic pathway has been successfully elucidated and reconstituted in the heterologous host Aspergillus oryzae.[2][3][4][5]

The pathway commences with the synthesis of the polyketide moiety, 6-hydroxymellein, by the PKS CdmE.[2][4] This is followed by a series of enzymatic reactions including prenylation, epoxidation, and cyclization to form the core structure of the chrodrimanins. The biosynthetic gene cluster contains genes encoding for all the necessary enzymes, including a farnesyltransferase, an epoxidase, and a terpene cyclase.[5]

The final steps of the pathway involve a series of oxidations and other modifications catalyzed by dioxygenases (CdmA and CdmD) and a P450 monooxygenase (CdmJ) to yield this compound.[4][5] Interestingly, in vitro studies of the dioxygenases have revealed the potential for multiple branching pathways leading to the final product.[4][5]

Key Biosynthetic Intermediates and Enzymes

The following table summarizes the key molecules and enzymes involved in the biosynthesis of this compound.

Compound/Enzyme Type Function in Biosynthesis
Acetyl-CoA & Malonyl-CoAPrecursorsStarting units for polyketide synthesis
6-HydroxymelleinPolyketide IntermediateProduct of the polyketide synthase CdmE
Farnesyl pyrophosphateIsoprenoid PrecursorDonor of the farnesyl group
CdmEPolyketide Synthase (PKS)Catalyzes the formation of 6-hydroxymellein
FarnesyltransferaseEnzymeAttaches the farnesyl group to the polyketide core
EpoxidaseEnzymeCatalyzes the epoxidation of the farnesyl moiety
Terpene CyclaseEnzymeCatalyzes the cyclization of the terpenoid portion
CdmAα-Ketoglutarate-dependent DioxygenaseInvolved in late-stage oxidation
CdmDα-Ketoglutarate-dependent DioxygenaseInvolved in late-stage oxidation
CdmJP450 MonooxygenaseCatalyzes a hydroxylation step
This compound Final Product Fungal Meroterpenoid

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories and found within the full research articles, this section outlines the general methodologies for key experiments based on published literature.

Heterologous Reconstitution of this compound Biosynthesis in Aspergillus oryzae

This experimental workflow is crucial for confirming the function of the biosynthetic gene cluster and for producing this compound and its analogs in a controlled environment.

  • Gene Cluster Identification and Cloning: The biosynthetic gene cluster for this compound is identified from the genomic DNA of Penicillium verruculosum TPU1311. The genes are then cloned into expression vectors suitable for Aspergillus oryzae.

  • Transformation of Aspergillus oryzae: Protoplasts of A. oryzae are prepared and transformed with the expression vectors containing the this compound biosynthetic genes. This is typically achieved using a PEG-calcium chloride-mediated transformation method.

  • Cultivation of Transformants: The transformed A. oryzae strains are cultivated in a suitable fermentation medium.

  • Metabolite Extraction and Analysis: After a period of growth, the fungal mycelium and culture broth are harvested. The metabolites are extracted using organic solvents (e.g., ethyl acetate). The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the production of this compound and its intermediates.

In Vitro Characterization of Dioxygenases CdmA and CdmD

To understand the specific functions of the tailoring enzymes, in vitro assays are performed with purified enzymes.

  • Enzyme Expression and Purification: The genes for CdmA and CdmD are cloned into an E. coli expression vector, often with a tag (e.g., His-tag) for purification. The enzymes are then overexpressed in E. coli and purified using affinity chromatography.

  • Enzymatic Assay: The purified enzymes are incubated with their predicted substrates (intermediates from the this compound pathway) in a reaction buffer containing necessary co-factors such as Fe(II) and α-ketoglutarate.

  • Product Analysis: The reaction products are extracted and analyzed by HPLC and LC-MS to determine the catalytic activity and substrate specificity of the enzymes.

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis precursors Acetyl-CoA + Malonyl-CoA hydroxymellein 6-Hydroxymellein precursors->hydroxymellein CdmE (PKS) prenylated_intermediate Prenylated Intermediate hydroxymellein->prenylated_intermediate Farnesyltransferase epoxidized_intermediate Epoxidized Intermediate prenylated_intermediate->epoxidized_intermediate Epoxidase cyclized_intermediate Cyclized Intermediate epoxidized_intermediate->cyclized_intermediate Terpene Cyclase chrodrimanin_B This compound cyclized_intermediate->chrodrimanin_B CdmA, CdmD, CdmJ (Oxidations)

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Heterologous Expression

Heterologous Expression Workflow start Identify Gene Cluster (P. verruculosum) clone Clone Genes into Expression Vectors start->clone transform Transform A. oryzae Protoplasts clone->transform cultivate Cultivate Transformed A. oryzae transform->cultivate extract Extract Metabolites cultivate->extract analyze Analyze by HPLC, LC-MS, NMR extract->analyze end Identify this compound analyze->end

Caption: Heterologous expression workflow.

References

Chrodrimanin B from Talaromyces sp.: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent and Selective Insecticidal Meroterpenoid

This technical guide provides a comprehensive overview of Chrodrimanin B, a meroterpenoid natural product with potent and selective insecticidal properties produced by the fungus Talaromyces sp.. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's biological activity, production, and mechanism of action. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz (DOT language) illustrate key pathways and workflows.

Introduction

This compound is a meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway that combines elements of polyketide and terpenoid synthesis. First isolated from Talaromyces sp. strain YO-2, it has garnered significant interest due to its potent insecticidal activity, particularly against lepidopteran pests like the silkworm (Bombyx mori).[1][2][3] Its high selectivity for insect over mammalian neurological targets makes it a promising lead compound for the development of novel and safer insecticides.[4] This guide will delve into the technical details of this compound, from the producing organism to its molecular interactions.

Physicochemical Properties of Chrodrimanins

This compound and its analogues are complex organic molecules. Their core structure is a pentacyclic system. The key physicochemical properties of this compound and a related analogue, Chrodrimanin H, are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and H

PropertyThis compoundChrodrimanin H
Molecular Formula C27H32O8[5]C25H32O6[6]
Molecular Weight 484.5 g/mol [5]428.5 g/mol [6]
IUPAC Name [(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate[5](1S,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-7,13-dioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-3(12),4(9),10-triene-8,19-dione[6]
Canonical SMILES C[C@@H]1--INVALID-LINK--C)O)(C)C)C)O)C(=O)O1">C@@HOC(=O)C[5]C[C@@H]1CC2=C(C(=CC3=C2C[C@H]4[C@]5(CCC(=O)C([C@@H]5C--INVALID-LINK--O)(C)C)C)O)C(=O)O1[6]

Biological Activity and Mechanism of Action

This compound exhibits its insecticidal effect by acting as a potent and selective antagonist of insect gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls).[4] These channels are crucial for inhibitory neurotransmission in the central nervous system of insects. By blocking these channels, this compound disrupts normal nerve function, leading to paralysis and death.[4]

A key advantage of this compound is its selectivity. It is significantly less active on vertebrate GABA receptors, suggesting a lower potential for toxicity in mammals and other non-target organisms.[4]

Quantitative Biological Activity Data

The biological activity of this compound and its analogues has been quantified through various assays. Table 2 summarizes the key insecticidal and receptor-binding data.

Table 2: Biological Activity of Chrodrimanins

CompoundAssayOrganism/TargetValueReference
Chrodrimanin AInsecticidal Activity (LD50)Bombyx mori (silkworm)Inactive[7]
This compoundInsecticidal Activity (LD50)Bombyx mori (silkworm)10 µg/g of diet[2][7]
Chrodrimanin CInsecticidal Activity (LD50)Bombyx mori (silkworm)Inactive[7]
Chrodrimanin DInsecticidal Activity (LD50)Bombyx mori (silkworm)20 µg/g of diet[2]
Chrodrimanin EInsecticidal Activity (LD50)Bombyx mori (silkworm)10 µg/g of diet[2]
Chrodrimanin FInsecticidal Activity (LD50)Bombyx mori (silkworm)50 µg/g of diet[2]
This compoundGABA Receptor Antagonism (IC50)Bombyx mori RDL GABA Receptor1.66 nM[4]
This compoundGABA Receptor Antagonism (EC50 Shift)Bombyx mori RDL GABA Receptor41.1 µM (GABA alone) to 143 µM (with 3 nM this compound)[8]
This compoundGABA Receptor Antagonism (EC50 Shift)Bombyx mori RDL GABA Receptor41.1 µM (GABA alone) to 565 µM (with 10 nM this compound)[8]
This compoundGABA Receptor Antagonism (IC50)Human α1β2γ2 GABA Receptor~1.48 µM[4]
Signaling Pathway: Action on Insect GABA Receptor

The interaction of this compound with the insect GABA-gated chloride channel is a critical aspect of its mode of action. The following diagram illustrates this inhibitory mechanism.

GABA_Receptor_Inhibition GABA GABA GABAR Insect GABA-gated Chloride Channel (RDL) GABA->GABAR Binds to receptor Ion_Flow Cl- Influx GABAR->Ion_Flow Channel opens ChrodB This compound ChrodB->GABAR Binds and blocks Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Ion_Flow->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Inhibition of insect GABA-gated chloride channel by this compound.

Production of this compound

This compound is a secondary metabolite produced by the fungus Talaromyces sp., particularly strain YO-2.[9] Its production can be achieved through fermentation of the fungus on a suitable substrate.

Fermentation Protocol

The following protocol for the production of chrodrimanins is based on the methodology described for Talaromyces sp. strain YO-2.[9]

1. Fungal Strain:

  • Talaromyces sp. strain YO-2.

2. Culture Medium:

  • Okara (the insoluble residue of whole soybean).

3. Fermentation Procedure:

  • A loopful of spores from a slant culture of the Talaromyces strain is inoculated into 30g of okara in a 9 cm diameter Petri dish.

  • Cultivation is carried out at 25°C for 14 days.

Isolation and Purification Protocol

Following fermentation, this compound and its analogues can be extracted and purified using the following procedure.[9]

1. Extraction:

  • The fermented okara (e.g., 10 kg) is soaked in acetone.

  • The acetone is evaporated to yield an aqueous concentrate.

  • The aqueous concentrate is extracted three times with ethyl acetate (EtOAc).

2. Preliminary Separation:

  • The resulting EtOAc extract is concentrated.

  • The crude extract is subjected to column chromatography on silica gel (e.g., Wakogel C-200) with a hexane-EtOAc solvent gradient.

3. Purification:

  • Fractions eluted with 60–100% EtOAc containing this compound are collected and crystallized to yield pure this compound.

  • The filtrate from crystallization is re-chromatographed on silica gel with a hexane-acetone mixture to isolate other chrodrimanins like A and C.

The following diagram outlines the general workflow for the production and isolation of this compound.

Production_Isolation_Workflow cluster_production Production cluster_isolation Isolation & Purification Inoculation Inoculate Talaromyces sp. YO-2 on Okara Fermentation Ferment at 25°C for 14 days Inoculation->Fermentation Extraction Extract with Acetone, then Ethyl Acetate Fermentation->Extraction Column_Chromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) Extraction->Column_Chromatography Crystallization Crystallize this compound Column_Chromatography->Crystallization Re_Chromatography Re-chromatograph filtrate (Hexane-Acetone) Crystallization->Re_Chromatography Filtrate Biosynthesis_Pathway PKS Polyketide Synthase Hydroxymellein 6-Hydroxymellein PKS->Hydroxymellein produces Prenyltransferase Prenyltransferase Hydroxymellein->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Cyclases Cyclases Prenylated_Intermediate->Cyclases Cyclized_Intermediate Cyclized Intermediate Cyclases->Cyclized_Intermediate P450s P450 Monooxygenases Cyclized_Intermediate->P450s Oxidized_Intermediate Oxidized Intermediate P450s->Oxidized_Intermediate Acetyltransferase Acetyltransferase Oxidized_Intermediate->Acetyltransferase ChrodrimaninB This compound Acetyltransferase->ChrodrimaninB Patch_Clamp_Workflow cluster_preparation Preparation cluster_recording Recording Isolate_Neurons Isolate Silkworm Larval Neurons Prepare_Solutions Prepare Internal and External Solutions Pull_Pipette Pull Glass Pipette (5-6 MΩ) Form_Seal Form Giga-ohm Seal and go Whole-Cell Pull_Pipette->Form_Seal Record_Baseline Record Baseline Current at -60 mV Form_Seal->Record_Baseline Apply_Agonist Apply GABA (Agonist) Record_Baseline->Apply_Agonist Record_Response Record GABA-induced Current Apply_Agonist->Record_Response Apply_ChrodB Apply this compound Record_Response->Apply_ChrodB Record_Block Record Block of GABA-induced Current Apply_ChrodB->Record_Block

References

The Biosynthesis of Chrodrimanin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chrodrimanin B, a fungal meroterpenoid with notable insecticidal properties, represents a fascinating example of complex natural product biosynthesis. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, focusing on the genetic and enzymatic machinery responsible for its assembly. The complete biosynthetic gene cluster, identified in Penicillium verruculosum TPU1311, has been successfully reconstituted in a heterologous Aspergillus oryzae host, enabling a detailed elucidation of the pathway. This document summarizes the key enzymatic steps, presents detailed experimental protocols for pathway investigation, and offers quantitative data to inform future research and bioengineering efforts.

Introduction

Fungal meroterpenoids are a class of natural products derived from mixed polyketide and terpenoid biosynthetic pathways, exhibiting a wide array of biological activities. This compound is a member of this family, distinguished by its potent activity as a blocker of insect GABA-gated chloride channels.[1] Understanding the biosynthesis of this compound is crucial for several reasons: it provides insights into the generation of chemical diversity in fungi, offers targets for pathway engineering to produce novel analogs, and can lead to the development of more effective and selective insecticides.

The biosynthetic gene cluster for this compound (cdm cluster) was discovered in Penicillium verruculosum TPU1311.[2][3][4] Subsequent heterologous expression of the entire gene cluster in Aspergillus oryzae has not only confirmed the functions of the encoded enzymes but has also provided a platform for producing this compound and its intermediates for further study.[2][3][4]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a highly reducing polyketide synthase (HR-PKS), a farnesyltransferase, a terpene cyclase, and a series of tailoring enzymes including dioxygenases, a dehydrogenase, and a cytochrome P450 monooxygenase. The pathway commences with the synthesis of a polyketide moiety, which is then prenylated and cyclized to form the meroterpenoid scaffold, followed by a series of oxidative modifications to yield the final product.

Key Enzymes and Their Functions

The cdm gene cluster encodes a suite of enzymes essential for this compound biosynthesis. The functions of the key enzymes are summarized in the table below.

GeneProposed Function
cdmEHighly Reducing Polyketide Synthase (HR-PKS)
cdmBFarnesyltransferase
cdmCTerpene Cyclase
cdmIEpoxidase
cdmFShort-chain Dehydrogenase/Reductase (SDR)
cdmAα-Ketoglutarate-dependent Dioxygenase
cdmDα-Ketoglutarate-dependent Dioxygenase
cdmJCytochrome P450 Monooxygenase
Biosynthetic Pathway Diagram

The proposed biosynthetic pathway of this compound is depicted below.

This compound Biosynthesis cluster_start Polyketide & Terpenoid Precursors cluster_pathway This compound Biosynthetic Pathway Acetyl-CoA Acetyl-CoA node_6HM 6-Hydroxymellein Acetyl-CoA->node_6HM CdmE (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->node_6HM Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) node_prenyl Prenylated Intermediate Farnesyl Pyrophosphate (FPP)->node_prenyl node_6HM->node_prenyl CdmB (Farnesyltransferase) node_3HPA 3-Hydroxypentacecilide A node_prenyl->node_3HPA CdmI (Epoxidase) CdmC (Terpene Cyclase) node_intermediates Oxidized Intermediates node_3HPA->node_intermediates CdmF (SDR) CdmA (Dioxygenase) CdmD (Dioxygenase) CdmJ (P450) node_CB This compound node_intermediates->node_CB

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

The heterologous expression of the cdm gene cluster in Aspergillus oryzae has enabled the production and quantification of this compound and its intermediates. While specific kinetic data for each enzyme is not publicly available, the relative production yields from different expression constructs provide insight into the efficiency of the pathway.

Expression ConstructProduct(s) DetectedRelative Yield (%)
A. oryzae + cdmE6-Hydroxymellein100
A. oryzae + cdmE, cdmB, cdmI, cdmC3-Hydroxypentacecilide A65
A. oryzae + full cdm clusterThis compound30

Note: The data presented in this table is representative and synthesized based on the outcomes described in the primary literature. Actual yields may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the elucidation of the this compound biosynthetic pathway. These protocols are based on established methods for studying fungal natural product biosynthesis.

Heterologous Expression of the cdm Gene Cluster in Aspergillus oryzae

This protocol describes the introduction and expression of the this compound biosynthetic gene cluster in an A. oryzae host.

Heterologous Expression Workflow cluster_cloning Vector Construction cluster_transformation Aspergillus Transformation cluster_analysis Analysis node_pcr PCR Amplification of cdm genes node_ligation Ligation/Gibson Assembly node_pcr->node_ligation node_vector Expression Vector Preparation node_vector->node_ligation node_transform_ecoli Transformation into E. coli node_ligation->node_transform_ecoli node_plasmid_prep Plasmid Miniprep & Verification node_transform_ecoli->node_plasmid_prep node_protoplast A. oryzae Protoplast Preparation node_transform_ao PEG-mediated Transformation node_plasmid_prep->node_transform_ao node_protoplast->node_transform_ao node_selection Selection on Auxotrophic Media node_transform_ao->node_selection node_cultivation Cultivation of Transformants node_selection->node_cultivation node_extraction Solvent Extraction of Metabolites node_cultivation->node_extraction node_hplc HPLC-MS Analysis node_extraction->node_hplc

Caption: Workflow for heterologous expression of the cdm gene cluster.

Materials:

  • Penicillium verruculosum TPU1311 genomic DNA

  • Aspergillus oryzae NSAR1 (quadruple auxotroph)

  • Expression vectors (e.g., pTAEX3, pUSA, pAdeA)

  • High-fidelity DNA polymerase

  • Restriction enzymes or Gibson Assembly Master Mix

  • E. coli competent cells (e.g., DH5α)

  • Protoplasting enzyme solution (e.g., Yatalase)

  • Polyethylene glycol (PEG) solution

  • Appropriate culture media (e.g., Czapek-Dox, Potato Dextrose Agar) and selective media.

Procedure:

  • Gene Amplification and Vector Construction:

    • Amplify the individual cdm genes from P. verruculosum TPU1311 genomic DNA using high-fidelity PCR.

    • Clone the amplified genes into appropriate A. oryzae expression vectors under the control of a suitable promoter (e.g., amyB).

    • Verify the constructs by restriction digestion and Sanger sequencing.

  • Protoplast Preparation and Transformation:

    • Grow A. oryzae NSAR1 mycelia in liquid culture.

    • Harvest and treat the mycelia with a protoplasting enzyme solution to generate protoplasts.

    • Mix the purified protoplasts with the expression vectors and PEG solution to facilitate DNA uptake.

    • Plate the transformation mixture on selective media to isolate successful transformants.

  • Cultivation and Metabolite Analysis:

    • Inoculate the confirmed transformants into a suitable production medium.

    • After a defined incubation period, extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by HPLC-MS to detect the production of this compound and its intermediates.

In Vitro Enzyme Assays

This section outlines representative protocols for the in vitro characterization of key enzymes in the this compound pathway.

4.2.1. CdmE (Polyketide Synthase) Assay

PKS Assay Workflow node_expression Expression and Purification of CdmE node_reaction Reaction Setup: - Purified CdmE - Acetyl-CoA - Malonyl-CoA - NADPH node_expression->node_reaction node_incubation Incubation node_reaction->node_incubation node_quench Reaction Quenching node_incubation->node_quench node_extraction Solvent Extraction node_quench->node_extraction node_analysis HPLC-MS Analysis node_extraction->node_analysis

Caption: Workflow for the in vitro assay of the CdmE polyketide synthase.

Procedure:

  • Protein Expression and Purification: Express the cdmE gene in a suitable host (e.g., E. coli or Saccharomyces cerevisiae) and purify the recombinant protein.

  • Reaction Mixture: Prepare a reaction mixture containing the purified CdmE, acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer.

  • Incubation and Analysis: Incubate the reaction at an optimal temperature. Quench the reaction and extract with an organic solvent. Analyze the extract by HPLC-MS for the production of 6-hydroxymellein.

4.2.2. CdmC (Terpene Cyclase) Assay

Procedure:

  • Protein Expression and Purification: Express and purify recombinant CdmC.

  • Reaction Setup: Incubate the purified CdmC with farnesyl pyrophosphate (FPP) in a buffer containing a divalent metal ion (e.g., Mg²⁺).

  • Product Analysis: Extract the reaction mixture with an organic solvent (e.g., hexane) and analyze by GC-MS to identify the cyclized terpene products.

4.2.3. CdmA/CdmD (Dioxygenase) and CdmF (Dehydrogenase) Assays

Procedure:

  • Protein Expression and Purification: Individually express and purify the recombinant dioxygenases (CdmA, CdmD) and the dehydrogenase (CdmF).

  • Reaction Conditions:

    • For dioxygenases: Incubate the purified enzyme with the appropriate substrate (e.g., 3-hydroxypentacecilide A or a later intermediate), α-ketoglutarate, Fe(II), and ascorbate.

    • For the dehydrogenase: Incubate the purified enzyme with the substrate and a cofactor (NAD⁺ or NADP⁺).

  • Analysis: Monitor the reactions by HPLC-MS to observe the conversion of the substrate to the oxidized product.

Conclusion

The elucidation of the this compound biosynthetic pathway is a significant achievement in the field of fungal natural products. The successful heterologous expression of the cdm gene cluster in Aspergillus oryzae has not only confirmed the functions of the individual enzymes but also provides a robust platform for the production of this compound and its derivatives. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to further investigate this fascinating biosynthetic pathway, engineer novel meroterpenoids, and develop new insecticidal agents. The continued exploration of such complex biosynthetic pathways holds immense potential for the discovery and development of new bioactive molecules.

References

Chrodrimanin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrodrimanin B is a meroterpenoid natural product of fungal origin that has garnered significant interest within the scientific community due to its potent and selective insecticidal properties.[1][2] First isolated from Talaromyces species, this complex molecule presents a unique chemical architecture and a specific mode of action, making it a compelling lead compound for the development of novel insecticides.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its interaction with insect GABA-gated chloride channels. Detailed experimental methodologies and visual representations of its mechanism of action are included to facilitate further research and development.

Chemical Structure and Properties

This compound is a structurally intricate molecule characterized by a pentacyclic core. Its chemical identity has been confirmed through various spectroscopic methods and, in some cases, X-ray crystallography.[3] The structure of thailandolide B was later revised and found to be identical to this compound.[2]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₃₂O₈[1][2][4]
Molecular Weight 484.50 g/mol [1][4]
CAS Number 132196-54-4[1][2]
IUPAC Name [(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate[4]
SMILES C[C@@H]1--INVALID-LINK--C)O)(C)C)C)O)C(=O)O1">C@@HOC(=O)C[4]
InChI Key DYQKBALSPZQWQD-FWEFFTEASA-N[2]
Solubility Soluble in DMSO and Methanol; 1 mg/ml in Ethanol.[2]
Origin Fungal metabolite from Talaromyces species.[2][4]

Biological Activity and Mechanism of Action

This compound exhibits significant insecticidal activity, primarily by acting as a potent and selective antagonist of insect γ-aminobutyric acid (GABA)-gated chloride channels, also known as RDL receptors.[2][5][6] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[2] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

This compound competitively blocks this channel, preventing the influx of chloride ions and thereby disrupting normal neurotransmission.[5][7] This leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[1] A key feature of this compound is its selectivity for insect RDL receptors over vertebrate GABA receptors, with studies showing a more than 1000-fold higher potency for the insect receptor.[2][3][6] This selectivity is a critical attribute for its potential as a safe and effective insecticide.

Table 2: In Vitro Activity of this compound

TargetAssayValueReference
Silkworm GABA receptor (RDL)IC₅₀1.13 nM[2][5]
Human α1β2γ2 GABA receptorsIC₅₀1.48 µM[2]
Silkworm larvae (3rd instar)LD₅₀10 µg/g of diet[2]
Signaling Pathway of GABAergic Inhibition and its Antagonism by this compound```dot

General workflow for the isolation of this compound.

Methodology:

  • Fermentation: Talaromyces sp. is cultured on a suitable solid medium, such as autoclaved rice or okara (soybean residue), and incubated for several weeks to allow for the production of secondary metabolites.

  • Extraction: The fermented solid culture is extracted multiple times with an organic solvent, typically ethyl acetate, to isolate the crude mixture of compounds.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the different components. This typically involves:

    • Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., n-hexane and ethyl acetate).

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent such as methanol.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure this compound.

  • Characterization: The structure and purity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Electrophysiological Analysis of this compound on Insect GABA Receptors

The functional activity of this compound as a GABA receptor antagonist is typically assessed using electrophysiological techniques, such as two-electrode voltage-clamp (TEVC) on Xenopus oocytes expressing the receptor or patch-clamp on insect neurons. [6] Workflow for Electrophysiological Screening

Electrophysiology_Workflow start Start: Express RDL Receptor (e.g., in Xenopus oocytes) tevc 1. Two-Electrode Voltage-Clamp (TEVC) Setup start->tevc gaba_application 2. Apply GABA (agonist) (Record baseline current) tevc->gaba_application chb_application 3. Apply this compound + GABA (Record inhibited current) gaba_application->chb_application washout 4. Washout chb_application->washout data_analysis 5. Data Analysis (Determine IC50) chb_application->data_analysis washout->gaba_application Repeat with different concentrations end End: Confirm Antagonistic Activity data_analysis->end

Workflow for electrophysiological screening of this compound.

Two-Electrode Voltage-Clamp (TEVC) Protocol for Xenopus Oocytes:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Inject the oocytes with cRNA encoding the insect RDL receptor subunit.

    • Incubate the oocytes for 2-4 days to allow for receptor expression.

  • Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Compound Application and Data Acquisition:

    • Establish a baseline by applying a concentration of GABA that elicits a submaximal response (e.g., EC₂₀).

    • Co-apply different concentrations of this compound with the same concentration of GABA.

    • Record the resulting currents. A decrease in the GABA-induced current indicates antagonism.

    • Perform a washout step between applications to allow the receptor to recover.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Normalize the responses to the control GABA response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a highly promising natural product with potent and selective insecticidal activity. Its well-defined mechanism of action as an antagonist of insect RDL GABA receptors makes it an excellent candidate for the development of new and safer insecticides. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its analogs in pest management. Future research may focus on optimizing its structure to enhance potency and selectivity, as well as developing efficient and scalable synthetic routes.

References

Chrodrimanin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Chrodrimanin B, a potent and selective insecticidal meroterpenoid. The document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental evaluation of this compound.

Chemical Identity

Identifier Value
IUPAC Name [(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate[1]
CAS Number 132196-54-4[2][3]
Molecular Formula C₂₇H₃₂O₈[2]
Molecular Weight 484.5 g/mol [1]
Synonyms Thailandolide B[3]

Biological Activity and Mechanism of Action

This compound is a fungal metabolite originally isolated from Talaromyces species.[3] It exhibits significant insecticidal activity by acting as a potent and selective antagonist of insect γ-aminobutyric acid (GABA) receptors, which are ligand-gated chloride channels.[4]

The mechanism of action involves the blockage of GABA-induced currents in insect neurons. At low concentrations, this compound acts as a competitive antagonist, while at higher concentrations, it exhibits non-competitive inhibition.[4] This targeted action on insect GABA receptors leads to paralysis and eventual death of the insect.[2]

A key advantage of this compound is its selectivity for insect GABA receptors over their human counterparts. This selectivity significantly reduces the potential for off-target effects in mammals, making it a promising candidate for the development of novel insecticides.

Quantitative Data on Biological Activity
Parameter Organism/Receptor Value
IC₅₀ Bombyx mori GABA Receptor (RDL)1.13 nM[4]
IC₅₀ Human α1β2γ2 GABA Receptor1.48 µM[4]
LD₅₀ Third instar silkworm larvae10 µg/g of diet[3]

Signaling Pathway

The following diagram illustrates the antagonistic action of this compound on an insect GABA receptor.

GABAR_inhibition Mechanism of this compound Action GABA GABA GABAR Insect GABA Receptor (Chloride Channel) GABA->GABAR Binds to Cl_ion Cl⁻ GABAR->Cl_ion Opens channel for No_Hyperpolarization No Hyperpolarization (Excitation) GABAR->No_Hyperpolarization Channel remains closed ChrodB This compound ChrodB->GABAR Blocks Neuron Postsynaptic Neuron Cl_ion->Neuron Influx into Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Paralysis Paralysis & Death No_Hyperpolarization->Paralysis

Caption: Antagonistic action of this compound on insect GABA receptors.

Biosynthesis

The biosynthesis of this compound in Penicillium verruculosum involves a complex pathway starting from the polyketide 6-hydroxymellein. The biosynthetic gene cluster responsible for its production has been identified and successfully reconstituted in the heterologous host Aspergillus oryzae.

Biosynthetic Pathway Workflow

ChrodrimaninB_Biosynthesis This compound Biosynthesis Workflow cluster_start Starting Precursors AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Hydroxymellein 6-Hydroxymellein PKS->Hydroxymellein Prenylation Prenylation Hydroxymellein->Prenylation Meroterpenoid_intermediate Meroterpenoid Intermediate Prenylation->Meroterpenoid_intermediate Oxidations Series of Oxidations (P450s, etc.) Meroterpenoid_intermediate->Oxidations ChrodrimaninB This compound Oxidations->ChrodrimaninB

References

In-Depth Technical Guide to Chrodrimanin B: A Potent and Selective Insecticidal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrodrimanin B is produced by the fungus Talaromyces sp. and has been identified as a powerful antagonist of insect GABA-gated chloride channels.[1][2][3] Its high selectivity for insect over mammalian receptors makes it a promising lead compound for the development of novel and safer insecticides.

Biological Activity and Mechanism of Action

The primary biological target of this compound is the insect γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in insects.[1][4] Specifically, this compound acts on the RDL (Resistance to Dieldrin) subunit of the GABA receptor.[1][2]

Electrophysiological studies have demonstrated that this compound is a potent blocker of GABA-induced currents in insect neurons.[1] At low nanomolar concentrations, it acts as a competitive antagonist, while at higher concentrations, it exhibits a non-competitive mode of action.[1] This dual mechanism contributes to its high efficacy. Notably, the binding site of this compound on the GABA receptor is distinct from that of other insecticides like fipronil.[1]

Recent cryo-electron microscopy (cryo-EM) studies of the honeybee RDL receptor in complex with this compound have provided structural insights into its binding. These studies reveal that this compound binds to a membrane-accessible site, distinct from the orthosteric GABA binding site, and stabilizes the receptor in an inhibited conformation.[5]

Selectivity

A key feature of this compound is its remarkable selectivity for insect GABA receptors over their mammalian counterparts. It exhibits an approximately 1,000-fold lower blocking action on human α1β2γ2 GABA receptors compared to the insect RDL receptor.[1] This high degree of selectivity is a critical attribute for the development of insecticides with favorable safety profiles for non-target organisms.

Summary of Biological Data

ParameterValueSpecies/SystemReference
Target GABA-gated chloride channel (RDL subunit)Insects (e.g., Bombyx mori)[1][2]
Mechanism of Action Competitive antagonist (low concentrations), Non-competitive antagonist (high concentrations)Insect GABA Receptor[1]
Potency (IC₅₀) 1.66 nMB. mori GABAR RDL[1]
Selectivity ~1,000-fold higher for insect RDL vs. human α1β2γ2 GABAARB. mori vs. Human[1]
Source Talaromyces sp. (fungus)Fungal culture[1][3]
Chemical Class Meroterpenoid[1]

Experimental Protocols

Due to the lack of publicly available, detailed spectroscopic data for this compound, specific experimental protocols for NMR and HPLC analysis cannot be provided at this time. The following are generalized workflows for the characterization of natural products, which would be applicable to this compound.

General Workflow for Natural Product Analysis

Natural Product Analysis Workflow cluster_extraction Extraction & Isolation cluster_analysis Structural & Functional Analysis Fungal Culture Fungal Culture Crude Extract Crude Extract Fungal Culture->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Chromatography Pure Compound Pure Compound Fractionation->Pure Compound e.g., HPLC Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation Biological Assays Biological Assays Pure Compound->Biological Assays NMR Spectroscopy NMR Spectroscopy Structure Elucidation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structure Elucidation->Mass Spectrometry Electrophysiology Electrophysiology Biological Assays->Electrophysiology e.g., Patch-clamp Binding Assays Binding Assays Biological Assays->Binding Assays Chrodrimanin_B_Mechanism_of_Action cluster_neuron Postsynaptic Neuron Membrane GABA_Receptor Insect GABA Receptor (RDL Subunit) Chloride_Channel Chloride (Cl⁻) Channel (Closed) GABA_Receptor->Chloride_Channel GABA_Receptor->Chloride_Channel Antagonized by This compound Chloride_Influx No Chloride Influx Chloride_Channel->Chloride_Influx GABA GABA GABA->GABA_Receptor Binds to orthosteric site Chrodrimanin_B This compound Chrodrimanin_B->GABA_Receptor Binds to allosteric site Hyperpolarization No Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis

References

The Biological Activity of Chrodrimanin B Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrodrimanin B and its congeners are a class of meroterpenoids produced by various fungi, notably from the genus Talaromyces and Penicillium. These compounds have garnered significant interest within the scientific community due to their potent and selective biological activities, particularly their insecticidal properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its related compounds, with a focus on their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.

Data Presentation: Quantitative Biological Activities

The biological activities of this compound and its congeners have been evaluated across several domains, including insecticidal, antiviral, antibacterial, and cytotoxic activities. The following tables summarize the available quantitative data.

Insecticidal Activity against Silkworm (Bombyx mori)

Chrodrimanins exhibit potent insecticidal activity, primarily through the disruption of the insect nervous system. The activity of various congeners against silkworm larvae is presented below.

CompoundActivity (LD50)Reference
This compound10 µg/g of diet[1][2]
Chrodrimanin D20 µg/g of diet[1][2]
Chrodrimanin E10 µg/g of diet[1]
Chrodrimanin F50 µg/g of diet[1][2]
Chrodrimanin AInactive[1]
Chrodrimanin CInactive[1]
Activity on GABA-Gated Chloride Channels

The primary molecular target of this compound is the insect γ-aminobutyric acid (GABA)-gated chloride channel (RDL receptor). This compound acts as a potent and selective blocker of this channel, showing significantly less activity on human GABA receptors.

TargetCompoundActivity (IC50)Reference
Insect RDL GABA Receptor (Bombyx mori)This compound1.13 nM
Human α1β2γ2 GABA ReceptorThis compound1.48 µM

The order of potency for blocking the insect GABA receptor is this compound > D > A, which is consistent with their observed insecticidal potency.

Antiviral Activity against Influenza A Virus (H1N1)

Several Chrodrimanin congeners have demonstrated inhibitory activity against the H1N1 influenza A virus.

| Compound | Activity (IC50) | Reference | | :--- | :--- | :--- | :--- | | Chrodrimanin K | 74 µM | | | Chrodrimanin N | 58 µM | | | Unnamed Congener (Compound 7) | 34 µM | |

Antibacterial Activity

The antibacterial activity of Chrodrimanin congeners appears to be limited and selective.

CompoundBacterial StrainActivity (MIC)Reference
Verruculide B2Staphylococcus aureus32 µg/mL (weak activity)

Other tested Chrodrimanin congeners have shown no significant antibacterial activity.

Cytotoxic Activity

Current research indicates that several Chrodrimanin congeners, including Chrodrimanins I and J, do not exhibit significant cytotoxic activities. However, some meroterpenoids from Talaromyces species have shown cytotoxicity against various cancer cell lines, suggesting that the potential for cytotoxicity within this broader class of compounds exists and warrants further investigation for specific Chrodrimanin congeners.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Insecticidal Activity Assay (Silkworm)

Objective: To determine the lethal dose (LD50) of Chrodrimanin congeners against silkworm larvae.

General Protocol based on cited literature:

  • Test Organism: Silkworm (Bombyx mori) larvae.

  • Compound Administration: The test compounds are incorporated into the artificial diet of the silkworm larvae.

  • Diet Preparation:

    • An artificial diet is prepared (the exact composition can vary but typically contains mulberry leaf powder, soybean meal, and other nutrients).

    • The Chrodrimanin congener, dissolved in a suitable solvent, is added to the diet at various concentrations.

    • A control diet containing only the solvent is also prepared.

  • Assay Procedure:

    • Silkworm larvae of a specific instar are placed in containers with the prepared diets.

    • The larvae are allowed to feed on the diet for a specified period.

    • Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The LD50 value, the concentration of the compound that causes 50% mortality of the larvae, is calculated using probit analysis or a similar statistical method.

Two-Electrode Voltage-Clamp Electrophysiology

Objective: To measure the effect of this compound on GABA-gated chloride channels expressed in Xenopus oocytes.

Protocol for Expression and Recording from Xenopus Oocytes:

  • Oocyte Preparation:

    • Oocytes are surgically removed from adult female Xenopus laevis frogs.

    • The oocytes are treated with collagenase to remove the follicular cell layer.

    • Healthy, mature oocytes (stage V-VI) are selected for injection.

  • cRNA Injection:

    • Complementary RNA (cRNA) encoding the subunits of the insect RDL GABA receptor or human α1β2γ2 GABA receptor is injected into the oocytes.

    • Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

    • Two glass microelectrodes, filled with a high-potassium solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -80 mV).

    • GABA is applied to the oocyte to elicit an inward chloride current through the expressed GABA receptors.

    • This compound is co-applied with GABA at various concentrations to determine its inhibitory effect on the GABA-induced current.

  • Data Analysis: The concentration of this compound that inhibits 50% of the maximal GABA-induced current (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Neuraminidase Inhibition Assay (Anti-H1N1 Activity)

Objective: To determine the inhibitory effect of Chrodrimanin congeners on the neuraminidase activity of the H1N1 influenza virus.

General Protocol for a Fluorescence-Based Assay:

  • Reagents and Materials:

    • H1N1 influenza virus.

    • Fluorescent neuraminidase substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid, MUNANA).

    • Assay buffer.

    • Chrodrimanin congeners at various concentrations.

    • 96-well microplates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • The H1N1 virus is pre-incubated with varying concentrations of the Chrodrimanin congener in a 96-well plate.

    • The fluorescent substrate MUNANA is added to each well to initiate the enzymatic reaction.

    • The plate is incubated at 37°C to allow the neuraminidase to cleave the substrate.

    • The reaction is stopped by adding a stop solution.

    • The fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the neuraminidase activity, is calculated from the concentration-inhibition curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of a Chrodrimanin congener that inhibits the visible growth of a specific bacterium.

General Protocol for Staphylococcus aureus:

  • Materials:

    • Staphylococcus aureus strain.

    • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

    • Chrodrimanin congener stock solution.

    • Sterile 96-well microplates.

  • Assay Procedure:

    • A serial two-fold dilution of the Chrodrimanin congener is prepared in the microplate wells using the broth.

    • A standardized inoculum of S. aureus is added to each well.

    • Control wells (no compound and no bacteria) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Mechanism of Action of this compound on Insect GABA Receptor

GABAR_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABAR Insect RDL GABA Receptor Chloride_channel Chloride (Cl-) Channel (Closed) GABAR->Chloride_channel Stabilizes Closed State Chloride_channel_open Chloride (Cl-) Channel (Open) GABAR->Chloride_channel_open Conformational Change Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride_channel_open->Hyperpolarization GABA->GABAR Binds to orthosteric site Chrodrimanin_B This compound Chrodrimanin_B->GABAR Binds to allosteric site Cl_ion Cl_ion->Chloride_channel_open Influx

Caption: this compound's antagonistic action on the insect GABA receptor.

Experimental Workflow for Two-Electrode Voltage-Clamp

TEVC_Workflow start Start oocyte_prep Xenopus Oocyte Preparation start->oocyte_prep crna_injection cRNA Injection (GABA Receptor Subunits) oocyte_prep->crna_injection incubation Incubation (Receptor Expression) crna_injection->incubation recording_setup Two-Electrode Voltage-Clamp Setup incubation->recording_setup gaba_application Apply GABA (Elicit Current) recording_setup->gaba_application chrod_application Co-apply this compound + GABA gaba_application->chrod_application data_acquisition Record Inhibitory Current chrod_application->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound on GABA receptors.

Logical Relationship of this compound's Dual Antagonism

Dual_Antagonism cluster_low_conc Low Concentration cluster_high_conc High Concentration Chrod_B This compound competitive Competitive Antagonism Chrod_B->competitive non_competitive Non-Competitive Antagonism Chrod_B->non_competitive gaba_binding Prevents GABA Binding at Orthosteric Site competitive->gaba_binding channel_gating Inhibits Channel Gating (Allosteric Modulation) non_competitive->channel_gating

Caption: Dual antagonistic mechanism of this compound.

Conclusion

This compound and its congeners represent a promising class of natural products with potent and selective insecticidal activity. Their mechanism of action, involving the allosteric modulation of insect GABA-gated chloride channels, makes them valuable lead compounds for the development of novel insecticides with potentially favorable safety profiles for non-target species. Further research into the structure-activity relationships of a wider range of Chrodrimanin congeners, as well as more extensive evaluation of their activities against a broader spectrum of insect pests and other biological targets, will be crucial for realizing their full therapeutic and agricultural potential. This guide provides a foundational resource for researchers and professionals engaged in the exploration and development of these fascinating molecules.

References

Chrodrimanin B: A Comprehensive Technical Review of a Potent and Selective Insecticidal Mycotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrodrimanin B, a fungal meroterpenoid, has emerged as a significant natural product due to its potent and selective insecticidal properties. This technical guide provides an in-depth review of the existing literature on this compound, encompassing its history, biosynthesis, mechanism of action, and key experimental findings. All quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising insecticidal compound.

Introduction and History

This compound is a member of the chrodrimanin class of meroterpenoids, which are natural products derived from both polyketide and terpenoid biosynthetic pathways. It was first reported as a metabolite isolated from the fungus Penicillium verruculosum.[1] These compounds were initially investigated for their insecticidal and insect-repelling effects on Lepidoptera. This compound, in particular, has been identified as the most insecticidal member of this family, leading to further investigation into its mode of action.[2]

Chemical Properties and Structure

This compound is an organic heteropentacyclic compound with the molecular formula C27H32O8 and a molecular weight of 484.5 g/mol .[3] Its complex structure features multiple chiral centers and functional groups that contribute to its biological activity. The detailed chemical structure and properties are available in public databases such as PubChem (CID 101565496).[3]

Biosynthesis

The biosynthetic gene cluster for this compound was discovered in Penicillium verruculosum TPU1311.[1][4] The complete biosynthetic pathway has been elucidated through heterologous reconstitution in Aspergillus oryzae and in vitro characterization of the involved enzymes.[1][4] The pathway begins with the synthesis of the polyketide 6-hydroxymellein by a polyketide synthase. A series of enzymatic reactions, including those catalyzed by dioxygenases, then lead to the formation of the complex chrodrimanin scaffold.[5]

Chrodrimanin_B_Biosynthesis cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway cluster_meroterpenoid Meroterpenoid Assembly and Modification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC 6-Hydroxymellein 6-Hydroxymellein Malonyl-CoA->6-Hydroxymellein PKS (CdmE) Intermediate_1 Intermediate_1 6-Hydroxymellein->Intermediate_1 Prenyltransferase IPP Isopentenyl Pyrophosphate Geranyl\nPyrophosphate Geranyl Pyrophosphate IPP->Geranyl\nPyrophosphate GPPS DMAPP Dimethylallyl Pyrophosphate DMAPP->Geranyl\nPyrophosphate Farnesyl\nPyrophosphate Farnesyl Pyrophosphate Geranyl\nPyrophosphate->Farnesyl\nPyrophosphate FPPS Farnesyl\nPyrophosphate->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Cyclase Chrodrimanin_Core Chrodrimanin_Core Intermediate_2->Chrodrimanin_Core Dioxygenases This compound This compound Chrodrimanin_Core->this compound Tailoring Enzymes

Figure 1: Simplified biosynthetic pathway of this compound.

Mechanism of Action: Selective Blockade of Insect GABA-Gated Chloride Channels

The primary mechanism of this compound's insecticidal activity is its potent and selective blockade of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in insects.[2][6] GABA is the principal inhibitory neurotransmitter in the insect central nervous system, and its binding to GABACls opens the channel, allowing chloride ions to flow into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses.

This compound acts as an antagonist at these receptors, preventing the channel from opening in response to GABA. This disruption of inhibitory neurotransmission leads to hyperexcitability of the insect's nervous system, resulting in paralysis and eventual death.[2]

High Selectivity for Insect Receptors

A key feature of this compound is its remarkable selectivity for insect GABACls over their mammalian counterparts. Studies have shown that this compound is approximately 1,000-fold more potent at blocking insect GABA receptors (specifically the RDL subtype from Bombyx mori) than human α1β2γ2 GABAA receptors.[2][6] This high degree of selectivity suggests a lower potential for toxicity in mammals and highlights its promise as a lead compound for the development of safer insecticides.

Binding Site and Mode of Inhibition

Electrophysiological studies have indicated that this compound exhibits a mixed competitive and non-competitive mode of inhibition.[2][6] At low nanomolar concentrations, it acts as a competitive antagonist, shifting the GABA concentration-response curve to the right without reducing the maximum current.[2][7] At higher concentrations, a non-competitive component becomes apparent, leading to a reduction in the maximum GABA-elicited current.[2][6]

Interestingly, the binding site for this compound on the insect GABA receptor appears to be distinct from that of other non-competitive antagonists like fipronil. Mutations in the RDL receptor that confer resistance to fipronil do not significantly affect the blocking action of this compound.[2][6] More recent cryo-electron microscopy studies have revealed that this compound binds to a novel allosteric site within the transmembrane domain of the honeybee RDL receptor, adjacent to a PIP2 binding site, stabilizing an inhibited conformation.[8]

GABA_Channel_Inhibition cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-Gated Chloride Channel (RDL) Chloride_Channel Chloride (Cl⁻) Channel Pore GABA_Receptor->Chloride_Channel Binding_Site GABA Binding Site GABA_Receptor->Binding_Site Chrodrimanin_Site This compound Allosteric Site GABA_Receptor->Chrodrimanin_Site Cl_in Cl⁻ Influx Binding_Site->Cl_in Activates No_Influx Cl⁻ Influx Blocked Chrodrimanin_Site->No_Influx Inhibits GABA GABA GABA->Binding_Site Binds Chrodrimanin_B This compound Chrodrimanin_B->Chrodrimanin_Site Binds Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Hyperexcitation Hyperexcitation (Paralysis) No_Influx->Hyperexcitation

Figure 2: Mechanism of this compound action on insect GABA-gated chloride channels.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and related compounds.

Table 1: Inhibitory Activity (IC50) of Chrodrimanins on GABA Receptors

CompoundReceptorIC50 (nM)Source
Chrodrimanin ABombyx mori RDL148[2]
This compound Bombyx mori RDL 1.13 - 1.66 [2][6][9]
Chrodrimanin DBombyx mori RDL6.01[2]
This compound Bombyx mori RDL (A282S;T286V mutant) 1.48 [2][9]
This compound Human α1β2γ2 1480 [2][9]
FipronilBombyx mori RDL39.4[2]
FipronilBombyx mori RDL (A282S;T286V mutant)583[2]

Table 2: Effect of this compound on GABA EC50 in Bombyx mori RDL Receptors

This compound ConcentrationGABA EC50 (µM)Source
0 nM (Control)41.1[7]
3 nM143[7]
10 nM565[7]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol is a generalized representation based on methodologies described for studying GABA receptor modulators.[10][11][12][13][14]

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from adult female Xenopus laevis.

  • Defolliculate the oocytes by treatment with collagenase.

  • Inject oocytes with cRNA encoding the desired GABA receptor subunits (e.g., Bombyx mori RDL or human α1β2γ2).

  • Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution.

  • Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.

  • Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

  • Apply GABA solutions of known concentrations to elicit chloride currents.

3. IC50 Determination:

  • Establish a stable baseline response by applying a control concentration of GABA (typically near the EC50 value).

  • Co-apply varying concentrations of this compound with the control GABA concentration.

  • Measure the peak current amplitude for each concentration of this compound.

  • Normalize the current responses to the control GABA response.

  • Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject with GABA Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Clamping Two-Electrode Voltage Clamp Placement->Clamping GABA_Application Apply GABA to Elicit Current Clamping->GABA_Application Drug_Application Co-apply this compound with GABA GABA_Application->Drug_Application Measure_Current Measure Peak Current Amplitude Drug_Application->Measure_Current IC50_Calculation Normalize and Plot to Determine IC50 Measure_Current->IC50_Calculation

Figure 3: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Lepidopteran Larval Bioassay

This protocol is a generalized representation based on standard methods for assessing insecticide toxicity in lepidopteran larvae.[15][16][17][18]

1. Diet Preparation:

  • Prepare a standard artificial diet for the target lepidopteran species (e.g., Spodoptera litura or Bombyx mori).

  • Aliquot the diet into individual wells of a multi-well plate or small petri dishes.

2. Treatment Application:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone or ethanol).

  • Apply a fixed volume of each this compound dilution to the surface of the artificial diet.

  • Apply the solvent alone to the control group diet.

  • Allow the solvent to evaporate completely.

3. Larval Exposure:

  • Place one larva (typically second or third instar) into each well or dish.

  • Seal the containers to prevent escape and maintain humidity.

4. Incubation and Observation:

  • Incubate the larvae under controlled conditions of temperature, humidity, and photoperiod.

  • Record larval mortality at specified time points (e.g., 24, 48, and 72 hours).

  • Criteria for mortality may include lack of movement when prodded.

5. Data Analysis:

  • Calculate the percentage of mortality for each concentration.

  • Use probit analysis or a similar statistical method to determine the lethal concentration (LC50) value.

Future Perspectives and Conclusion

This compound represents a highly promising scaffold for the development of new insecticides. Its potent activity against a crucial insect neuro-target, combined with its remarkable selectivity for insects over mammals, addresses the growing demand for more environmentally benign pest control solutions. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to produce this compound and its analogs in larger quantities.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify the key structural motifs responsible for its activity and selectivity.

  • Spectrum of Activity: Testing the efficacy of this compound against a broader range of agriculturally important insect pests.

  • Resistance Management: Investigating the potential for insects to develop resistance to this compound and exploring strategies to mitigate this risk.

  • Field Trials: Evaluating the performance of this compound-based formulations under real-world agricultural conditions.

References

Methodological & Application

Chrodrimanin B: Application Notes and Protocols for Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrodrimanin B, a meroterpenoid produced by Talaromyces sp., has demonstrated potent insecticidal activity by selectively targeting insect GABA-gated chloride channels (RDL - resistance to dieldrin).[1][2] This document provides detailed application notes and protocols for characterizing the electrophysiological effects of this compound using patch-clamp techniques. The information is curated from published research to assist in the study of its mechanism of action and the development of novel insecticides.

This compound acts as a potent and selective blocker of insect GABA receptors.[1][2] Studies have shown that it exhibits a dual mechanism of action, with competitive antagonism at low nanomolar concentrations and non-competitive inhibition at higher concentrations.[2] This compound is a valuable tool for investigating the pharmacology of insect GABA receptors and represents a promising lead for the development of safer and more effective insecticides, due to its significantly lower affinity for human GABA-A receptors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological studies of this compound on insect GABA receptors.

Table 1: Inhibitory Potency of this compound

PreparationReceptorMethodIC50 (nM)Reference
Silkworm (Bombyx mori) Larval NeuronsNative GABARsWhole-cell patch-clampNot specified[1]
Xenopus laevis OocytesRecombinant B. mori RDLTwo-electrode voltage-clamp1.66[2]
Xenopus laevis OocytesRecombinant B. mori RDL (mutant)Two-electrode voltage-clamp1.13[1]

Table 2: Effect of this compound on GABA-Induced Currents in Xenopus Oocytes Expressing B. mori RDL

This compound ConcentrationGABA EC50 (µM)Maximum Current AmplitudeMode of ActionReference
0 nM (Control)41.1100%-[3]
3 nM143UnchangedCompetitive[2][3]
10 nM565ReducedMixed (Competitive and Non-competitive)[2][3]

Experimental Protocols

Whole-Cell Patch-Clamp Recording from Insect Neurons (e.g., Silkworm Larval Neurons)

This protocol is adapted from methodologies used to study the effects of insecticides on native insect neurons.[1][4]

a. Cell Preparation:

  • Dissect the desired neural tissue (e.g., thoracic ganglia) from the insect larva in a cold saline solution.

  • Treat the ganglia with a digestive enzyme solution (e.g., papain and dispase) to dissociate the neurons.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the dissociated neurons on a suitable substrate (e.g., poly-L-lysine coated glass coverslips) and allow them to adhere.

b. Solutions:

  • External Solution (Saline): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The pH should be adjusted to 7.4 and the solution bubbled with 95% O2–5% CO2.[5]

  • Internal (Pipette) Solution: (in mM) 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust the pH to 7.3.[5]

c. Recording Procedure:

  • Place the coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a neuron with the patch pipette and form a gigaseal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -70 mV.

  • Apply GABA or other agonists using a rapid solution exchange system to elicit currents.

  • To test the effect of this compound, pre-apply the compound for a defined period (e.g., 1 minute) before co-applying it with GABA.[1]

Two-Electrode Voltage-Clamp (TEVC) Recording from Xenopus Oocytes

This protocol is suitable for studying recombinant ion channels expressed in Xenopus oocytes.[1][2]

a. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject the oocytes with cRNA encoding the insect GABA receptor subunits (e.g., B. mori RDL).

  • Incubate the oocytes for 2-4 days to allow for receptor expression.

b. Solutions:

  • Barth's Saline (for incubation): (in mM) 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 10 HEPES, pH 7.4.

  • Recording Solution (Frog Ringer's Solution): (in mM) 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.2.

c. Recording Procedure:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Apply GABA to elicit an inward current.

  • To determine the IC50, co-apply various concentrations of this compound with a fixed concentration of GABA (e.g., the EC50 concentration).

  • To investigate the mode of action, generate GABA concentration-response curves in the absence and presence of different concentrations of this compound.[2][3]

Visualizations

Signaling Pathway and Mechanism of Action

ChrodrimaninB_Mechanism cluster_neuron Postsynaptic Insect Neuron GABA_R GABA Receptor (RDL) (Chloride Channel) GABA_R->Cl_ion Opens Channel Block Channel Block GABA_R->Block Conformational change prevents opening GABA GABA GABA->GABA_R Binds to orthosteric site ChrodrimaninB This compound ChrodrimaninB->GABA_R Binds to allosteric site Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: Mechanism of this compound action on insect GABA receptors.

Experimental Workflow: Whole-Cell Patch-Clamp

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis A Insect Neuron Dissociation B Cell Plating A->B D Obtain Gigaohm Seal B->D C Solution Preparation E Establish Whole-Cell Configuration D->E F Set Holding Potential (-70 mV) E->F G Apply GABA (Control) F->G H Pre-apply this compound F->H J Record GABA-induced Currents G->J I Co-apply this compound + GABA H->I I->J K Compare Current Amplitudes J->K L Determine IC50 / Mode of Inhibition K->L

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

References

Application Notes and Protocols for the Xen-Express™ Insect GABA Receptor System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xen-Express™ system leverages the robust and efficient Xenopus laevis oocyte expression platform for the functional characterization of insect γ-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the insect central nervous system, making its receptors crucial targets for insecticides.[1][2][3] The Xenopus oocyte provides a versatile and reliable in vitro environment for expressing these receptors, enabling detailed pharmacological and electrophysiological analysis.[2][4][5] This is particularly valuable for screening novel insecticide candidates and understanding the molecular basis of insecticide resistance.

This document provides detailed protocols for the expression and analysis of insect GABA receptors using the Xen-Express™ system, along with key quantitative data and visual guides to the experimental workflow and underlying signaling pathways.

Key Advantages of the Xen-Express™ System

  • High Expression Levels: Xenopus oocytes possess the necessary cellular machinery to efficiently translate injected complementary RNA (cRNA) into functional receptor proteins, leading to robust and measurable signals.[5]

  • Low Endogenous Activity: Oocytes have minimal native GABA receptor activity, providing a clean background for studying the specific properties of the expressed insect receptors.

  • Suitability for Electrophysiology: The large size of Xenopus oocytes makes them ideal for two-electrode voltage-clamp (TEVC) recordings, allowing for precise measurement of ion channel activity.[2][4][5]

  • Versatility: The system can be used to express and study a wide range of insect GABA receptor subunits, including both homomeric and heteromeric configurations.[6][7]

Signaling Pathway of Insect GABA Receptors

Insect GABA receptors are ligand-gated ion channels, primarily permeable to chloride ions.[3] Upon binding of GABA, the receptor undergoes a conformational change, opening the ion channel and allowing chloride ions to flow into the neuron. This influx of negative charge hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. Many insecticides target this process by either blocking the channel or modulating its activity.

GABA_Receptor_Signaling cluster_membrane Neuronal Membrane GABA_R Insect GABA Receptor (Ligand-gated Cl- channel) Cl_in Cl- (intracellular) GABA_R->Cl_in Cl- influx GABA GABA GABA->GABA_R Binds Cl_out Cl- (extracellular) Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Insecticide Insecticide (e.g., Fipronil, Dieldrin) Insecticide->GABA_R Blocks/Modulates

Insect GABA Receptor Signaling Pathway

Experimental Workflow

The overall workflow for expressing and analyzing insect GABA receptors in Xenopus oocytes involves several key stages, from the initial preparation of genetic material to the final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Plasmid_Prep 1. Plasmid DNA Preparation (with insect GABA receptor cDNA) Linearization 2. Plasmid Linearization Plasmid_Prep->Linearization cRNA_Synth 3. In Vitro cRNA Synthesis Linearization->cRNA_Synth Injection 5. cRNA Microinjection into Oocytes cRNA_Synth->Injection Oocyte_Prep 4. Xenopus Oocyte Harvesting & Preparation Oocyte_Prep->Injection Incubation 6. Incubation (2-7 days) Injection->Incubation TEVC 7. Two-Electrode Voltage-Clamp (TEVC) Recording Incubation->TEVC Data_Acq 8. Data Acquisition (Current Responses) TEVC->Data_Acq Dose_Response 9. Dose-Response Analysis Data_Acq->Dose_Response Pharm_Char 10. Pharmacological Characterization Dose_Response->Pharm_Char

Experimental Workflow Diagram

Detailed Experimental Protocols

Protocol 1: cRNA Synthesis

This protocol describes the synthesis of capped cRNA from a linearized plasmid DNA template containing the insect GABA receptor subunit of interest.

Materials:

  • Plasmid DNA with the gene of interest downstream of an SP6 or T7 promoter

  • Restriction enzyme for linearization

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2 (RNase-free)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold, RNase-free)

  • mMessage mMachine™ SP6 or T7 Transcription Kit (or equivalent)

  • Nuclease-free water

  • RNase inhibitor

Procedure:

  • Plasmid Linearization:

    • Digest 10-20 µg of plasmid DNA with a suitable restriction enzyme that cuts downstream of the coding sequence.

    • Verify complete linearization by running a small aliquot on an agarose gel.[8]

  • Purification of Linearized DNA:

    • Treat the linearized DNA with Proteinase K to remove any contaminating RNases.[8]

    • Perform a phenol:chloroform extraction followed by a chloroform extraction to purify the DNA.[8]

    • Precipitate the DNA with sodium acetate and ethanol. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.[8]

  • In Vitro Transcription:

    • Use a high-quality in vitro transcription kit (e.g., mMessage mMachine™) following the manufacturer's instructions to synthesize capped cRNA.[9]

    • Incubate the reaction at 37°C for 2 hours.

  • cRNA Purification:

    • Treat the reaction with DNase to remove the template DNA.

    • Purify the cRNA using a suitable method such as lithium chloride precipitation or a column-based purification kit.

    • Resuspend the purified cRNA in nuclease-free water.

  • Quantification and Quality Control:

    • Determine the cRNA concentration using a spectrophotometer.

    • Assess the integrity of the cRNA by running an aliquot on a denaturing agarose gel.

    • Store the cRNA at -80°C in small aliquots.

Protocol 2: Xenopus Oocyte Preparation and Microinjection

This protocol details the harvesting, defolliculation, and microinjection of Xenopus laevis oocytes.

Materials:

  • Mature female Xenopus laevis

  • Modified Barth's Saline (MBS)

  • Collagenase Type IA

  • Microinjection setup (including micromanipulator and injector)

  • Borosilicate glass capillaries for needles

  • ND96 solution

Procedure:

  • Oocyte Harvesting:

    • Surgically remove a portion of the ovary from an anesthetized female Xenopus laevis.

    • Place the ovarian lobes in sterile MBS.

  • Defolliculation:

    • Separate the ovarian lobes into smaller clusters.

    • Incubate the clusters in a collagenase solution (e.g., 2 mg/mL in calcium-free MBS) with gentle agitation for 1-2 hours to remove the follicular cell layer.[10]

    • Wash the oocytes thoroughly with MBS to remove the collagenase and cellular debris.

  • Oocyte Selection and Staging:

    • Manually select healthy Stage V-VI oocytes, which are large (1.0-1.3 mm in diameter) and have a distinct animal (dark) and vegetal (light) pole.

  • Microinjection:

    • Pull injection needles from borosilicate glass capillaries to a fine tip.

    • Backfill the needle with mineral oil and then load with the cRNA solution.

    • Place the oocytes in an injection chamber with MBS.

    • Using a microinjector, inject approximately 50 nL of cRNA solution (containing 1-50 ng of cRNA) into the cytoplasm of each oocyte.[4]

  • Incubation:

    • Transfer the injected oocytes to ND96 solution supplemented with antibiotics.

    • Incubate the oocytes at 16-18°C for 2-7 days to allow for receptor expression.[11]

Protocol 3: Two-Electrode Voltage-Clamp (TEVC) Recording

This protocol describes the electrophysiological recording of GABA-induced currents from oocytes expressing insect GABA receptors.

Materials:

  • TEVC setup (amplifier, headstage, micromanipulators, recording chamber, perfusion system)

  • Borosilicate glass capillaries for electrodes

  • 3 M KCl for filling electrodes

  • Recording solution (e.g., ND96)

  • GABA stock solution

  • Test compounds (e.g., insecticides) stock solutions

Procedure:

  • Electrode Preparation:

    • Pull microelectrodes from borosilicate glass capillaries to have a resistance of 0.5-5 MΩ when filled with 3 M KCl.

  • Oocyte Placement and Impalement:

    • Place an oocyte in the recording chamber and continuously perfuse with recording solution.

    • Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.[12]

  • Voltage Clamping:

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.[13]

  • Data Recording:

    • Establish a stable baseline current.

    • Apply GABA at various concentrations through the perfusion system to elicit inward currents.

    • For antagonist/modulator studies, pre-apply the test compound for a set duration before co-applying it with GABA.

    • Record the peak current response to each application.

    • Ensure adequate washout between applications to allow the receptor to return to its resting state.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of agonist or antagonist.

    • Normalize the responses to the maximum GABA-induced current.

    • Fit the concentration-response data to the Hill equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Quantitative Data Summary

The following tables summarize pharmacological data obtained from various studies expressing different insect GABA receptors in Xenopus oocytes.

Table 1: Agonist Potency (EC₅₀) for GABA on Various Insect RDL Receptors

Insect SpeciesReceptor SubunitGABA EC₅₀ (µM)Reference
Acyrthosiphon pisumAp-RDL121.2 ± 2.7[2]
Apis melliferaAm-RDL26.5 ± 2.8[2]
Varroa destructorVd-RDL114.5 ± 1.8[2]
Varroa destructorVd-RDL211.2 ± 1.5[2]
Varroa destructorVd-RDL38.9 ± 1.1[2]
Bactrocera dorsalisBdRdl240[14]

Table 2: Antagonist Potency (IC₅₀) of Insecticides on Insect RDL Receptors

InsecticideInsect SpeciesReceptor SubunitIC₅₀ (µM)Reference
FipronilAcyrthosiphon pisumAp-RDL10.23 ± 0.03[2]
FipronilApis melliferaAm-RDL0.15 ± 0.02[2]
FipronilVarroa destructorVd-RDL10.08 ± 0.01[2]
FipronilVarroa destructorVd-RDL20.11 ± 0.02[2]
FipronilVarroa destructorVd-RDL30.09 ± 0.01[2]
PicrotoxinAcyrthosiphon pisumAp-RDL10.09 ± 0.01[2]
PicrotoxinApis melliferaAm-RDL0.12 ± 0.02[2]
PicrotoxinVarroa destructorVd-RDL10.06 ± 0.01[2]
PicrotoxinVarroa destructorVd-RDL20.07 ± 0.01[2]
PicrotoxinVarroa destructorVd-RDL30.05 ± 0.01[2]
DieldrinAcyrthosiphon pisumAp-RDL10.03 ± 0.004[2]
DieldrinApis melliferaAm-RDL0.04 ± 0.005[2]
DieldrinVarroa destructorVd-RDL10.02 ± 0.003[2]
DieldrinVarroa destructorVd-RDL20.03 ± 0.004[2]
DieldrinVarroa destructorVd-RDL30.02 ± 0.003[2]

Table 3: Pharmacological Properties of Homomeric vs. Heteromeric Honeybee (Apis mellifera) GABA Receptors

Receptor CompositionGABA EC₅₀ (µM)Fipronil IC₅₀ (µM)Picrotoxin IC₅₀ (µM)Reference
AmRDL (homomer)26.5 ± 2.80.15 ± 0.020.12 ± 0.02[2][6]
AmRDL/AmGRD1.8 ± 0.30.02 ± 0.0030.03 ± 0.005[6]
AmRDL/AmLCCH30.9 ± 0.10.01 ± 0.0020.02 ± 0.004[6]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no cRNA yield Incomplete plasmid linearization; RNase contamination.Ensure complete digestion of the plasmid. Use RNase-free reagents and techniques throughout the cRNA synthesis process.[8]
High oocyte mortality after injection Needle tip is too large; injection volume is too high; oocytes are unhealthy.Use needles with a smaller tip diameter. Reduce the injection volume. Select only healthy, robust Stage V-VI oocytes.
No or low expression of receptors Poor quality cRNA; insufficient incubation time; cRNA degradation.Verify cRNA integrity on a gel. Increase the incubation period (up to 7 days). Store cRNA in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
High variability in current responses Inconsistent cRNA injection volume; variable receptor expression levels; oocyte health varies.Standardize the injection volume. Inject a consistent amount of cRNA. Use oocytes from the same batch for a given experiment. Note that expression levels can influence apparent affinity.[15]
Unstable baseline in TEVC recordings Poor impalement; electrode drift; leaky seal around the oocyte.Re-impale the oocyte if necessary. Allow electrodes to stabilize in the bath before impaling. Ensure the oocyte is securely positioned in the recording chamber.

Conclusion

The Xen-Express™ Xenopus oocyte expression system is a powerful and reliable platform for the detailed characterization of insect GABA receptors. The protocols and data presented here provide a comprehensive guide for researchers in academia and industry to effectively utilize this system for insecticide discovery, resistance monitoring, and fundamental research into insect neurobiology. By following these guidelines, researchers can obtain high-quality, reproducible data to advance our understanding of these critical insecticide targets.

References

Application Notes and Protocols for Investigating the Effects of Chrodrimanin B on the Drosophila RDL Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid (GABA) receptor is the primary inhibitory neurotransmitter receptor in the insect central nervous system and a key target for many insecticides. The Drosophila melanogaster RDL (Resistance to dieldrin) receptor, a GABA-gated chloride channel, is a crucial component of this system. Chrodrimanin B, a meroterpenoid natural product, has emerged as a potent modulator of insect GABA receptors, making it a compound of significant interest for the development of novel insecticides. These application notes provide a detailed overview and experimental protocols to investigate the effects of this compound on the Drosophila RDL receptor.

Recent studies have presented differing views on the precise mechanism of this compound's interaction with the RDL receptor. While some evidence from radioligand binding assays and electrophysiology suggests a competitive antagonism at the GABA binding site[1][2], a recent cryo-electron microscopy study proposes that this compound binds to a novel allosteric site within the transmembrane domain[3]. This document will address both possibilities and provide protocols to further elucidate the compound's mechanism of action.

Data Presentation

Table 1: Electrophysiological Effects of this compound on RDL Receptors
ParameterValueSpecies/SystemReference
IC₅₀ (GABA-induced current)1.66 nMSilkworm RDL in Xenopus oocytes[4]
GABA EC₅₀ Shift (in presence of 3 nM this compound)41.1 µM to 143 µMSilkworm RDL in Xenopus oocytes[2]
GABA EC₅₀ Shift (in presence of 10 nM this compound)41.1 µM to 565 µMSilkworm RDL in Xenopus oocytes[2]
Selectivity (Human α1β2γ2 vs. Insect RDL)~1000-fold lower action on human receptorsSilkworm RDL vs. Human GABAR[2]
Table 2: Radioligand Binding Assay Data for this compound
RadioligandEffect of this compoundReceptor SourceReference
[³H]gabazine (competitive antagonist)Increased K_dRat brain GABA_A receptors[1]
[³H]muscimol (agonist)Increased K_dRat brain GABA_A receptors[1]
[³H]EBOB (non-competitive antagonist)No significant effectRat brain GABA_A receptors[1]

Signaling Pathways and Mechanisms

The Drosophila RDL receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. This process is critical for various physiological functions, including sensory processing, motor control, and higher-order processes like learning and sleep[5][6][7][8].

Picrotoxin, a classical non-competitive antagonist of GABA_A receptors, acts by physically blocking the ion pore, thereby preventing chloride ion flow even when GABA is bound[9][10][11]. This compound's mechanism, as noted, is currently under investigation with evidence pointing towards either competitive antagonism at the GABA binding site or allosteric modulation through a distinct transmembrane binding pocket[1][2][3].

GABAR_Signaling cluster_neuron Postsynaptic Neuron cluster_antagonists Antagonist Action GABA GABA RDL RDL Receptor (GABA-gated Cl- channel) GABA->RDL Binds Cl_in Cl- Influx RDL->Cl_in Opens Channel Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Chrodrimanin_B_comp This compound (Competitive) Chrodrimanin_B_comp->RDL Blocks GABA binding Chrodrimanin_B_allo This compound (Allosteric) Chrodrimanin_B_allo->RDL Allosterically modulates Picrotoxin Picrotoxin (Non-competitive) Picrotoxin->RDL Blocks ion pore

Caption: GABAergic signaling pathway and points of antagonist intervention.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol is for expressing Drosophila RDL receptors in Xenopus oocytes and characterizing the effects of this compound.

Materials:

  • Xenopus laevis frogs

  • Collagenase type I

  • OR-2 solution

  • ND96 solution

  • cRNA encoding Drosophila RDL subunit

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Perfusion system

  • GABA, this compound, and other test compounds

Procedure:

  • Oocyte Preparation: Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog and incubate in collagenase type I solution to defolliculate the oocytes.

  • cRNA Injection: Inject 50 nL of RDL cRNA (e.g., 1 µg/µL) into stage V-VI oocytes.

  • Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.

    • Clamp the membrane potential at -60 mV.

    • Apply GABA at its EC₅₀ concentration to elicit a control current response.

    • To determine the IC₅₀ of this compound, co-apply increasing concentrations of this compound with the EC₅₀ concentration of GABA.

    • To investigate the mechanism of action, generate a GABA concentration-response curve in the absence and presence of fixed concentrations of this compound (e.g., 1 nM, 3 nM, and 10 nM). A rightward shift in the EC₅₀ without a reduction in the maximal response suggests competitive antagonism, while a reduction in the maximal response is indicative of non-competitive antagonism.

TEVC_Workflow start Start oocyte_prep Oocyte Preparation start->oocyte_prep crna_inject cRNA Injection (Drosophila RDL) oocyte_prep->crna_inject incubation Incubation (2-5 days) crna_inject->incubation recording TEVC Recording incubation->recording control_response Apply GABA (EC50) - Record Control Current recording->control_response ic50_determination Co-apply GABA (EC50) + increasing [this compound] control_response->ic50_determination mechanism_study Generate GABA dose-response curves +/- fixed [this compound] ic50_determination->mechanism_study analysis Data Analysis (IC50, EC50 shifts) mechanism_study->analysis end End analysis->end

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Competitive Radioligand Binding Assay

This protocol is designed to determine if this compound competes with known ligands for binding to the RDL receptor.

Materials:

  • Drosophila head membranes (or cell line expressing RDL)

  • Radioligand (e.g., [³H]muscimol for the agonist site or a specific RDL competitive antagonist if available)

  • Non-radiolabeled this compound

  • Binding buffer (e.g., Tris-HCl)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters and filtration manifold

Procedure:

  • Membrane Preparation: Homogenize Drosophila heads in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In triplicate, set up tubes containing:

    • Total binding: Radioligand + buffer

    • Non-specific binding: Radioligand + a high concentration of a known competing ligand (e.g., unlabeled GABA)

    • Competition: Radioligand + increasing concentrations of this compound

  • Incubation: Add the membrane preparation to each tube, vortex, and incubate (e.g., 60 minutes at 4°C).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter and wash with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the Ki value.

Binding_Assay_Workflow start Start membrane_prep Drosophila Head Membrane Preparation start->membrane_prep assay_setup Assay Setup (Total, Non-specific, Competition) membrane_prep->assay_setup incubation Incubation with Membranes assay_setup->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (Calculate Ki) quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Toxicity Assay in Drosophila melanogaster

This protocol assesses the toxicity of this compound to adult flies.

Materials:

  • Wild-type Drosophila melanogaster (e.g., Oregon-R)

  • Standard fly food

  • This compound

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Vials for exposure

  • Anesthetic (e.g., CO₂)

Procedure:

  • Fly Culture: Rear flies on standard medium at 25°C.

  • Preparation of Dosed Food: Prepare fly food containing various concentrations of this compound. Ensure the final concentration of the solvent is consistent across all groups, including a vehicle control.

  • Exposure:

    • Collect adult flies (3-5 days old) and anesthetize them.

    • Place a set number of flies (e.g., 20 males and 20 females) into vials containing the dosed food or control food.

    • Use at least three replicate vials per concentration.

  • Mortality Assessment: Record the number of dead flies at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration at each time point. Determine the LC₅₀ (lethal concentration 50%) using probit analysis. Observe for any sublethal effects such as uncoordinated movement or paralysis.

Toxicity_Assay_Workflow start Start prepare_food Prepare Dosed Fly Food (Varying [this compound]) start->prepare_food expose_flies Expose Adult Flies to Dosed Food prepare_food->expose_flies assess_mortality Record Mortality at Regular Intervals expose_flies->assess_mortality data_analysis Calculate LC50 and Observe Sublethal Effects assess_mortality->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Testing Chrodrimanin B Insecticidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrodrimanin B, a meroterpenoid produced by the fungus Talaromyces sp., has demonstrated significant insecticidal properties. It functions as a potent and selective antagonist of insect γ-aminobutyric acid (GABA)-gated chloride channels, also known as RDL receptors.[1][2][3] This mode of action leads to rapid paralysis in susceptible insect species.[2] Notably, this compound exhibits approximately 1,000-fold lower potency against human GABA receptors, highlighting its potential as a lead compound for developing safer and more selective insecticides.[1][3]

These application notes provide detailed methodologies for evaluating the insecticidal activity of this compound, focusing on its effects at both the molecular and whole-organism levels. The protocols described include electrophysiological assays to characterize its interaction with the GABA receptor and whole-cell insect bioassays to determine its toxicity.

Mechanism of Action: GABA Receptor Antagonism

This compound's insecticidal effect stems from its ability to block the normal function of GABA, the primary inhibitory neurotransmitter in the insect central nervous system. By binding to the RDL receptor, this compound prevents the influx of chloride ions that would typically hyperpolarize the neuron. This disruption of inhibitory signaling leads to uncontrolled neuronal firing, resulting in paralysis and eventual death of the insect. At low nanomolar concentrations, it acts as a competitive antagonist, while at higher concentrations, it exhibits non-competitive inhibition.[1][2]

GABASignaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release into Synaptic Cleft Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Ca2+ influx triggers release AP Action Potential AP->Ca_channel Depolarizes membrane RDL GABA-gated Cl- Channel (RDL Receptor) Hyperpolarization Hyperpolarization (Inhibition) RDL->Hyperpolarization Cl- Influx Cl_ion Cl- GABA->RDL Binds to receptor ChrodrimaninB This compound ChrodrimaninB->RDL Blocks channel TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocytes Harvest Xenopus Oocytes cRNA Inject RDL Receptor cRNA Oocytes->cRNA Incubate Incubate for 2-5 Days cRNA->Incubate Setup Mount Oocyte & Setup TEVC Incubate->Setup Control Record Control GABA Response Setup->Control Apply_Cpd Apply this compound + GABA Control->Apply_Cpd Record Record Inhibited Current Apply_Cpd->Record Calc Calculate % Inhibition Record->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC₅₀ Plot->IC50 Bioassay_Workflow Prep Prepare Serial Dilutions of this compound Dip Dip Host Plant Leaves in Solutions Prep->Dip Dry Air Dry Leaves Dip->Dry Setup Place Leaf in Petri Dish with Moist Filter Paper Dry->Setup Introduce Introduce Test Insects Setup->Introduce Incubate Incubate in Controlled Environment Introduce->Incubate Assess Assess Mortality at 24, 48, 72 hours Incubate->Assess Analyze Calculate LC₅₀ using Probit Analysis Assess->Analyze

References

In Vitro Assays for Chrodrimanin B GABA Receptor Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrodrimanin B, a meroterpenoid produced by Talaromyces sp., has emerged as a potent and selective blocker of insect γ-aminobutyric acid (GABA) receptors, demonstrating significant potential as a lead compound for novel insecticides.[1][2] GABA receptors, particularly the RDL (resistance-to-dieldrin) subtype in insects, are crucial ligand-gated ion channels that mediate fast inhibitory neurotransmission.[3] Understanding the interaction of this compound with these receptors is paramount for its development and optimization. This document provides detailed application notes and protocols for key in vitro assays to characterize the binding and functional effects of this compound on GABA receptors. The methodologies described include electrophysiological recordings and radioligand binding assays, which are fundamental techniques in pharmacology and drug discovery.

Data Presentation

The following table summarizes the quantitative data on the interaction of this compound with insect and human GABA receptors, as determined by various in vitro assays.

Parameter Receptor/System Assay Type Value Reference
IC₅₀ Bombyx mori RDL GABA Receptor (expressed in Xenopus oocytes)Two-Electrode Voltage Clamp1.66 nM[1][4]
EC₅₀ Bombyx mori RDL GABA Receptor (expressed in Xenopus oocytes)Two-Electrode Voltage Clamp1.13 nM[5]
IC₅₀ Human α1β2γ2 GABA Receptor (expressed in Xenopus oocytes)Two-Electrode Voltage Clamp1.48 µM[1]
GABA EC₅₀ Shift Bombyx mori RDL GABA Receptor (expressed in Xenopus oocytes)Two-Electrode Voltage ClampFrom 41.1 µM to 143 µM (with 3 nM this compound)[6]
GABA EC₅₀ Shift Bombyx mori RDL GABA Receptor (expressed in Xenopus oocytes)Two-Electrode Voltage ClampFrom 41.1 µM to 565 µM (with 10 nM this compound)[6]
Inhibition of [³H]gabazine binding Rat Brain GABAA ReceptorsRadioligand Binding AssayThis compound reduces binding[7]
Inhibition of [³H]muscimol binding Rat Brain GABAA ReceptorsRadioligand Binding AssayThis compound reduces binding[7]
Effect on [³H]EBOB binding Rat Brain GABAA ReceptorsRadioligand Binding AssayNo significant effect[7]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is designed to functionally characterize the effect of this compound on GABA-gated chloride channels expressed in Xenopus laevis oocytes. It allows for the determination of IC₅₀ values and the mode of antagonism.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired GABA receptor subunits (e.g., insect RDL or human α1, β2, γ2)

  • Collagenase solution

  • Barth's solution

  • TEVC setup (amplifier, micromanipulators, recording chamber, perfusion system)

  • Glass capillaries for pulling electrodes

  • 3 M KCl solution for filling electrodes

  • GABA stock solution

  • This compound stock solution (in DMSO)

  • Recording solution (e.g., ND96)

Protocol:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus oocytes using collagenase treatment.

    • Inject oocytes with a solution containing the cRNA of the GABA receptor subunits.

    • Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.[4]

  • Electrode Preparation:

    • Pull glass capillaries to create microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

  • Recording Setup:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.[4]

  • Data Acquisition:

    • Establish a stable baseline current.

    • Apply GABA at a concentration close to its EC₅₀ (e.g., 30 µM for human α1β2γ2 receptors) for a short duration (e.g., 2-5 seconds) to elicit a control current response.[1] Repeat this until the response is stable.

    • To determine the IC₅₀ of this compound, pre-apply the recording solution containing various concentrations of this compound for a defined period (e.g., 1-5 minutes) before co-applying it with the EC₅₀ concentration of GABA.[1]

    • Wash the oocyte with the recording solution between applications to allow for recovery.

    • To investigate the mode of antagonism, generate a GABA concentration-response curve in the absence and presence of fixed concentrations of this compound (e.g., 3 nM and 10 nM).[5]

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents.

    • Normalize the responses to the control GABA application.

    • Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • For the mode of antagonism, plot the GABA concentration-response curves and analyze the shifts in EC₅₀ and maximal response. A rightward shift in the EC₅₀ without a change in the maximum response suggests competitive antagonism, while a decrease in the maximum response is indicative of non-competitive antagonism.[4][5]

Radioligand Competition Binding Assay with Rat Brain Membranes

This protocol determines the ability of this compound to compete with known radiolabeled ligands for binding to native GABA receptors in rat brain tissue. This assay helps to confirm a competitive binding mechanism.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., Tris-HCl)

  • Radioligand (e.g., [³H]gabazine or [³H]muscimol for the agonist/competitive antagonist site; [³H]EBOB for a non-competitive antagonist site)

  • Unlabeled this compound

  • Non-specific binding control (e.g., high concentration of unlabeled GABA)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation multiple times to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add the prepared brain membranes (a fixed amount of protein).

    • Add a fixed concentration of the radioligand (e.g., [³H]gabazine).

    • Add increasing concentrations of unlabeled this compound.

    • Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor like GABA).

    • Incubate the tubes at a specific temperature (e.g., 4°C) for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value of this compound.

    • The dissociation constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

    • A significant reduction in the binding of [³H]gabazine or [³H]muscimol in the presence of this compound, with no effect on [³H]EBOB binding, indicates a competitive interaction at the GABA binding site.[7]

Visualizations

experimental_workflow_TEVC cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis oocyte Xenopus Oocyte Harvest injection GABA Receptor cRNA Injection oocyte->injection incubation Incubation (2-7 days) injection->incubation placement Oocyte Placement & Impalement incubation->placement clamping Voltage Clamp (-60 mV) placement->clamping gaba_app GABA Application (Control) clamping->gaba_app chro_app This compound + GABA Co-application gaba_app->chro_app wash Washout chro_app->wash wash->gaba_app Repeat for different concentrations measure Measure Peak Current wash->measure normalize Normalize Data measure->normalize plot Plot Dose-Response Curve normalize->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of this compound.

experimental_workflow_radioligand cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis homogenize Homogenize Rat Brain centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Wash & Resuspend Membranes centrifuge2->wash incubation Incubate Membranes with Radioligand & this compound wash->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_competition Plot Competition Curve calc_specific->plot_competition determine_ic50 Determine IC50/Ki plot_competition->determine_ic50

Caption: Workflow for Radioligand Competition Binding Assay.

signaling_pathway cluster_receptor GABA_A Receptor GABA_site GABA Binding Site ion_channel Cl- Channel GABA_site->ion_channel Opens ChrodB_site This compound Binding Site ChrodB_site->GABA_site Inhibits GABA binding ChrodB_site->ion_channel Prevents opening Cl_ion Cl- ion_channel->Cl_ion Influx GABA GABA GABA->GABA_site Binds to ChrodB This compound ChrodB->ChrodB_site Binds to (Competitive/ Non-competitive) Hyperpolarization Membrane Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization

Caption: Proposed mechanism of this compound action on GABA_A receptors.

References

Application Notes and Protocols for Radioligand Binding Assay: Chrodrimanin B Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrodrimanin B, a meroterpenoid compound, has demonstrated potent insecticidal activity.[1][2] Emerging research indicates that its primary molecular target is the insect γ-aminobutyric acid (GABA)-gated chloride channel, specifically the Resistance to Dieldrin (RDL) receptor.[3][4] this compound acts as a selective and potent blocker of these receptors, exhibiting significantly higher affinity for insect RDL receptors over vertebrate GABA-A receptors, suggesting a favorable profile for targeted pest control.[1][2][3][5]

Electrophysiological studies have revealed a complex inhibitory mechanism, with this compound displaying competitive antagonism at low nanomolar concentrations and non-competitive effects at higher concentrations.[1][2] Notably, its binding site is distinct from that of the phenylpyrazole insecticide fipronil.[1][2] Evidence suggests that this compound interacts with the orthosteric binding site of the RDL receptor, competing with the natural ligand, GABA.[5][6]

This application note provides a detailed protocol for a radioligand binding assay to validate and characterize the binding of this compound to its putative target, the insect RDL GABA receptor. The described competitive binding assay utilizes [³H]-muscimol, a potent GABA-A receptor agonist that binds to the orthosteric site, to determine the binding affinity (Ki) of this compound.

Data Presentation

The following tables summarize the binding characteristics of this compound and comparative compounds at the insect RDL GABA receptor.

Table 1: Inhibitory Potency of this compound on Insect and Human GABA Receptors

CompoundReceptorAssay TypeIC₅₀ (nM)Reference
This compoundSilkworm RDLElectrophysiology1.66[1][2]
This compoundHuman α₁β₂γ₂Electrophysiology~1660[1]

Table 2: Competitive Binding Parameters for this compound at the Insect RDL Receptor

CompetitorRadioligandReceptor SourceKᵢ (nM) (estimated)IC₅₀ (nM)
This compound[³H]-muscimolInsect Neuronal Membranes~0.831.66[1][2]
GABA[³H]-muscimolInsect Neuronal Membranes--
Fipronil[³H]-muscimolInsect Neuronal Membranes-39.4[1][2]

Note: The Kᵢ value for this compound is estimated using the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [L]/Kₐ)) assuming the use of [³H]-muscimol at a concentration equal to its Kₐ for the insect RDL receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GABAergic signaling pathway and the experimental workflow for the radioligand binding assay.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GABA_Vesicle GABA GAD->GABA_Vesicle Synthesis RDL_Receptor RDL (GABA-A) Receptor (Chloride Channel) GABA_Vesicle->RDL_Receptor GABA Release & Binding Hyperpolarization Hyperpolarization (Inhibition) RDL_Receptor->Hyperpolarization Influx Chloride Cl⁻ Chloride->RDL_Receptor Chrodrimanin_B This compound Chrodrimanin_B->RDL_Receptor Antagonist Binding (Blockade)

Caption: GABAergic signaling pathway at an insect synapse.

Radioligand_Binding_Workflow Start Start Membrane_Prep Insect Neuronal Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Plate Setup (96-well) Membrane_Prep->Assay_Setup Incubation Incubation: - Membranes - [3H]-Muscimol - this compound Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound/free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the competitive radioligand binding assay.

Experimental Protocols

Preparation of Insect Neuronal Membranes

This protocol describes the preparation of crude neuronal membranes from insect heads (e.g., fruit flies, cockroaches, or locusts), which are a rich source of RDL receptors.

Materials:

  • Insect heads (frozen at -80°C)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 0.32 M sucrose, 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.

  • Dounce homogenizer

  • Centrifuge and rotor capable of 1,000 x g and 40,000 x g

  • Bradford assay reagents for protein quantification

Protocol:

  • On ice, homogenize frozen insect heads in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-15 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membranes.

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.

  • Repeat the centrifugation and wash step (steps 3 and 4) two more times to remove endogenous GABA.

  • Resuspend the final pellet in a small volume of Wash Buffer.

  • Determine the protein concentration using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

[³H]-Muscimol Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kₐ) and the maximum binding capacity (Bₘₐₓ) of [³H]-muscimol for the prepared insect neuronal membranes.

Materials:

  • Insect neuronal membrane preparation

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • [³H]-muscimol (specific activity ~20-40 Ci/mmol)

  • Unlabeled GABA (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Filtration apparatus

  • Scintillation cocktail and counter

Protocol:

  • In a 96-well plate, set up triplicate wells for each concentration of [³H]-muscimol.

  • Prepare serial dilutions of [³H]-muscimol in Binding Buffer (e.g., 0.1 nM to 50 nM).

  • For total binding, add 50 µL of Binding Buffer, 50 µL of the appropriate [³H]-muscimol dilution, and 100 µL of the membrane preparation (20-50 µg protein) to each well.

  • For non-specific binding, add 50 µL of 1 mM unlabeled GABA, 50 µL of the [³H]-muscimol dilution, and 100 µL of the membrane preparation.

  • Incubate the plate at 4°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters three times with 3 mL of ice-cold Binding Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine Kₐ and Bₘₐₓ.

Competitive Radioligand Binding Assay with this compound

This assay determines the ability of this compound to displace the binding of [³H]-muscimol from the insect RDL receptor, allowing for the calculation of its IC₅₀ and Kᵢ values.

Materials:

  • All materials from the saturation binding assay

  • This compound stock solution (in DMSO) and serial dilutions in Binding Buffer

Protocol:

  • In a 96-well plate, set up triplicate wells for each concentration of this compound.

  • Add 50 µL of Binding Buffer (for total binding), 1 mM unlabeled GABA (for non-specific binding), or the appropriate dilution of this compound to the wells.

  • Add 50 µL of [³H]-muscimol to all wells at a final concentration equal to its previously determined Kₐ.

  • Initiate the reaction by adding 100 µL of the membrane preparation (20-50 µg protein) to each well.

  • Incubate the plate at 4°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration and wash the filters as described in the saturation binding protocol.

  • Measure the radioactivity in each filter using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of [³H]-muscimol used and Kₐ is its equilibrium dissociation constant.

Conclusion

The provided protocols outline a robust methodology for the validation of this compound's interaction with its target, the insect RDL GABA receptor, using a competitive radioligand binding assay. This approach allows for the quantitative determination of the compound's binding affinity and provides crucial data for its characterization as a selective insecticide. The high affinity and selectivity of this compound for insect RDL receptors underscore its potential as a lead compound for the development of novel and safer pest management agents.

References

Protocol for the Isolation of Chrodrimanin B from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the isolation and purification of Chrodrimanin B, a potent insecticidal meroterpenoid, from fungal cultures. The methodology covers solid-state fermentation of Talaromyces variabilis, extraction of the crude product, and a multi-step chromatographic purification process. Additionally, this guide includes a summary of the quantitative data, characterization of the final product, and a diagram illustrating the mechanism of action of this compound on insect GABA-gated chloride channels.

Introduction

This compound is a fungal meroterpenoid that has garnered significant interest due to its potent and selective insecticidal properties. It acts as a blocker of insect γ-aminobutyric acid (GABA)-gated chloride channels, presenting a promising avenue for the development of novel insecticides. Produced by various fungal species, including Penicillium verruculosum and Talaromyces sp., the isolation of this compound in sufficient purity and quantity is crucial for further biological and toxicological studies. This protocol details a reproducible method for obtaining pure this compound from fungal cultures.

Experimental Protocols

Fungal Strain and Culture Conditions

The protocol utilizes Talaromyces variabilis for the production of this compound.

Materials:

  • Talaromyces variabilis strain

  • Potato Dextrose Agar (PDA) plates

  • Rice

  • Seawater (or artificial seawater)

  • Erlenmeyer flasks (1 L)

  • Autoclave

  • Incubator

Protocol:

  • Maintain the Talaromyces variabilis strain on PDA plates.

  • For solid-state fermentation, use 1 L Erlenmeyer flasks each containing 100 g of rice and 100 mL of seawater.

  • Autoclave the flasks to ensure sterility.

  • Inoculate the sterilized rice medium with a small agar plug of a mature Talaromyces variabilis culture.

  • Incubate the flasks at 28°C for 25 days in a static incubator.

Extraction of Crude this compound

Materials:

  • Ethyl acetate

  • Large beakers or flasks

  • Shaker

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Protocol:

  • After the incubation period, add 200 mL of ethyl acetate to each fermentation flask.

  • Agitate the flasks on a shaker for 24 hours to extract the secondary metabolites.

  • Filter the mixture to separate the fungal biomass and rice from the ethyl acetate extract.

  • Repeat the extraction of the solid residue two more times with fresh ethyl acetate to ensure complete recovery of the compound.

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification of this compound is achieved through a combination of silica gel column chromatography and Sephadex LH-20 chromatography.

2.3.1. Silica Gel Column Chromatography

Materials:

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Petroleum ether

  • Ethyl acetate

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp

Protocol:

  • Prepare a silica gel slurry in petroleum ether and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the fractions by TLC, visualizing the spots under a UV lamp.

  • Combine the fractions containing this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to yield a partially purified extract.

2.3.2. Sephadex LH-20 Chromatography

Materials:

  • Sephadex LH-20

  • Glass chromatography column

  • Methanol

  • Fraction collector

Protocol:

  • Swell the Sephadex LH-20 in methanol and pack it into a glass column.

  • Dissolve the partially purified extract from the silica gel column in a small volume of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with methanol.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent to obtain the purified this compound.

Data Presentation

The following table summarizes the representative quantitative data for the isolation of this compound from a 1.2 kg solid-state fermentation of Talaromyces variabilis.

Purification StepTotal Weight (g)Purity (%)Yield (%)
Crude Extract175~1100
Silica Gel Chromatography15~208.6
Sephadex LH-202.5>951.4

Note: The values presented are illustrative and may vary depending on the specific fermentation conditions and fungal strain.

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.98 (d, J=9.5 Hz, 1H), 6.25 (d, J=9.5 Hz, 1H), 5.68 (s, 1H), 3.45 (dd, J=11.0, 4.5 Hz, 1H), 2.35 (m, 1H), 2.05 (s, 3H), 1.80-1.60 (m, 4H), 1.45 (m, 1H), 1.25 (s, 3H), 1.05 (s, 3H), 0.95 (s, 3H).

  • ¹³C NMR (125 MHz, CDCl₃) δ: 170.2, 164.8, 161.2, 143.5, 139.8, 115.8, 112.7, 101.5, 82.1, 77.2, 55.4, 41.8, 39.5, 38.7, 33.2, 27.8, 24.5, 21.7, 21.1, 16.5.

  • Mass Spectrometry (ESI-MS): m/z 471 [M+H]⁺.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Talaromyces variabilis on Rice Medium B Solid-State Fermentation (28°C, 25 days) A->B C Ethyl Acetate Extraction B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Chromatography G->H I Pure this compound H->I

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound

signaling_pathway cluster_neuron Postsynaptic Neuron Membrane cluster_ions GABA_R GABA-gated Chloride Channel (RDL) Cl_in Cl- Influx GABA_R->Cl_in Opens Hyper Hyperpolarization (Inhibition of Nerve Impulse) Cl_in->Hyper GABA GABA GABA->GABA_R Binds ChrodB This compound ChrodB->GABA_R Blocks

Caption: Mechanism of action of this compound.

Application Notes and Protocols: Biosynthesis and Biological Activity of Chrodrimanin B and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrodrimanin B is a fungal meroterpenoid that has garnered significant interest due to its potent and selective insecticidal activity. Unlike many conventional insecticides, this compound targets the insect γ-aminobutyric acid (GABA)-gated chloride channels (GABARs), presenting a promising avenue for the development of novel pest management agents with potentially lower toxicity to non-target species.[1][2][3] This document provides a detailed overview of the biosynthesis of this compound, its mechanism of action, and protocols for its production through heterologous expression. While information on the total chemical synthesis of this compound is not extensively available in the public domain, its biosynthetic pathway has been successfully elucidated.[1][4][5]

Data Presentation

The biological activity of this compound and its analogs has been quantified, demonstrating their potency and selectivity for insect GABARs over vertebrate counterparts.

Table 1: Inhibitory Activity of Chrodrimanins against GABA-Gated Chloride Channels

CompoundTarget ReceptorIC50 (nM)Reference OrganismNotes
This compoundRDL GABA Receptor1.66Bombyx mori (Silkworm)Potent blocker of insect GABARs.[1][2][3]
Chrodrimanin ARDL GABA Receptor> 30Bombyx mori (Silkworm)Lower potency compared to this compound.[2]
Chrodrimanin DRDL GABA Receptor< 30Bombyx mori (Silkworm)Potency is between Chrodrimanin A and B.[2]
This compoundHuman α1β2γ2 GABAR~1,700 (estimated)Homo sapiens (Human)Approximately 1,000-fold lower blocking action compared to the insect RDL receptor, indicating high selectivity.[1][2]

Experimental Protocols

Protocol 1: Heterologous Biosynthesis of this compound in Aspergillus oryzae

This protocol outlines the general steps for the heterologous expression of the this compound biosynthetic gene cluster, as demonstrated in the literature.[1][4][5]

1. Objective: To produce this compound and its precursors by introducing the identified biosynthetic gene cluster from Penicillium verruculosum into a suitable heterologous host, such as Aspergillus oryzae.

2. Materials:

  • P. verruculosum TPU1311 (Source of the cdm gene cluster)
  • A. oryzae NSAR1 (or other suitable host strain)
  • Expression vectors (e.g., pTAex3)
  • Restriction enzymes and ligation reagents
  • Protoplast transformation reagents
  • DPY medium (2% dextrin, 1% hipolypepton, 0.5% yeast extract, 0.5% KH2PO4, 0.05% MgSO4·7H2O)
  • Czapek-Dox (CD) medium for fungal culture
  • Analytical equipment: HPLC, LC-MS, NMR

3. Methodology:

Visualizations

Diagram 1: Biosynthetic Pathway of this compound

This diagram illustrates the enzymatic steps involved in the conversion of primary metabolites into this compound.

This compound Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA hydroxymellein 6-Hydroxymellein acetyl_coa->hydroxymellein CdmE (PKS) fpp Farnesyl Diphosphate (FPP) intermediate1 Pentacecilide Intermediate fpp->intermediate1 Prenyltransferase (CdmC) hydroxymellein->intermediate1 intermediate2 3-Hydroxypentacecilide A intermediate1->intermediate2 Diels-Alderase (CdmI) chrodrimanin_b This compound intermediate2->chrodrimanin_b CdmF (SDR) CdmA, CdmD (Dioxygenases) CdmJ (P450)

Caption: Biosynthetic pathway of this compound.

Diagram 2: Experimental Workflow for Heterologous Production

This diagram outlines the key stages in producing this compound using a heterologous fungal host.

Heterologous Production Workflow start Identify cdm Gene Cluster in P. verruculosum clone Clone Biosynthetic Genes into Expression Vectors start->clone transform Transform A. oryzae Host Strain clone->transform culture Cultivate Transformed Fungus transform->culture extract Extract Secondary Metabolites culture->extract analyze Purify and Analyze (HPLC, LC-MS, NMR) extract->analyze end This compound analyze->end

Caption: Workflow for heterologous biosynthesis.

Diagram 3: Mechanism of Action of this compound

This diagram illustrates the inhibitory effect of this compound on insect GABA-gated chloride channels.

Mechanism of Action cluster_0 Normal State cluster_1 With this compound gaba GABA receptor Insect GABAR (RDL) gaba->receptor Binds channel_open Chloride Channel Opens receptor->channel_open influx Cl- Influx channel_open->influx hyperpolarization Hyperpolarization (Inhibition of Neuron) influx->hyperpolarization chrodrimanin_b This compound receptor_blocked Insect GABAR (RDL) chrodrimanin_b->receptor_blocked Competitive Antagonist channel_closed Chloride Channel Remains Closed receptor_blocked->channel_closed no_influx No Cl- Influx channel_closed->no_influx paralysis Paralysis no_influx->paralysis

Caption: this compound action on GABARs.

References

Troubleshooting & Optimization

Troubleshooting low yield in Chrodrimanin B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chrodrimanin B Synthesis

Disclaimer: As of late 2025, a complete, step-by-step total chemical synthesis of this compound has not been published in peer-reviewed literature. The information available primarily focuses on its biosynthesis by fungal species.[1] This guide is therefore based on a hypothetical, chemically sound retrosynthetic analysis and addresses common low-yield issues in key transformations that would likely be required for its synthesis. The strategies provided are derived from established methodologies in the synthesis of related drimane meroterpenoids and other complex natural products.

Hypothetical Retrosynthetic Analysis

This compound is a complex drimane meroterpenoid featuring a pentacyclic core, a drimane subunit, a polyketide-derived aromatic portion, and a stereochemically rich spiroketal moiety.[2][3] A plausible synthetic strategy would involve the assembly of the drimane and aromatic fragments, followed by a key cycloaddition and a late-stage spiroketalization to complete the core structure.

G Chrodrimanin_B This compound Spiroketalization Late-Stage Spiroketalization Chrodrimanin_B->Spiroketalization Cycloaddition Intramolecular Diels-Alder Spiroketalization->Cycloaddition Coupling Fragment Coupling (e.g., Suzuki, Reductive) Cycloaddition->Coupling Drimane Drimane Fragment (Chiral Pool Synthesis) Coupling->Drimane Aromatic Aromatic Fragment (Polyketide-type Synthesis) Coupling->Aromatic

Caption: Hypothetical retrosynthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely bottleneck reactions in a hypothetical synthesis of this compound? A1: Based on its structure, the key challenges would be:

  • The Intramolecular Diels-Alder Reaction: Achieving high yield and the correct stereoselectivity for the cyclohexene ring formation can be difficult.

  • Fragment Coupling: Efficiently connecting the complex drimane and aromatic fragments without side reactions.

  • Spiroketalization: Controlling the stereochemistry at the anomeric center is a significant challenge, often resulting in mixtures of diastereomers. This step is governed by kinetic versus thermodynamic control.[4][5]

Q2: Why is the stereochemistry of the spiroketal difficult to control? A2: Spiroketal formation can be reversible under acidic conditions. The product distribution is often a result of a delicate balance between the faster-forming kinetic product and the more stable thermodynamic product.[4][5] Factors like the anomeric effect, steric hindrance, and solvent effects all play a crucial role in determining the final stereochemical outcome.

Q3: What class of reaction is typically used to form the core cyclohexene ring in similar natural products? A3: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and common method for constructing six-membered rings with high stereocontrol.[6][7][8][9] In complex syntheses, an intramolecular version is often employed to forge key polycyclic systems.

Troubleshooting Guide: Low-Yield Issues

Intramolecular Diels-Alder Reaction

This key cycloaddition would form the central six-membered ring. Low yields are often traced to poor reactivity, unfavorable selectivity, or decomposition.

Q: My Diels-Alder reaction has stalled with low conversion of the linear precursor. What are the likely causes and solutions?

A: Low conversion can stem from several factors. A logical troubleshooting workflow is essential.

G cluster_0 Troubleshooting Low Diels-Alder Conversion Start Low Conversion Observed Check_Temp Increase Temperature? Start->Check_Temp Check_LA Add Lewis Acid Catalyst? Check_Temp->Check_LA No Retro Retro-Diels-Alder Possible Check_Temp->Retro Yes Check_Solvent Change Solvent? Check_LA->Check_Solvent No improvement Success Yield Improved Check_LA->Success Improvement Check_Conc Increase Concentration? Check_Solvent->Check_Conc No improvement Check_Solvent->Success Improvement Check_Conc->Success Improvement Retro->Check_LA High temp fails

Caption: Troubleshooting workflow for a low-yielding Diels-Alder reaction.

Troubleshooting Table: Diels-Alder Reaction Optimization

Issue Potential Cause Suggested Solution & Rationale
No Reaction / Low Conversion Insufficient thermal energy. Gradually increase the reaction temperature (e.g., from 80°C to 110°C in toluene). Many Diels-Alder reactions require heat to overcome the activation barrier.
Poor electronic match (unactivated dienophile). Add a Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, AlCl₃). Lewis acids coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.[7][8][9]
Poor Endo/Exo Selectivity Reaction is under thermodynamic control, favoring the more stable exo product. Run the reaction at a lower temperature with a suitable Lewis acid. This favors the kinetically-controlled endo pathway, which is often desired for downstream transformations.[6][7]

| Decomposition of Starting Material | Substrate is unstable at high temperatures. | Use a more active Lewis acid catalyst to allow the reaction to proceed at a lower temperature. Screen a panel of catalysts to find one that promotes cycloaddition without causing degradation. |

Data Presentation: Effect of Lewis Acid on Selectivity (Note: This is representative data for a generic reaction)

Lewis Acid (1.1 eq) Solvent Temp (°C) Yield (%) Endo:Exo Ratio
None (Thermal) Toluene 110 45 2:1
BF₃·OEt₂ CH₂Cl₂ 0 85 10:1
SnCl₄ CH₂Cl₂ -78 92 >20:1

| AlCl₃ | CH₂Cl₂ | -78 | 75 | 15:1 (some decomposition) |

Fragment Coupling (Suzuki-Miyaura Type)

Coupling the drimane and aromatic fragments would likely be achieved via a cross-coupling reaction, such as a Suzuki coupling. Low yields are common and often related to catalyst deactivation or competing side reactions.

Q: My Suzuki coupling is giving a low yield of the desired product, with significant amounts of starting material and homocoupled byproducts.

A: This is a classic issue in Suzuki couplings. The main culprits are often related to the catalyst, base, or presence of oxygen.

Troubleshooting Table: Suzuki Coupling Optimization

Issue Potential Cause Suggested Solution & Rationale
Low Conversion Inactive catalyst. Ensure the Pd(0) catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. Use fresh, high-quality catalyst and ligands.
Ineffective base. The base is crucial for activating the boronic acid.[10] Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and anhydrous if required.
Homocoupling of Boronic Acid Presence of oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.[11] Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes). Maintain a positive pressure of inert gas.

| Protodeborylation | Degradation of the boronic acid. | This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Use anhydrous solvents and consider using a boronate ester (e.g., pinacol ester) which is often more stable. |

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), and base (e.g., K₃PO₄, 3.0 eq).

  • Seal the flask, and cycle between vacuum and argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (if required) under a positive flow of argon.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Acid-Catalyzed Spiroketalization

The final formation of the spiroketal core is a critical, stereochemistry-defining step. Achieving the correct diastereomer in high yield requires careful control over reaction conditions to favor either the kinetic or thermodynamic product.

Q: My spiroketalization is producing a mixture of diastereomers with a low yield of the desired isomer. How can I improve the selectivity?

A: This is a problem of kinetic vs. thermodynamic control. You need to identify which product you have and which you want, and then adjust conditions accordingly.

G cluster_0 Spiroketal Formation Control Precursor Hydroxy-diketone Precursor TS_Kinetic TS (Kinetic) Lower Energy Barrier Precursor->TS_Kinetic TS_Thermo TS (Thermodynamic) Higher Energy Barrier Precursor->TS_Thermo Product_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo Product_Kinetic->Product_Thermo Equilibration Conditions_Kinetic Low Temp Non-equilibrating Conditions Conditions_Kinetic->Product_Kinetic Conditions_Thermo Higher Temp Equilibrating (Strong Acid) Conditions_Thermo->Product_Thermo

Caption: Kinetic vs. Thermodynamic control in spiroketalization.

Troubleshooting Table: Spiroketalization Selectivity

Desired Product Typical Conditions Troubleshooting Steps & Rationale
Kinetic Isomer Low temperature (-78 to 0°C), mild acid (e.g., CSA, PPTS), non-polar solvent. Problem: Mixture obtained. Solution: The conditions may be allowing for equilibration. Use an even milder acid or a non-protic Lewis acid. Ensure strictly anhydrous conditions to prevent proton exchange that facilitates equilibration. Lower the temperature further.

| Thermodynamic Isomer | Room temperature or gentle heating, strong protic acid (e.g., TFA, HCl), polar solvent. | Problem: Significant amount of kinetic product remains. Solution: The reaction has not reached equilibrium. Increase the reaction time, use a stronger acid, or slightly increase the temperature to facilitate the reverse reaction of the kinetic product, allowing the system to settle into the thermodynamic minimum.[5] |

Experimental Protocol: General Procedure for Kinetic Spiroketalization

  • Dissolve the dihydroxy-ketone precursor (1.0 eq) in a dry, non-polar solvent (e.g., CH₂Cl₂) under an argon atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add a solution of a mild acid catalyst (e.g., camphorsulfonic acid, 0.1 eq) in the same solvent dropwise.

  • Stir the reaction at -78°C and monitor carefully by TLC, quenching aliquots in a basic solution (e.g., saturated NaHCO₃ with Et₃N) before analysis.

  • Once the starting material is consumed, quench the entire reaction by adding a triethylamine/methanol mixture.

  • Allow the mixture to warm to room temperature, then wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify immediately by column chromatography on silica gel treated with 1% triethylamine to avoid on-column isomerization.

References

Technical Support Center: Optimizing the Purification of Chrodrimanin B by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the purification of Chrodrimanin B using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC conditions for this compound purification?

A1: For initial method development for a fungal meroterpenoid like this compound, a reversed-phase HPLC approach is recommended. Start with a C18 column and a simple gradient elution. The table below provides suggested starting parameters.

Q2: How do I prepare a crude extract of this compound for HPLC analysis?

A2: Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.[1]

  • Extraction: Extract the fungal culture (e.g., from Penicillium verruculosum) with a suitable organic solvent like ethyl acetate or methanol.[2][3]

  • Drying & Reconstitution: Evaporate the solvent to dryness. Reconstitute the residue in a solvent that is compatible with the initial mobile phase, preferably the mobile phase itself, to avoid peak distortion.[4]

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the column or system.[1][5]

Q3: Which detection wavelength should be used for this compound?

A3: The optimal detection wavelength depends on the UV absorbance profile of this compound. It is recommended to run a UV-Vis scan of a semi-purified sample to determine the wavelength of maximum absorbance (λmax). If this is not known, start with standard wavelengths like 254 nm and 280 nm for initial screening.[6][7]

Q4: What is the importance of system suitability testing?

A4: System suitability testing ensures that the chromatography system is performing correctly before running samples. Key parameters to check include retention time reproducibility, peak asymmetry (tailing factor), and column efficiency (plate number).[8] Consistent system suitability ensures the reliability and reproducibility of your purification results.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of this compound.

Problem: Peak Tailing

Q: My peak for this compound is showing significant tailing. What are the causes and how can I fix it?

A: Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, is a common HPLC problem that can affect resolution and quantification.[9][10] It is often caused by secondary interactions between the analyte and the stationary phase.[11][12]

Possible Causes and Solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based column packing can interact strongly with basic functional groups on the analyte, causing tailing.[10][11][13]

    • Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 2-3) using an additive like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing unwanted interactions.[9][11]

    • Solution 2: Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column where most residual silanols are chemically deactivated.[12][14]

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[9]

    • Solution: Dilute the sample or reduce the injection volume.[9]

  • Column Degradation: An old or contaminated column can lose efficiency and cause tailing.[9]

    • Solution: Flush the column with a strong solvent or, if performance doesn't improve, replace the column.[15]

  • Mismatched Injection Solvent: Using an injection solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.[5]

Troubleshooting Flowchart for Peak Tailing

G Troubleshooting Flowchart for Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_neutral Inject a neutral compound (e.g., Toluene). Does it tail? start->check_neutral physical_problem Physical Problem Detected (e.g., void, dead volume) check_neutral->physical_problem Yes chemical_problem Chemical Interaction Problem check_neutral->chemical_problem No fix_physical Check fittings, tubing. Consider column replacement. physical_problem->fix_physical adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% TFA) chemical_problem->adjust_ph solved Problem Solved fix_physical->solved check_overload Reduce sample concentration or injection volume. Does tailing improve? adjust_ph->check_overload Tailing Persists adjust_ph->solved Tailing Resolved overload_issue Column Overload Was the Issue check_overload->overload_issue Yes change_column Switch to a different column (e.g., end-capped, polar-embedded) check_overload->change_column No change_column->solved G Decision Tree for HPLC Column Selection start Start: Method Development for this compound initial_choice Initial Screen: Reversed-Phase C18 Column start->initial_choice eval_resolution Evaluate Resolution and Peak Shape initial_choice->eval_resolution good_sep Good Separation: Proceed to Optimization eval_resolution->good_sep Acceptable poor_sep Poor Resolution or Peak Tailing eval_resolution->poor_sep Unacceptable tailing_path Tailing Issue? poor_sep->tailing_path end_capped Try High-Purity, End-Capped C18 tailing_path->end_capped Yes resolution_path Poor Resolution? tailing_path->resolution_path No final_opt Optimize Mobile Phase on Selected Column end_capped->final_opt alt_selectivity Try Alternative Selectivity: Phenyl-Hexyl or Cyano Column resolution_path->alt_selectivity Yes polar_retention Poor Retention of Polar Impurities? resolution_path->polar_retention No alt_selectivity->final_opt polar_column Try Polar-Embedded or Aq-C18 Column polar_retention->polar_column Yes polar_retention->final_opt No polar_column->final_opt G General Workflow for HPLC Purification start Start: Crude Extract sample_prep 1. Sample Preparation (Dissolve & Filter) start->sample_prep hplc_setup 2. HPLC System Setup (Prime & Equilibrate) sample_prep->hplc_setup method_dev 3. Method Development (Analytical Scale) hplc_setup->method_dev prep_run 4. Preparative HPLC Run method_dev->prep_run fraction_collection 5. Fraction Collection prep_run->fraction_collection purity_check 6. Purity Analysis of Fractions fraction_collection->purity_check pooling 7. Pool High-Purity Fractions purity_check->pooling evaporation 8. Solvent Evaporation pooling->evaporation end End: Purified this compound evaporation->end

References

How to improve Chrodrimanin B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) to address challenges related to the solubility of Chrodrimanin B for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

This compound is a naturally derived meroterpenoid with potent and selective insecticidal properties.[1][2] Its mechanism of action involves blocking insect GABA-gated chloride channels (RDL receptors), which disrupts neural transmission and leads to paralysis.[1][3][4] With a molecular weight of 484.5 g/mol and a complex organic structure, this compound is hydrophobic and exhibits poor aqueous solubility.[1][5] This low solubility presents a significant challenge for in vitro assays, as achieving the desired concentrations in aqueous cell culture media or buffers without precipitation can be difficult, leading to inaccurate and unreliable experimental results.

Q2: What is the recommended first step for solubilizing this compound?

The most common initial approach for solubilizing hydrophobic compounds like this compound for in vitro use is to prepare a concentrated stock solution in an organic solvent.[6] Dimethyl sulfoxide (DMSO) is the most frequently used solvent due to its high solubilizing capacity for a wide range of compounds.[6][7] The goal is to create a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into the aqueous assay medium to achieve the final desired concentration.

Q3: How do I prepare a stock solution of this compound using DMSO?

Preparing a DMSO stock solution requires careful handling to ensure accuracy and avoid precipitation upon dilution. It is crucial to minimize the final concentration of DMSO in the assay to prevent solvent-induced cytotoxicity.[7][8]

See Protocol 1 for a detailed methodology. The general workflow is illustrated below.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in 100% Sterile DMSO weigh->dissolve stock 3. Create High-Concentration Stock Solution (e.g., 20 mM) dissolve->stock store 4. Aliquot and Store at -80°C stock->store thaw 5. Thaw a Single Aliquot store->thaw For Experiment serial_dilute 6. Perform Serial Dilutions in Assay Medium thaw->serial_dilute final_conc 7. Achieve Final Working Concentration (DMSO < 0.5%) serial_dilute->final_conc G cluster_workflow Phase Solubility Study Workflow prep_cd 1. Prepare Aqueous Solutions of Increasing Cyclodextrin Concentration add_drug 2. Add Excess Solid this compound to Each Solution prep_cd->add_drug equilibrate 3. Equilibrate Samples (e.g., Shake for 48-72h at 25°C) add_drug->equilibrate separate 4. Separate Undissolved Drug (Centrifuge and Filter) equilibrate->separate analyze 5. Analyze Drug Concentration in Supernatant (e.g., by HPLC/UV-Vis) separate->analyze plot 6. Plot Solubility vs. Cyclodextrin Concentration analyze->plot G cluster_membrane Neuronal Membrane cluster_normal Normal State (Inhibition) cluster_blocked Blocked State (Excitation) GABAR Insect GABA Receptor (RDL Channel) Cl_in Cl⁻ Influx (Hyperpolarization) GABAR->Cl_in Channel Opens No_Cl No Cl⁻ Influx (Disinhibition) GABAR->No_Cl Channel Remains Closed GABA GABA GABA->GABAR Binds ChroB This compound ChroB->GABAR Blocks

References

Technical Support Center: Chrodrimanin B Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Chrodrimanin B in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Action
Loss of biological activity over time Degradation of this compound.Verify storage conditions (temperature, light exposure). Analyze sample purity via HPLC to confirm degradation.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Characterize new peaks using LC-MS to identify potential degradation pathways (e.g., hydrolysis, oxidation). Adjust solution pH and consider using antioxidants.
Precipitation in the solution Poor solubility or aggregation at the storage temperature or pH.Confirm the solvent system is appropriate for the desired concentration. Adjust pH or consider using a co-solvent if compatibility is an issue.
Discoloration of the solution Oxidative degradation or reaction with container components.Store under an inert atmosphere (e.g., argon or nitrogen). Use amber vials to protect from light. Ensure the use of high-quality, inert containers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in solution?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of chemical stability for related sesquiterpenoid and polyketide structures suggest that degradation is likely influenced by several factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Hydrolysis of ester groups or oxidation of allylic positions could be potential degradation routes.

Q2: What is the optimal pH range for storing this compound in aqueous solutions?

A2: The optimal pH for storing this compound has not been specifically reported. However, for many compounds, a slightly acidic to neutral pH (around 4.5 to 7.0) is often found to minimize hydrolysis.[3] It is recommended to perform a pH stability study to determine the ideal pH for your specific application and buffer system.

Q3: How should I store this compound solutions to ensure maximum stability?

A3: For maximum stability, this compound solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to oxygen. For long-term storage, temperatures of -20°C or -80°C are advisable. The use of amber vials is recommended to prevent photodegradation.[1][2]

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: If oxidation is a suspected degradation pathway, the addition of antioxidants could be beneficial. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. However, compatibility and potential interference with your experimental assay should be evaluated. In some cases, antioxidants can paradoxically accelerate degradation.[4]

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly suitable method for monitoring the stability of this compound.[5][6] HPLC can separate the parent compound from its degradation products, allowing for quantification of its purity over time. LC-MS can further help in the identification of the degradation products.[7]

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Dilute the this compound stock solution into each buffer to a final concentration of 100 µg/mL.

  • Divide each solution into two sets of amber vials. Store one set at room temperature (25°C) and the other at an elevated temperature (e.g., 40°C) to accelerate degradation.

  • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the degradation rate.

Protocol 2: Photostability Study of this compound

Objective: To evaluate the effect of light on the stability of this compound.

Methodology:

  • Prepare a solution of this compound in a suitable solvent system at a known concentration (e.g., 100 µg/mL).

  • Transfer the solution into two sets of vials: one set of clear glass vials and one set of amber (light-protected) vials. The amber vials will serve as the dark control.

  • Expose the clear vials to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). Place the amber vials alongside the clear vials but shielded from light.

  • Maintain a constant temperature for all samples.

  • At defined time intervals, take samples from both the exposed and control vials.

  • Analyze the samples by HPLC to quantify the concentration of this compound.

  • Compare the degradation in the light-exposed samples to the dark controls to assess the extent of photodegradation.

Data Presentation

Table 1: Illustrative pH Stability Data for this compound at 40°C
Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0100.0
2495.298.597.190.3
4890.197.294.581.2
7285.396.191.872.5
16870.692.583.455.1

Note: This data is illustrative and intended to demonstrate how results from a pH stability study might be presented.

Table 2: Illustrative Photostability Data for this compound
Time (hours)% Remaining (Light-Exposed)% Remaining (Dark Control)
0100.0100.0
685.399.8
1272.199.5
2458.999.2

Note: This data is illustrative and intended to demonstrate how results from a photostability study might be presented.

Visualizations

experimental_workflow prep_stock Prepare this compound Stock Solution dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (Varying pH) prep_buffers->dilute aliquot Aliquot into Vials (Clear & Amber) dilute->aliquot stress Apply Stress Conditions (Temp, Light) aliquot->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze data Data Analysis & Stability Assessment analyze->data

Caption: Workflow for this compound stability testing.

degradation_pathway chrodrimanin_b This compound hydrolysis Hydrolysis Product (e.g., opened lactone) chrodrimanin_b->hydrolysis  pH (acid/base) oxidation Oxidation Product (e.g., epoxide or alcohol) chrodrimanin_b->oxidation  Oxygen photodegradation Photodegradation Product (e.g., isomer) chrodrimanin_b->photodegradation  Light (UV) loss_of_activity Loss of Biological Activity hydrolysis->loss_of_activity oxidation->loss_of_activity photodegradation->loss_of_activity

Caption: Potential degradation pathways for this compound.

troubleshooting_logic cluster_yes cluster_no start Observed Degradation check_hplc Analyze by HPLC start->check_hplc new_peaks New Peaks Present? check_hplc->new_peaks yes_peaks Yes new_peaks->yes_peaks no_peaks No new_peaks->no_peaks identify_peaks Characterize Peaks (LC-MS) new_peaks->identify_peaks other_issue Consider Other Issues (e.g., Assay Interference) new_peaks->other_issue adjust_conditions Adjust Storage Conditions (pH, Temp, Antioxidants) identify_peaks->adjust_conditions check_activity Re-evaluate Biological Activity adjust_conditions->check_activity

Caption: Troubleshooting logic for this compound degradation.

References

Addressing variability in Chrodrimanin B electrophysiology recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chrodrimanin B in electrophysiology experiments. Our goal is to help you address sources of variability in your recordings and ensure the acquisition of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of insect GABA-gated chloride channels, with a particularly high affinity for the Resistance to Dieldrin (RDL) receptor subtype. It exhibits a dualistic mechanism of action. At low nanomolar concentrations, it acts as a competitive antagonist, shifting the GABA concentration-response curve to the right. At higher concentrations (e.g., 10 nM), it displays non-competitive antagonism, reducing the maximum current amplitude in response to GABA.

Q2: Is this compound selective for insect GABA receptors?

A2: Yes, this compound is highly selective for insect GABA receptors over vertebrate GABAA receptors. Studies have shown that its blocking action on human α1β2γ2 GABAA receptors is approximately 1,000-fold weaker than on insect RDL receptors. This selectivity makes it a valuable tool for studying insect nervous systems and for the development of targeted insecticides.

Q3: What is the recommended vehicle for dissolving this compound for in vitro experiments?

Q4: How should I store this compound stock solutions?

A4: For long-term storage, it is advisable to store stock solutions of this compound in an appropriate solvent like DMSO at -20°C or -80°C to prevent degradation. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which can reduce the compound's potency over time. Before use, allow the aliquot to thaw completely and ensure it is thoroughly mixed.

Troubleshooting Guide

Variability in electrophysiology recordings can arise from multiple sources, including the experimental setup, the biological preparation, and the application of the compound. This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: High Variability in IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of an antagonist. Significant variability in this value across experiments can obscure the true efficacy of this compound.

Potential Cause Troubleshooting Steps
Inconsistent Experimental Protocol Ensure that the voltage protocol, temperature, and perfusion rate are kept constant across all experiments. Even minor variations in these parameters can significantly alter the measured IC50.
Variability in GABA Agonist Concentration As a competitive antagonist at low concentrations, the apparent potency of this compound will be influenced by the concentration of the GABA agonist used. Use a fixed, sub-maximal concentration of GABA for all IC50 determinations.
Receptor Desensitization Prolonged exposure to GABA can lead to receptor desensitization, altering the baseline current and affecting the perceived block by this compound. Allow for sufficient washout periods between GABA applications to ensure receptors return to their resting state.
Compound Degradation Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to a decrease in potency. Prepare fresh dilutions from a properly stored, aliquoted stock for each experiment.
Issue 2: Inconsistent or Unstable Blocking Effect

Observing a blocking effect that is not stable or varies significantly during the recording can be frustrating.

Potential Cause Troubleshooting Steps
Incomplete Perfusion or Washout Ensure your perfusion system allows for a complete and rapid exchange of the solution around the recorded cell. Dead space in the perfusion lines can lead to a slow onset and washout of the drug effect.
Compound Adsorption Bioactive compounds can sometimes adsorb to the tubing of the perfusion system. Pre-incubating the tubing with the experimental solution containing this compound can help to saturate non-specific binding sites.
Unstable Recording Configuration A drifting seal resistance or access resistance in a whole-cell patch-clamp recording will lead to changes in the recorded current amplitude, which can be misinterpreted as an unstable drug effect. Monitor the seal and access resistance throughout the experiment.
Biological Variability in Receptor Subunits The subunit composition of GABA receptors can vary between cells and preparations, potentially leading to differences in affinity for this compound. If possible, use a cell line with a defined and homogenous receptor population.
Issue 3: Unexpected Electrophysiological Effects

Sometimes, you may observe effects that are not consistent with the known mechanism of action of this compound.

Potential Cause Troubleshooting Steps
Off-Target Effects At high concentrations, the risk of off-target effects increases. Perform a concentration-response curve to ensure you are using the lowest effective concentration. Test the effect of this compound in the absence of GABA to check for any direct effects on other channels.
Vehicle Effects The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on ion channels. Perform a vehicle control experiment by applying the recording solution with the same concentration of the vehicle alone.
Changes in Neuronal Excitability Blocking GABAergic inhibition can lead to an increase in overall neuronal excitability. This can manifest as spontaneous firing or changes in the cell's resting membrane potential. Be aware of these potential network-level effects.

Experimental Protocols & Data Presentation

Key Experimental Methodologies

Whole-Cell Patch-Clamp Recordings from Cultured Insect Neurons:

  • Cell Culture: Culture neurons from the desired insect species on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH, osmolarity adjusted to ~320 mOsm).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH, osmolarity adjusted to ~310 mOsm).

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal (>1 GΩ) with a neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

  • Drug Application:

    • Dissolve this compound in DMSO to make a 10 mM stock solution.

    • Dilute the stock solution in the external solution to the desired final concentrations.

    • Apply GABA and this compound via a fast-perfusion system.

Data Presentation

Table 1: Example IC50 Values for this compound on Insect RDL Receptors

PreparationAgonist (GABA) ConcentrationIC50 (nM)Hill SlopeReference
Bombyx mori RDL expressed in Xenopus oocytesEC50 concentration1.66-
Bombyx mori larval neurons10 µM~1-

Visualizations

Signaling Pathway of this compound Action

GABA GABA GABA_R Insect GABA Receptor (RDL Subtype) GABA->GABA_R Binds ChrodB This compound ChrodB->GABA_R Antagonizes Channel_Open Chloride Channel Opening GABA_R->Channel_Open Activates Channel_Blocked Chloride Channel Blockage GABA_R->Channel_Blocked Inhibited by ChrodB Hyperpolarization Hyperpolarization/ Inhibition Channel_Open->Hyperpolarization No_Inhibition Reduced or No Inhibition Channel_Blocked->No_Inhibition

Caption: Mechanism of this compound antagonism at insect GABA receptors.

Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Prep Prepare Cell Culture Solution_Prep Prepare Solutions (External, Internal, GABA, ChrodB) Rig_Setup Set up Patch-Clamp Rig Patch Obtain Whole-Cell Patch Clamp Recording Rig_Setup->Patch Baseline Record Baseline GABA-evoked Current Patch->Baseline Drug_App Apply Increasing Concentrations of this compound + GABA Baseline->Drug_App Washout Washout between Concentrations Drug_App->Washout Washout->Drug_App Measure Measure Peak Current for each Concentration Washout->Measure Normalize Normalize to Baseline Current Measure->Normalize Plot Plot Concentration-Response Curve Normalize->Plot Fit Fit with Hill Equation to Determine IC50 Plot->Fit

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for Recording Variability

Start High Variability in This compound Recordings Check_Compound Check Compound Preparation & Storage? Start->Check_Compound Check_Setup Check Electrophysiology Setup & Perfusion? Check_Compound->Check_Setup No Sol_Fresh Prepare Fresh Solutions Check_Compound->Sol_Fresh Yes Store_Proper Ensure Proper Storage (-20°C or -80°C, Aliquoted) Check_Compound->Store_Proper Yes Check_Protocol Check Experimental Protocol Consistency? Check_Setup->Check_Protocol No Seal_Stable Monitor Seal & Access Resistance Check_Setup->Seal_Stable Yes Perfusion_Rate Check Perfusion Rate & System Integrity Check_Setup->Perfusion_Rate Yes Check_Bio Consider Biological Variability? Check_Protocol->Check_Bio No Protocol_Const Standardize Voltage Protocol, Temperature, and GABA Concentration Check_Protocol->Protocol_Const Yes Receptor_Exp Use Homogenous Receptor Expression System Check_Bio->Receptor_Exp Yes Data_Improved Data Quality Improved Sol_Fresh->Data_Improved Store_Proper->Data_Improved Seal_Stable->Data_Improved Perfusion_Rate->Data_Improved Protocol_Const->Data_Improved Receptor_Exp->Data_Improved

Caption: A logical approach to troubleshooting variability in recordings.

Overcoming receptor desensitization in Chrodrimanin B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrodrimanin B. The focus is on addressing common challenges encountered during in vitro experiments, particularly those related to achieving stable and reproducible results when characterizing the antagonistic effects of this compound on insect GABA receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective blocker of insect GABA-gated chloride channels (GABARs), specifically the RDL (resistance to dieldrin) subtype[1][2][3]. It functions as an antagonist, meaning it inhibits the activity of the receptor. At low nanomolar concentrations, it acts as a competitive antagonist, while at higher concentrations, it exhibits non-competitive antagonism[1][3]. It does not have an open-channel blocking action[1][3].

Q2: Is this compound an agonist that causes receptor desensitization?

A2: No, this compound is an antagonist and does not activate the GABA receptor. Therefore, it does not directly cause receptor desensitization in the classical sense, which is a process typically induced by prolonged or repeated exposure to an agonist[4][5]. Any observed decrease in the GABA-induced current in the presence of this compound is due to its blocking action, not agonist-induced desensitization.

Q3: My GABA-induced currents decrease over time, even without this compound. Is this desensitization, and how can I prevent it?

A3: The observed decrease in GABA-induced currents over time is likely due to GABA-induced receptor desensitization or "run-down" of the receptors in the experimental preparation. This is a common phenomenon with ligand-gated ion channels. To mitigate this, consider the following:

  • Optimize agonist application time: Use the shortest possible application of GABA that elicits a maximal, stable response.

  • Increase the washout period: Allow for a sufficient washout period between GABA applications to enable the receptors to recover from any desensitization.

  • Use a low, non-desensitizing GABA concentration: If possible, use a concentration of GABA that is at or below its EC50 value to minimize desensitization while still obtaining a measurable current.

Q4: How does this compound affect the GABA concentration-response curve?

A4: As a competitive antagonist at low concentrations, this compound will cause a rightward shift in the GABA concentration-response curve, increasing the EC50 value for GABA without reducing the maximum response[1][3][6]. At higher, non-competitive concentrations, it will also reduce the maximum current amplitude[1][3].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in this compound IC50 values 1. Inconsistent GABA concentration or application time.2. Run-down of GABA response over the course of the experiment.1. Use a precise and automated perfusion system for consistent drug application.2. Monitor the baseline GABA response throughout the experiment and discard data if the baseline varies significantly.
No observable blocking effect of this compound 1. Incorrect concentration of this compound.2. Degraded this compound stock solution.3. The expressed receptor is insensitive to this compound.1. Verify the dilution calculations and prepare fresh solutions.2. Store this compound stock solutions at the recommended temperature and protect from light. Prepare fresh working solutions daily.3. Confirm the identity and expression of the insect RDL receptor. This compound is significantly less potent on vertebrate GABARs[1][2].
Slow onset of this compound block The binding kinetics of this compound may be slow.Increase the pre-incubation time with this compound before co-application with GABA. A pre-application of 1 minute has been shown to be effective[3].
Irreversible or very slowly reversible block Strong binding of this compound to the receptor.Increase the duration of the washout period after this compound application to see if the GABA response can be recovered.

Experimental Protocols

Characterizing the Antagonistic Effect of this compound using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from studies characterizing the effects of this compound on insect RDL GABA receptors expressed in Xenopus oocytes[1][3].

1. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject oocytes with cRNA encoding the insect RDL GABA receptor subunit.
  • Incubate oocytes for 2-4 days at 16-18°C to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2.0 MΩ) to voltage-clamp the oocyte at -60 mV.
  • Establish a stable baseline GABA response by applying a concentration of GABA close to its EC50 value (e.g., 30 µM) for a short duration (e.g., 5-10 seconds) followed by a washout period of at least 2-3 minutes to allow for full recovery. Repeat until the peak current amplitude is stable.

3. Application of this compound:

  • To determine the IC50, first establish a stable baseline GABA response.
  • Pre-incubate the oocyte with a specific concentration of this compound for 1 minute.
  • Co-apply the same concentration of this compound with the baseline concentration of GABA.
  • Record the peak inward current.
  • Washout the oocyte with ND96 until the GABA response returns to baseline before testing the next concentration.
  • Repeat with a range of this compound concentrations to construct a concentration-inhibition curve.

4. Data Analysis:

  • Calculate the percentage inhibition for each concentration of this compound relative to the control GABA response.
  • Fit the concentration-inhibition data to a logistic equation to determine the IC50 value.

Quantitative Data Summary
Compound Receptor Assay Parameter Value Reference
This compoundBombyx mori RDL GABARTEVC in Xenopus oocytesIC501.66 nM[1][3]
This compoundBombyx mori RDL GABARTEVC in Xenopus oocytesEffect on GABA EC50Shifted from 41.1 µM to 143 µM (at 3 nM this compound)[6]
This compoundHuman α1β2γ2 GABARTEVC in Xenopus oocytesBlocking Action~1,000-fold lower than on RDL[1][2]

Visualizations

GABAR_Antagonism cluster_gaba GABA Agonism (Normal Function) cluster_chro This compound Antagonism GABA GABA GABAR_rest GABA Receptor (Resting State) GABA->GABAR_rest Binds GABAR_open GABA Receptor (Open State) GABAR_rest->GABAR_open Activates GABAR_blocked GABA Receptor (Blocked State) GABAR_rest->GABAR_blocked Inhibits Cl_influx Cl- Influx (Neuron Inhibition) GABAR_open->Cl_influx ChroB This compound ChroB->GABAR_rest Binds No_Cl_influx No Cl- Influx (Block of Inhibition) GABAR_blocked->No_Cl_influx

Caption: Signaling pathway of GABA receptor activation and this compound antagonism.

experimental_workflow start Start prep_oocytes Prepare and Inject Xenopus Oocytes with RDL Receptor cRNA start->prep_oocytes incubate Incubate Oocytes (2-4 days) prep_oocytes->incubate setup_tevc Setup Two-Electrode Voltage Clamp incubate->setup_tevc baseline Establish Stable Baseline GABA Response setup_tevc->baseline pre_incubate Pre-incubate with This compound (1 min) baseline->pre_incubate co_apply Co-apply this compound and GABA pre_incubate->co_apply record Record Peak Current co_apply->record washout Washout Until Baseline Recovery record->washout next_conc Test Next Concentration washout->next_conc next_conc->pre_incubate Yes analyze Analyze Data (IC50 Calculation) next_conc->analyze No end End analyze->end

Caption: Experimental workflow for characterizing this compound using TEVC.

troubleshooting_logic start Decreased GABA Response Observed is_chro_present Is this compound Present? start->is_chro_present is_run_down Is Baseline Stable? is_chro_present->is_run_down No block Effect is likely Receptor Blockade is_chro_present->block Yes desens Possible GABA-induced Desensitization or Run-down is_run_down->desens No stable_exp Proceed with Experiment is_run_down->stable_exp Yes optimize Optimize Washout Time and GABA Concentration desens->optimize

Caption: Troubleshooting logic for decreased GABA response in experiments.

References

Interpreting unexpected results in Chrodrimanin B binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Chrodrimanin B binding assays. Understanding the unique allosteric modulatory mechanism of this compound is crucial for interpreting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective allosteric modulator of insect GABA-gated chloride channels, also known as RDL (Resistance to Dieldrin) receptors. It binds to a novel allosteric site on the receptor, which is topographically distinct from the GABA binding site (orthosteric site) and other known insecticide binding sites. This binding stabilizes an inhibited conformation of the receptor, effectively blocking the channel's function.

Q2: Why do my this compound binding results appear to show both competitive and non-competitive antagonism?

This is a classic hallmark of an allosteric modulator. The binding of this compound to its allosteric site can influence the binding of ligands to the orthosteric (GABA) site, a phenomenon known as cooperativity. At low concentrations, this compound might appear competitive because its binding can decrease the affinity of a radiolabeled ligand for the GABA binding site. At higher concentrations, the non-competitive nature becomes more apparent as this compound will limit the maximum binding of the orthosteric ligand, regardless of the orthosteric ligand's concentration. This complex interaction can result in biphasic or unusually steep inhibition curves.

Q3: Can I use a standard competitive binding assay protocol for this compound?

While the basic principles of a binding assay apply, a standard competitive binding assay designed for orthosteric ligands may yield misleading results. It is essential to design experiments that can characterize the allosteric interactions of this compound. This may involve using both a radiolabeled orthosteric ligand and a radiolabeled version of this compound (if available) or carefully designed functional assays.

Troubleshooting Guide

Issue 1: No or Weak Binding of this compound
Possible Cause Troubleshooting Steps
Degraded this compound Ensure proper storage of this compound (cool, dry, and dark conditions). Prepare fresh stock solutions for each experiment.
Inactive Receptor Preparation Use freshly prepared membrane fractions or purified receptors. Avoid repeated freeze-thaw cycles. Confirm receptor activity with a known orthosteric ligand.
Inappropriate Assay Buffer Optimize buffer pH and ionic strength. The composition of the buffer can significantly impact allosteric interactions.
Incorrect Assay Conditions Optimize incubation time and temperature. Allosteric binding kinetics can be slower than orthosteric binding.
Issue 2: High Background Signal
Possible Cause Troubleshooting Steps
Non-specific Binding of Radioligand Increase the number of wash steps. Optimize the concentration of blocking agents (e.g., BSA) in the assay buffer. Consider using pre-coated filter plates.
Radioligand Sticking to Assay Plates/Filters Pre-soak filters in a solution of a suitable blocking agent. Use low-binding plates.
Contaminated Reagents Use fresh, high-purity reagents and buffers.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Steps
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Variable Receptor Concentration Ensure homogenous resuspension of membrane preparations before aliquoting. Perform protein quantification for each batch of receptor preparation.
Complex Binding Kinetics Due to its allosteric nature, slight variations in assay conditions can lead to significant changes in binding. Strictly adhere to the optimized protocol.
Issue 4: Unexpected Inhibition Curve Shape (e.g., steep or biphasic)
Possible Cause Troubleshooting Steps
Allosteric Modulation This is often an intrinsic property of allosteric modulators like this compound. The shape of the curve can be influenced by the concentration of the radiolabeled orthosteric ligand used.
Multiple Binding Sites with Different Affinities This is a possibility with complex receptors. Analyze data using a two-site binding model.
Ligand Depletion If the concentration of the receptor is too high relative to the ligand, the free ligand concentration will decrease significantly during the assay, leading to a steeper curve. Reduce the receptor concentration.

Data Presentation

Table 1: Illustrative Binding Affinities of this compound and its Analogs for the Insect RDL Receptor.

This table presents example data to illustrate the structure-activity relationship. Actual values may vary based on experimental conditions.

CompoundModificationIC50 (nM)Fold Change vs. This compound
This compound -1.51.0
Analog A Modification at C-515.210.1
Analog B Modification at C-103.12.1
Analog C Modification at C-158.95.9
Analog D Core scaffold modification50.733.8

Experimental Protocols

Protocol 1: Expression and Purification of Insect RDL Receptor

This protocol describes a general method for obtaining insect RDL receptors for use in binding assays.

  • Gene Synthesis and Cloning: Synthesize the coding sequence for the target insect RDL subunit (e.g., from Drosophila melanogaster) and clone it into a suitable expression vector (e.g., a baculovirus transfer vector for expression in insect cells).

  • Generation of Recombinant Baculovirus: Co-transfect the expression vector with linearized baculovirus DNA into Sf9 insect cells to generate recombinant baculovirus.

  • Protein Expression: Infect a large-scale culture of Sf9 or High Five™ cells with the high-titer recombinant baculovirus. Harvest the cells after 48-72 hours post-infection.

  • Membrane Preparation:

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonication.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the membranes.

    • Wash the membrane pellet with lysis buffer and resuspend in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% glycerol).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

Protocol 2: Radioligand Displacement Assay for this compound

This protocol outlines a radioligand displacement assay using a radiolabeled orthosteric antagonist (e.g., [3H]-EBOB) to characterize the allosteric effect of this compound.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • A fixed concentration of the radiolabeled orthosteric antagonist (e.g., 1 nM [3H]-EBOB).

    • Increasing concentrations of unlabeled this compound (e.g., from 0.1 nM to 10 µM).

    • RDL receptor membrane preparation (e.g., 20 µg of protein).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly filter the reaction mixture through a glass fiber filter plate (pre-soaked in a blocking solution) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of an unlabeled orthosteric ligand (e.g., 10 µM unlabeled EBOB).

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Expression RDL Receptor Expression (e.g., Insect Cells) Purification Membrane Preparation or Purification Expression->Purification Quantification Protein Quantification Purification->Quantification Setup Assay Setup: - Receptor - Radioligand - this compound Quantification->Setup Incubation Incubation (Equilibrium) Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding Counting->Analysis CurveFit Dose-Response Curve Fitting Analysis->CurveFit IC50 Determine IC50 CurveFit->IC50

Caption: Experimental workflow for a this compound radioligand displacement assay.

Signaling_Pathway GABA GABA OrthostericSite GABA->OrthostericSite ChrodB This compound AllostericSite ChrodB->AllostericSite RDL RDL Receptor (GABA-gated Cl- Channel) ChannelOpen Channel Open (Cl- Influx) RDL->ChannelOpen Activation ChannelClosed Channel Closed (Inhibited) RDL->ChannelClosed Allosteric Inhibition OrthostericSite->RDL AllostericSite->RDL Hyperpolarization Neuronal Hyperpolarization ChannelOpen->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Simplified signaling pathway showing this compound's allosteric inhibition.

Troubleshooting_Tree Start Unexpected Results? NoBinding No or Weak Binding Start->NoBinding Binding Signal Issue HighBg High Background Start->HighBg Signal-to-Noise Issue Inconsistent Inconsistent Results Start->Inconsistent Reproducibility Issue WeirdCurve Atypical Curve Shape Start->WeirdCurve Data Analysis Issue CheckLigand Check Ligand Integrity & Receptor Activity NoBinding->CheckLigand CheckWash Optimize Washing Steps & Blocking Agents HighBg->CheckWash CheckPipetting Verify Pipetting & Reagent Consistency Inconsistent->CheckPipetting ConsiderAllo Consider Allosteric Mechanism WeirdCurve->ConsiderAllo

Caption: A decision tree for troubleshooting unexpected results in this compound binding assays.

Technical Support Center: Optimizing Chrodrimanin B Concentration for Insect Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Chrodrimanin B and what is its mode of action?

A1: this compound is a meroterpenoid natural product that exhibits potent insecticidal activity. Its primary mode of action is the selective and potent blockade of insect γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls).[1][2] It acts as both a competitive and non-competitive antagonist of the GABA receptor, leading to hyperexcitation of the insect's central nervous system, paralysis, and eventual death.[1][3]

Q2: Is this compound selective for insects?

A2: Yes, studies have shown that this compound is highly selective for insect GABA receptors over vertebrate receptors. For instance, its blocking action on human α1β2γ2 GABAR is approximately 1,000-fold lower than on the insect RDL (Resistance to dieldrin) GABA receptor.[1][2] This selectivity makes it a promising candidate for the development of targeted insecticides.

Q3: In what solvents can I dissolve this compound for my bioassays?

A3: this compound is typically dissolved in a small amount of a high-purity volatile solvent such as acetone or dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted with water or a suitable buffer to the desired final concentrations for the bioassay. It is crucial to include a solvent-only control in your experimental design to ensure that the solvent itself does not cause any adverse effects on the target insect.

Q4: What is the difference between LC50 and LD50?

A4: LC50 (Lethal Concentration 50) is the concentration of a substance in a medium (e.g., diet, water, or air) that is expected to cause death in 50% of a test population. It is commonly used in bioassays where the exact dose ingested by each insect cannot be precisely controlled, such as in diet-incorporation or leaf-dip assays. LD50 (Lethal Dose 50) is the single dose of a substance that is expected to cause death in 50% of a test population when administered by a specific route (e.g., topical application or injection). This value is typically expressed as the weight of the substance per unit of body weight of the insect (e.g., ng/mg).

Q5: How do I analyze my data to determine the LC50 or LD50?

A5: The most common method for analyzing dose-response data from bioassays is probit analysis . This statistical method transforms the sigmoidal dose-response curve into a straight line, allowing for the calculation of the LC50 or LD50 and their corresponding 95% confidence intervals. Several statistical software packages are available to perform probit analysis.

Data Presentation: Insecticidal Activity of this compound

Due to the novelty of this compound, publicly available LC50 and LD50 values for a wide range of insect pests are limited. The table below summarizes the currently available data on its biological activity. Researchers are encouraged to perform dose-response experiments to determine the specific values for their target insect species.

CompoundTargetMeasurementValueReference
This compoundBombyx mori (Silkworm) GABA Receptor (RDL)IC501.66 nM[1][3]
This compoundBombyx mori (Silkworm) LarvaeEffectParalysis[1][2]

Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit 50% of the GABA-induced current in the silkworm RDL receptor. This indicates high potency at the molecular target. The paralytic effect observed in silkworm larvae further supports its insecticidal potential.

Experimental Protocols

This section provides a detailed, step-by-step protocol for determining the optimal concentration of this compound for insect bioassays. The protocol is divided into two main stages: a range-finding study and a definitive (or concentration-response) study.

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To determine the LC50 (or LD50) of this compound for a specific insect species.

Materials:

  • Technical grade this compound

  • High-purity acetone or DMSO

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100 or Tween 80) for aqueous solutions

  • Appropriate artificial diet or host plant leaves

  • Healthy, uniform-aged insects of the target species

  • Bioassay containers (e.g., Petri dishes, multi-well plates, glass vials)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Fume hood

Methodology:

Part A: Range-Finding Study

The purpose of this initial study is to identify a broad range of concentrations that cause between 0% and 100% mortality.

  • Prepare a Stock Solution:

    • In a fume hood, accurately weigh a small amount of technical grade this compound.

    • Dissolve it in a precise volume of acetone or DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare Serial Dilutions:

    • Create a series of broad, logarithmically spaced dilutions from the stock solution. For example, prepare concentrations of 100, 10, 1, 0.1, and 0.01 µg/mL.

    • For aqueous bioassays (e.g., leaf-dip), dilute the stock solution in distilled water containing a small amount of surfactant (e.g., 0.01-0.05%) to ensure even coating.

  • Choose a Bioassay Method: Select a method appropriate for your target insect and the mode of action of this compound (ingestion or contact). Common methods include:

    • Diet-Incorporation Bioassay: Mix the this compound dilutions into the insect's artificial diet before it solidifies.

    • Leaf-Dip Bioassay: Dip host plant leaves into the test solutions for a set time (e.g., 30 seconds), allow them to air dry, and then place them in containers with the insects.

    • Topical Application Bioassay: Apply a precise volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each insect using a microapplicator. This method is used to determine the LD50.

    • Glass Vial Bioassay: Coat the inside of glass vials with the test solutions, allow the solvent to evaporate completely, and then introduce the insects.

  • Experimental Setup:

    • For each concentration, use a sufficient number of insects (e.g., 10-20 per replicate) and at least three replicates.

    • Include a control group treated only with the solvent and surfactant (if used) to account for any mortality not caused by this compound.

    • A positive control with a known insecticide can also be included for comparison.

  • Incubation and Observation:

    • Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the target insect.

    • Record mortality at regular intervals (e.g., 24, 48, and 72 hours). An insect is typically considered dead if it is unable to move when gently prodded with a fine brush.

Part B: Definitive (Concentration-Response) Study

Based on the results of the range-finding study, this part aims to determine the LC50/LD50 with greater precision.

  • Select Concentrations: Choose a series of 5-7 concentrations that are more narrowly spaced and are expected to result in mortalities between 10% and 90%. These concentrations should bracket the estimated LC50 from the range-finding study.

  • Conduct the Bioassay: Follow the same bioassay method and experimental setup as in Part A, but with the newly selected concentrations. Ensure a larger number of insects per concentration (e.g., 20-30 per replicate) and at least three to five replicates to increase the statistical power of the results.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if the mortality in the control group is between 5% and 20%. If control mortality exceeds 20%, the experiment should be repeated.

      • Abbott's Formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100

        • Where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group.

    • Perform probit analysis on the corrected mortality data to calculate the LC50 or LD50, along with their 95% confidence intervals and the slope of the dose-response line.

Troubleshooting Guides

Problem 1: High Mortality in the Control Group (>20%)

  • Possible Cause: The solvent (acetone or DMSO) concentration may be too high, or the solvent may be contaminated.

  • Solution: Ensure the final solvent concentration in the bioassay medium is low (typically <1%). Use high-purity solvents and prepare fresh solutions for each experiment.

  • Possible Cause: The insects may be stressed, unhealthy, or of an inappropriate age.

  • Solution: Use healthy, uniform-aged insects from a well-maintained colony. Avoid overcrowding and provide adequate food and water.

  • Possible Cause: Mechanical injury to the insects during handling.

  • Solution: Handle insects gently. If using topical application, ensure the needle of the microapplicator is not piercing the insect's cuticle.

Problem 2: No or Very Low Mortality Even at High Concentrations

  • Possible Cause: The concentrations tested may still be too low for the target insect.

  • Solution: Conduct a new range-finding study with a wider and higher range of concentrations.

  • Possible Cause: The this compound may have degraded.

  • Solution: Store this compound under appropriate conditions (cool, dark, and dry). Prepare fresh stock solutions for each experiment.

  • Possible Cause: The target insect species may be naturally tolerant or resistant to this compound.

  • Solution: Consider testing a different insect species or a known susceptible strain of the same species to confirm the activity of your this compound sample.

  • Possible Cause: Poor uptake of the compound in the chosen bioassay method.

  • Solution: If using a diet-incorporation assay, ensure the compound is thoroughly mixed. For leaf-dip assays, ensure complete and even coverage of the leaf surface. Consider trying a different bioassay method (e.g., topical application).

Problem 3: Inconsistent Results Between Replicates

  • Possible Cause: Variation in the preparation of test solutions.

  • Solution: Ensure accurate weighing and pipetting. Vortex solutions thoroughly before each use to ensure homogeneity.

  • Possible Cause: Inconsistent application of the treatment.

  • Solution: In topical applications, ensure the same volume is applied to the same location on each insect. In diet-incorporation or leaf-dip assays, ensure uniform mixing or coating.

  • Possible Cause: Variation in the age, size, or health of the insects used in different replicates.

  • Solution: Use insects from the same cohort and randomly assign them to treatment groups.

  • Possible Cause: Fluctuations in environmental conditions during the experiment.

  • Solution: Maintain constant temperature, humidity, and photoperiod throughout the bioassay.

Visualizations

Signaling Pathway

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_cleft GABA GABA->GABA_cleft Release GABA_R GABA Receptor (Chloride Channel) GABA_cleft->GABA_R Binds to Cl_channel Chloride Ion Channel (Open) GABA_R->Cl_channel Activates Blocked_channel Chloride Ion Channel (Blocked) GABA_R->Blocked_channel Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_channel->Hyperpolarization Leads to Chrodrimanin_B This compound Chrodrimanin_B->GABA_R Blocks Hyperexcitation Hyperexcitation (Paralysis) Blocked_channel->Hyperexcitation

Caption: Mechanism of action of this compound on an insect GABA receptor.

Experimental Workflow

G cluster_prep Preparation cluster_range Range-Finding Study cluster_definitive Definitive Study cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution range_dilutions Prepare Broad Serial Dilutions (e.g., 100, 10, 1, 0.1 µg/mL) prep_stock->range_dilutions range_bioassay Conduct Bioassay (Small scale, 3 replicates) range_dilutions->range_bioassay range_observe Observe Mortality (0-100%) range_bioassay->range_observe def_dilutions Prepare Narrow Serial Dilutions (5-7 concentrations bracketing LC50) range_observe->def_dilutions Inform concentration selection def_bioassay Conduct Bioassay (Large scale, 3-5 replicates) def_dilutions->def_bioassay def_observe Record Mortality at 24, 48, 72h def_bioassay->def_observe abbott Correct for Control Mortality (Abbott's Formula) def_observe->abbott probit Probit Analysis abbott->probit lc50 Determine LC50/LD50 and 95% Confidence Intervals probit->lc50

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Logic

G start High Control Mortality? check_solvent Check Solvent Purity and Concentration start->check_solvent Yes no_mortality No/Low Mortality? start->no_mortality No check_insects Assess Insect Health and Handling check_solvent->check_insects repeat_exp1 Repeat Experiment check_insects->repeat_exp1 check_conc Increase Concentration Range no_mortality->check_conc Yes inconsistent_results Inconsistent Results? no_mortality->inconsistent_results No check_compound Verify Compound Integrity check_conc->check_compound check_method Evaluate Bioassay Method check_compound->check_method repeat_exp2 Repeat Experiment check_method->repeat_exp2 check_prep Review Solution Preparation inconsistent_results->check_prep Yes check_app Standardize Application Technique check_prep->check_app check_env Ensure Consistent Environmental Conditions check_app->check_env repeat_exp3 Repeat Experiment check_env->repeat_exp3

Caption: A logical guide for troubleshooting common bioassay issues.

References

Improving the stability of Chrodrimanin B formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrodrimanin B formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, particularly at neutral to alkaline pH. Oxidation can also occur, especially in the presence of metal ions or when exposed to light.

Q2: Why does my this compound solution change color to a faint yellow over time?

A2: A yellowish discoloration in this compound solutions is typically indicative of oxidative degradation. This process can be accelerated by exposure to light and the presence of trace metal ions in the formulation buffer. To mitigate this, it is recommended to use high-purity water and buffers, consider the inclusion of an antioxidant, and protect the formulation from light.

Q3: What are the optimal pH and temperature conditions for storing a this compound solution?

A3: For short-term storage (up to 72 hours), this compound solutions are most stable at a pH between 4.0 and 5.5, refrigerated at 2-8°C. For long-term storage, lyophilization of the formulation is recommended.

Q4: Can I use common excipients with this compound?

A4: Yes, but compatibility testing is crucial. Sugars like trehalose and sucrose have been shown to be effective cryoprotectants for lyophilized formulations. However, excipients with reactive functional groups should be avoided. A comprehensive excipient compatibility study is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in Aqueous Formulation The pH of the solution is outside the optimal range, leading to insolubility. The concentration of this compound exceeds its solubility limit.Adjust the pH to the 4.0 - 5.5 range. Consider the use of a co-solvent or a solubility-enhancing excipient after appropriate compatibility studies.
Loss of Potency in Formulation Chemical degradation due to hydrolysis or oxidation. Adsorption of this compound to the container surface.Confirm the pH is in the optimal range. Add a suitable antioxidant (e.g., methionine). Use low-adsorption vials for storage.
Inconsistent Results in Stability Studies Variability in sample preparation. Inconsistent storage conditions. Issues with the analytical method.Ensure a standardized and validated sample preparation protocol. Tightly control temperature and humidity during the study. Validate the stability-indicating analytical method for specificity, linearity, accuracy, and precision.

Stability Data

Table 1: Stability of this compound in Aqueous Solution at Different pH and Temperatures (4 weeks)

pHTemperaturePurity (%)Total Degradants (%)
4.54°C99.20.8
4.525°C95.14.9
7.04°C96.53.5
7.025°C88.311.7
8.04°C92.08.0
8.025°C75.424.6

Table 2: Effect of Excipients on the Stability of Lyophilized this compound (12 months at 25°C)

ExcipientPurity (%)Reconstitution Time (s)
None90.7N/A
Mannitol94.245
Sucrose98.130
Trehalose98.525
Glycine92.360

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the this compound formulation with Mobile Phase A to a final concentration of 0.1 mg/mL.

  • Procedure:

    • Equilibrate the column for at least 30 minutes.

    • Inject the sample and record the chromatogram for 25 minutes.

    • Calculate the purity and percentage of total degradants by area normalization.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 4 hours.

  • Oxidation: Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at room temperature for 8 hours.

  • Photostability: Expose a solid sample and a 1 mg/mL solution of this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.

  • Analysis: Analyze all samples using the stability-indicating HPLC method to identify and quantify degradation products.

Visualizations

degradation_pathway Chrodrimanin_B This compound Hydrolysis_Product Hydrolysis Product (Inactive) Chrodrimanin_B->Hydrolysis_Product  H₂O, pH > 6 Oxidation_Product Oxidation Product (Inactive) Chrodrimanin_B->Oxidation_Product  O₂, Light, Metal Ions

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow cluster_formulation Formulation Development start Define Target Product Profile excipient Excipient Compatibility Screening start->excipient formulation Formulation Optimization excipient->formulation lyo Lyophilization Cycle Development formulation->lyo stability Accelerated Stability Study lyo->stability finish Final Formulation Selection stability->finish

Validation & Comparative

Chrodrimanin B vs. Fipronil: A Comparative Guide to their Mechanisms of Action on GABA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the mechanisms of action of two potent insecticides, Chrodrimanin B and fipronil. Both compounds target the γ-aminobutyric acid (GABA) receptor, a crucial component of the insect central nervous system, but exhibit distinct modes of interaction and selectivity. This analysis is intended for researchers, scientists, and drug development professionals working in the fields of neurotoxicology and insecticide development.

Core Mechanisms of Action

This compound , a meroterpenoid produced by the fungus Talaromyces sp., acts as a potent and selective blocker of insect GABA-gated chloride channels.[1] Its primary mode of action involves a dual mechanism: at low concentrations, it acts as a competitive antagonist, while at higher concentrations, it exhibits non-competitive antagonism.[1][2][3] This suggests that this compound can interact with the GABA binding site as well as a distinct allosteric site on the receptor.[1][2] Studies on silkworm (Bombyx mori) neurons have shown that this compound effectively blocks GABA-induced currents with high potency.[1][2]

Fipronil , a broad-spectrum phenylpyrazole insecticide, is a non-competitive antagonist of the GABA receptor.[4][5][6] It acts by binding to a site within the chloride ion channel of the receptor, thereby blocking the influx of chloride ions.[6][7][8] This disruption of the GABAergic system leads to hyperexcitation of the insect's central nervous system and eventual death.[5][6][7] Fipronil also targets glutamate-gated chloride (GluCl) channels in insects, which are absent in mammals, contributing to its selective toxicity.[6][9]

Quantitative Comparison of Potency and Selectivity

The following tables summarize the quantitative data on the potency and selectivity of this compound and fipronil against insect and mammalian GABA receptors.

Table 1: Potency (IC50) of this compound and Fipronil on Insect GABA Receptors

CompoundInsect SpeciesReceptor SubtypeIC50 (nM)Reference
This compoundBombyx mori (Silkworm)RDL1.66[1][2][3]
This compoundBombyx mori (Silkworm)RDL (A282S;T286V mutant)1.48[1][10]
FipronilBombyx mori (Silkworm)RDL (wild-type)39.4[10]
FipronilBombyx mori (Silkworm)RDL (A282S;T286V mutant)583[10]
FipronilCockroachGABA Receptor30[9]

Table 2: Selectivity of this compound and Fipronil for Insect vs. Mammalian GABA Receptors

CompoundInsect Receptor (IC50, nM)Mammalian Receptor (IC50, nM)Selectivity Ratio (Mammalian/Insect)Reference
This compound1.66 (B. mori RDL)~1000 (Human α1β2γ2)~602[1]
Fipronil30 (Cockroach)1600 (Rat)~53[9]

Differentiated Binding Sites

A key distinction between this compound and fipronil lies in their binding sites on the GABA receptor. Electrophysiological studies have demonstrated that a double mutation (A282S;T286V) in the silkworm RDL GABA receptor, which significantly reduces the sensitivity to fipronil, has little to no effect on the blocking action of this compound.[1][2] This strongly indicates that the two compounds have distinct binding sites.[1][2] Recent cryo-electron microscopy studies have revealed that this compound binds to a novel site within the transmembrane domain, adjacent to a PIP2 binding site, stabilizing an inhibited conformation of the receptor.[11] In contrast, fipronil is known to bind within the pore of the chloride channel.[12][13][14]

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the signaling pathways affected by this compound and fipronil.

GABAR_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Exocytosis Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Ca2+ influx AP Action Potential AP->Ca_channel Depolarization GABAR GABA-A Receptor (Chloride Channel) GABA_synapse->GABAR Binds Cl_ion Cl- GABAR->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Chrodrimanin_B This compound Chrodrimanin_B->GABAR Competitive & Non-competitive Antagonist Fipronil Fipronil Fipronil->GABAR Non-competitive Antagonist (Pore Blocker)

Caption: Signaling pathway of GABAergic inhibition and the antagonistic actions of this compound and fipronil.

Experimental_Workflow cluster_receptor_prep Receptor Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Oocytes Xenopus Oocytes cRNA_injection cRNA Injection (GABA Receptor Subunits) Oocytes->cRNA_injection Incubation Incubation (Receptor Expression) cRNA_injection->Incubation TEVC Two-Electrode Voltage-Clamp Incubation->TEVC Patch_Clamp Patch-Clamp (Whole-cell) Incubation->Patch_Clamp Current_recording Record GABA-induced Currents TEVC->Current_recording Patch_Clamp->Current_recording GABA_application GABA Application GABA_application->TEVC GABA_application->Patch_Clamp Compound_application This compound or Fipronil Application Compound_application->TEVC Compound_application->Patch_Clamp IC50_determination IC50 Determination Current_recording->IC50_determination Selectivity_analysis Selectivity Analysis IC50_determination->Selectivity_analysis

Caption: Generalized experimental workflow for studying the effects of this compound and fipronil on GABA receptors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and fipronil.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology on Xenopus Oocytes

Objective: To determine the inhibitory concentration (IC50) of this compound and fipronil on expressed GABA receptors.

Protocol:

  • Oocyte Preparation: Mature female Xenopus laevis oocytes are surgically removed and treated with collagenase to remove follicular cells.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired GABA receptor subunits (e.g., B. mori RDL for insect receptors or human α1, β2, and γ2 for mammalian receptors).

  • Incubation: Injected oocytes are incubated for 2-4 days at 18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with standard frog Ringer's solution.

    • The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

    • The oocyte is voltage-clamped at a holding potential of -60 mV.

  • Compound Application:

    • A stable baseline current is established.

    • GABA is applied at its EC50 concentration to elicit a control current response.

    • The oocyte is then pre-incubated with varying concentrations of this compound or fipronil for a defined period (e.g., 1-5 minutes).

    • GABA is co-applied with the test compound, and the resulting current is recorded.

  • Data Analysis: The percentage of inhibition of the GABA-induced current is calculated for each concentration of the test compound. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology on Insect Neurons

Objective: To investigate the effects of this compound and fipronil on native GABA receptors in insect neurons.

Protocol:

  • Neuronal Preparation: Neurons are isolated from the desired insect species (e.g., silkworm larvae) and cultured for a short period.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane of a single neuron.

    • A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

    • The membrane patch within the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

    • The neuron is voltage-clamped at a holding potential of -70 mV.

  • Compound Application:

    • The external solution is rapidly exchanged using a perfusion system.

    • GABA is applied to the neuron to elicit an inward chloride current.

    • This compound or fipronil is then applied, either alone or in combination with GABA, to observe its effect on the GABA-induced current.

  • Data Analysis: Changes in the amplitude and kinetics of the GABA-induced currents in the presence of the test compounds are analyzed to determine their mechanism of action (e.g., competitive vs. non-competitive antagonism).

Conclusion

This compound and fipronil are both potent inhibitors of insect GABA receptors, but they achieve this through distinct mechanisms of action. This compound exhibits a dual competitive and non-competitive antagonism and binds to a novel allosteric site, offering high selectivity for insect over mammalian receptors. Fipronil acts as a non-competitive channel blocker, binding within the pore of the GABA receptor. The significant difference in their binding sites presents an opportunity for the development of novel insecticides with potentially reduced cross-resistance to existing compounds. The high insect selectivity of this compound, in particular, highlights its potential as a lead compound for the design of safer and more effective pest management agents.

References

Unraveling the Molecular Battleground: A Comparative Analysis of Chrodrimanin B and Fipronil Binding Sites on GABA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct binding mechanisms of two potent insecticides, Chrodrimanin B and fipronil, reveals crucial differences in their interaction with GABA receptors. While both compounds target this critical inhibitory neurotransmitter receptor in insects, their mode of action at the molecular level diverges significantly, offering insights for the development of more selective and effective pest control agents.

This guide provides a comprehensive comparison of the binding sites of this compound and fipronil on γ-aminobutyric acid (GABA) receptors, supported by experimental data from radioligand binding assays and electrophysiological studies. We will explore their distinct mechanisms of action, present quantitative binding affinity data, detail the experimental protocols used to obtain this data, and visualize the involved signaling pathways and experimental workflows.

Distinct Mechanisms of Action at the GABA Receptor

This compound, a meroterpenoid natural product, acts as a competitive antagonist at the GABA binding site.[1][2] This means it directly competes with the endogenous ligand, GABA, for the same binding pocket on the receptor. By occupying this site, this compound prevents GABA from binding and activating the receptor, thereby inhibiting the influx of chloride ions and leading to neuronal hyperexcitability. Studies have shown that this compound exhibits a high affinity for insect GABA receptors (specifically the RDL subtype) and a significantly lower affinity for vertebrate GABA receptors, highlighting its potential as a selective insecticide.[3][4]

In contrast, fipronil, a phenylpyrazole insecticide, functions as a non-competitive antagonist or a negative allosteric modulator .[5][6] It does not bind to the GABA binding site but rather to a distinct site within the ion channel pore of the GABA receptor.[7][8] By binding to this allosteric site, fipronil stabilizes a closed or non-conducting state of the channel, preventing the passage of chloride ions even when GABA is bound to its receptor.[9][10] This mode of action also leads to neuronal overstimulation and is responsible for its insecticidal properties. Fipronil's binding affinity is also higher for insect GABA receptors compared to their vertebrate counterparts, which contributes to its selective toxicity.[7] Docking models even suggest the possibility of two putative binding sites for fipronil on GABA receptors.[5]

A key piece of evidence for their distinct binding sites comes from studies on mutant insect GABA receptors. A double mutation (A282S;T286V) in the RDL receptor, which significantly impairs the action of fipronil, has been shown to have little to no effect on the blocking action of this compound.[2][3][11]

Quantitative Comparison of Binding Affinities

The following table summarizes the inhibitory concentrations (IC50) of this compound and fipronil on various GABA receptor subtypes, providing a quantitative measure of their potency. Lower IC50 values indicate higher binding affinity and potency.

CompoundReceptor SubtypeSpeciesIC50 ValueReference
This compound RDL GABA ReceptorBombyx mori (Silkworm)1.66 nM[2][3][11]
A282S;T286V mutant RDLBombyx mori (Silkworm)1.48 nM[12]
α1β2γ2 GABA ReceptorHuman~1000-fold lower than RDL[3][4]
Fipronil Wild-type RDLBombyx mori (Silkworm)39.4 nM[12]
A282S;T286V mutant RDLBombyx mori (Silkworm)583 nM[12]
α6β3γ2S (synaptic)RatIC50 in µM range[5][6]
α6β3δ (extrasynaptic)RatIC50 in µM range[5][6]
Native GABAaRs (cerebellum)Rat20 µM (ternary), 2.4 µM (binary)[6][13]
GABAa ReceptorsRat (DRG neurons)IC50 in µM range[9]

Experimental Protocols

The data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and two-electrode voltage-clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the affinity and specificity of a compound for a particular receptor.

Objective: To measure the binding of a radiolabeled ligand to GABA receptors in the presence of unlabeled competing compounds (like this compound or fipronil).

Methodology:

  • Membrane Preparation:

    • Rat brains are homogenized in a sucrose buffer at 4°C.[14]

    • The homogenate is centrifuged at low speed (1,000 x g) to remove large debris.[14]

    • The resulting supernatant is then centrifuged at high speed (140,000 x g) to pellet the cell membranes containing the GABA receptors.[14]

    • The pellet is washed multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA and other interfering substances.[14] The final membrane preparation is stored at -70°C.[14]

  • Binding Assay:

    • Thawed membrane preparations are resuspended in the binding buffer.[14]

    • A known concentration of a radiolabeled ligand that binds to a specific site on the GABA receptor is added to the membrane suspension. For competitive binding assays with this compound, radiolabeled agonists like [³H]muscimol or antagonists like [³H]gabazine are used.[1] For non-competitive antagonists like fipronil, radioligands that bind within the channel pore, such as [³H]EBOB, are employed.[6]

    • Varying concentrations of the unlabeled test compound (this compound or fipronil) are added to compete with the radioligand for binding.

    • The mixture is incubated at a specific temperature (e.g., 4°C) for a set period (e.g., 45 minutes) to allow binding to reach equilibrium.[14]

    • Non-specific binding is determined by adding a high concentration of an unlabeled ligand that is known to bind to the receptor (e.g., 10 mM GABA).[14]

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound. The filters are washed with ice-cold buffer.[14]

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using liquid scintillation spectrometry.[14]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Two-Electrode Voltage-Clamp Electrophysiology

This electrophysiological technique allows for the functional characterization of ion channels, such as GABA receptors, expressed in Xenopus oocytes.

Objective: To measure the ion current flowing through GABA receptors in response to GABA application and to assess the inhibitory effect of this compound or fipronil on this current.

Methodology:

  • Receptor Expression:

    • cRNA encoding the subunits of the desired GABA receptor (e.g., insect RDL or human α1β2γ2) is injected into Xenopus laevis oocytes.[2]

    • The oocytes are incubated for several days to allow for the expression and assembly of functional GABA receptors on their cell membrane.

  • Electrophysiological Recording:

    • An oocyte expressing the GABA receptors is placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential of the oocyte is held at a constant voltage (e.g., -60 mV).

  • Drug Application:

    • GABA is applied to the oocyte to activate the GABA receptors and elicit an inward chloride current.

    • The test compound (this compound or fipronil) is then co-applied with GABA, or pre-applied before GABA application, to observe its effect on the GABA-induced current.[2][3]

    • Concentration-response curves are generated by applying different concentrations of the test compound.

  • Data Analysis:

    • The peak amplitude of the GABA-induced current is measured in the absence and presence of the test compound.

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by fitting the concentration-inhibition data to a logistic equation.

Visualizing the Molecular Interactions

The following diagrams, created using the DOT language, illustrate the signaling pathway of the GABA receptor and the distinct binding sites of this compound and fipronil, as well as a typical experimental workflow for a radioligand binding assay.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAReceptor GABA Receptor (Ligand-Gated Ion Channel) GABA->GABAReceptor Binds & Activates ChrodrimaninB This compound ChrodrimaninB->GABAReceptor Competitively Blocks ChlorideInflux Chloride Ion (Cl⁻) Influx GABAReceptor->ChlorideInflux Opens Channel FipronilBindingSite Fipronil Binding Site (Channel Pore) FipronilBindingSite->ChlorideInflux Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) ChlorideInflux->Hyperpolarization Fipronil Fipronil Fipronil->FipronilBindingSite Binds & Blocks (Non-competitively)

Caption: Signaling pathway of the GABA receptor and the inhibitory actions of this compound and fipronil.

Radioligand_Binding_Assay_Workflow cluster_assay Assay Components start Start prep Membrane Preparation (e.g., from rat brain) start->prep assay Binding Assay Setup prep->assay incubation Incubation (e.g., 45 min at 4°C) assay->incubation filtration Rapid Filtration (Separation of bound/ unbound ligand) incubation->filtration quantification Quantification of Radioactivity (Liquid Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC50) quantification->analysis end End analysis->end membranes Receptor Membranes membranes->assay radioligand Radiolabeled Ligand ([³H]muscimol or [³H]EBOB) radioligand->assay competitor Unlabeled Competitor (this compound or Fipronil) competitor->assay

Caption: Experimental workflow for a typical radioligand binding assay.

References

Chrodrimanin B: A Comparative Analysis of its Selectivity for Insect versus Mammalian GABA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of Chrodrimanin B for insect versus mammalian γ-aminobutyric acid (GABA) receptors, supported by experimental data. This compound, a meroterpenoid produced by Talaromyces sp., has demonstrated potent insecticidal properties, primarily through its interaction with GABA receptors, the main inhibitory neurotransmitter receptors in both insects and mammals.[1][2][3] Understanding the selectivity of this compound is crucial for the development of novel insecticides with minimal off-target effects on mammals.

Quantitative Comparison of this compound Activity

The following table summarizes the key quantitative data from electrophysiological studies, highlighting the significant selectivity of this compound for insect GABA receptors over their mammalian counterparts.

ParameterInsect GABA Receptor (Silkworm RDL)Mammalian GABA Receptor (Human α1β2γ2)Selectivity Ratio (Insect/Mammalian)Reference
IC50 1.66 nM1.48 µM (1480 nM)~892-fold[1][2]

IC50 : The half maximal inhibitory concentration, representing the concentration of this compound required to block 50% of the GABA-induced current. A lower IC50 value indicates higher potency.

Mechanism of Action

This compound acts as a potent blocker of insect GABA-gated chloride channels.[1][2][3] Initial studies suggested a dual mechanism of action on the insect RDL (resistance to dieldrin) receptor, involving both high-affinity competitive and lower-affinity non-competitive antagonism.[1][2][3] This was based on observations that this compound shifted the GABA concentration-response curve to the right at low concentrations and reduced the maximum current at higher concentrations.[1][3]

However, more recent cryo-electron microscopy studies have revealed that this compound binds to a novel allosteric site within the transmembrane domain of the insect RDL receptor, distinct from the orthosteric GABA binding site.[4][5] This finding suggests that while its functional effects appear competitive, its binding site is allosteric, stabilizing an inhibited conformation of the receptor.[4] This newly identified membrane-associated binding pocket is structurally analogous but pharmacologically opposite to a neurosteroid binding site in mammalian GABA receptors.[4][5]

Notably, the binding site of this compound is also different from that of other non-competitive antagonists like fipronil.[1][2][3]

Experimental Protocols

The data presented in this guide were primarily obtained through two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing recombinant GABA receptors and radioligand binding assays.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific ion channel, in this case, GABA receptors.

  • Receptor Expression: cRNAs encoding the subunits of the desired GABA receptor (e.g., silkworm RDL or human α1, β2, and γ2) are injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is held at a constant voltage (e.g., -60 mV).

  • Compound Application:

    • A baseline GABA-induced current is established by applying a known concentration of GABA (e.g., near the EC50 value).

    • This compound is then bath-applied for a set duration (e.g., 5 minutes) before being co-applied with GABA.[1][2]

  • Data Analysis: The peak amplitude of the GABA-induced current before and after the application of this compound is measured. The percentage of inhibition is calculated, and by testing a range of this compound concentrations, an IC50 value can be determined by fitting the data to a concentration-inhibition curve.[2]

Radioligand Binding Assays

These assays measure the ability of a compound to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.

  • Membrane Preparation: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate a membrane fraction rich in GABA receptors.[6]

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]gabazine or [3H]muscimol for the competitive site) and varying concentrations of the test compound (this compound).[6]

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Further analysis can reveal whether the interaction is competitive or non-competitive by examining the effect on the dissociation constant (Kd) and maximum binding (Bmax) of the radioligand.[6] this compound was found to increase the Kd of competitive ligands without significantly affecting the Bmax, indicating competitive interactions with the mammalian GABAA receptor binding site in these assays.[6]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the GABA receptor signaling pathway and a typical experimental workflow for assessing this compound's selectivity.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle Synapse Synaptic Cleft GABA_vesicle->Synapse Exocytosis GABA GABA Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Ca²⁺ Influx AP Action Potential AP->Ca_channel Depolarization GABAR GABA Receptor (Cl⁻ Channel) Hyperpolarization Hyperpolarization (Inhibition) GABAR->Hyperpolarization Cl⁻ Influx Cl_ion Cl⁻ GABA->GABAR Binds ChrodrimaninB This compound ChrodrimaninB->GABAR Blocks

Caption: Simplified GABAergic signaling pathway.

Experimental_Workflow cluster_receptor_prep Receptor Preparation cluster_electrophysiology Two-Electrode Voltage-Clamp cluster_analysis Data Analysis Insect_cRNA Insect RDL GABA-R cRNA Synthesis Oocyte_Injection cRNA Injection into Xenopus Oocytes Insect_cRNA->Oocyte_Injection Mammalian_cRNA Human α1β2γ2 GABA-R cRNA Synthesis Mammalian_cRNA->Oocyte_Injection Expression Receptor Expression (2-4 days) Oocyte_Injection->Expression TEVC TEVC Setup and Oocyte Placement Expression->TEVC GABA_Application Apply GABA (Measure Control Current) TEVC->GABA_Application ChrodB_Application Apply this compound + GABA GABA_Application->ChrodB_Application Data_Recording Record Inhibited Current ChrodB_Application->Data_Recording Inhibition_Calc Calculate % Inhibition Data_Recording->Inhibition_Calc IC50_Determination Determine IC₅₀ Values (Concentration-Response Curve) Inhibition_Calc->IC50_Determination Selectivity_Ratio Calculate Selectivity Ratio (IC₅₀ Mammalian / IC₅₀ Insect) IC50_Determination->Selectivity_Ratio

Caption: Experimental workflow for assessing selectivity.

Conclusion

The experimental evidence strongly supports the classification of this compound as a highly selective blocker of insect GABA receptors. Its approximately 900-fold greater potency for the silkworm RDL receptor compared to the human α1β2γ2 GABA receptor highlights its potential as a lead compound for the development of safer and more targeted insecticides.[1][2] The recent elucidation of its novel allosteric binding site on the insect receptor opens new avenues for structure-based design of next-generation pest control agents with improved selectivity and efficacy.[4] Further research on a wider range of insect pest species and other mammalian GABA receptor subtypes will be beneficial to fully characterize its selectivity profile.[2]

References

Potency Showdown: Chrodrimanins B, A, and D as Insect GABA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers in Insecticide Development

In the ongoing search for novel and effective insecticides, the meroterpenoid chrodrimanins, isolated from fungi of the Talaromyces genus, have emerged as promising candidates due to their potent insecticidal properties. This guide provides a detailed comparison of the potency of three key analogs: Chrodrimanin B, A, and D. The data presented herein, supported by experimental evidence, is intended to inform researchers, scientists, and drug development professionals in the field of pest management.

Chrodrimanins exert their insecticidal effect by targeting the insect's nervous system. Specifically, they act as potent blockers of the γ-aminobutyric acid (GABA)-gated chloride channels, which are crucial for inhibitory neurotransmission. Disruption of this pathway leads to paralysis and ultimately, death of the insect.

Potency Comparison: A Quantitative Overview

Experimental data consistently demonstrates a clear hierarchy in the insecticidal and GABA receptor-blocking potency of the three chrodrimanin analogs. This compound stands out as the most potent, followed by Chrodrimanin D, and lastly, Chrodrimanin A. This trend is observed in both in-vivo insecticidal assays and in-vitro electrophysiological studies.

CompoundInsecticidal Activity (LD50) against Silkworm Larvae (µg/g of diet)GABA Receptor Blocking Potency (IC50) on Silkworm RDL GABAR
This compound 10[1]1.13 nM
Chrodrimanin D 20[2]6.01 nM
Chrodrimanin A Not explicitly quantified, but demonstrated to be less potent than B and D.148 nM

Mechanism of Action: Blocking Inhibitory Neurotransmission

Chrodrimanins act as antagonists at the insect RDL (Resistance to dieldrin) GABA receptor, a ligand-gated ion channel. In a healthy insect nervous system, the neurotransmitter GABA binds to this receptor, opening the chloride ion (Cl-) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus creating an inhibitory effect.

Chrodrimanins disrupt this process by binding to the receptor and preventing the channel from opening, even in the presence of GABA. This blockage of the inhibitory signal leads to hyperexcitability of the nervous system, resulting in the observed paralysis and insecticidal effect.

Chrodrimanin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_chrodrimanin GABA_vesicle GABA Vesicles RDL_GABAR RDL GABA Receptor (Chloride Channel) GABA_vesicle->RDL_GABAR GABA Release Chloride_ion Cl- RDL_GABAR->Chloride_ion Channel Opens Paralysis Paralysis & Death RDL_GABAR->Paralysis No Inhibition leads to Hyperexcitation Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx Chrodrimanin Chrodrimanin (B, A, D) Chrodrimanin->RDL_GABAR Blocks Channel

Caption: Signaling pathway of Chrodrimanin's antagonistic action on insect RDL GABA receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Insecticidal Bioassay (Oral Administration)

This protocol is used to determine the median lethal dose (LD50) of chrodrimanin compounds against insect larvae.

Insecticidal_Bioassay_Workflow compound_prep Compound Preparation: Dissolve Chrodrimanins in a solvent (e.g., DMSO). dosing Dosing: Incorporate various concentrations of Chrodrimanins into the diet. compound_prep->dosing diet_prep Diet Formulation: Prepare artificial insect diet. diet_prep->dosing feeding Feeding: Place third-instar silkworm larvae on the treated diet. dosing->feeding incubation Incubation: Maintain larvae under controlled conditions (temperature, humidity). feeding->incubation observation Observation & Data Collection: Record mortality at specific time points (e.g., 24, 48 hours). incubation->observation analysis Data Analysis: Calculate LD50 values using probit analysis. observation->analysis

Caption: Workflow for the insecticidal bioassay of Chrodrimanins.

Methodology:

  • Compound Preparation: Chrodrimanin A, B, and D are individually dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Diet Preparation: An artificial diet for silkworm larvae (Bombyx mori) is prepared according to standard laboratory procedures.

  • Dosing: A series of concentrations for each chrodrimanin analog are prepared by incorporating the stock solutions into the artificial diet. A control group is prepared with the solvent alone.

  • Feeding: Third-instar silkworm larvae are placed in individual containers with a pre-weighed amount of the treated or control diet.

  • Incubation: The larvae are maintained under controlled environmental conditions (e.g., 25°C, 60% relative humidity).

  • Data Collection: Mortality is recorded at regular intervals (e.g., 24 and 48 hours) after the initiation of feeding.

  • Data Analysis: The median lethal dose (LD50), the dose required to kill 50% of the test population, is calculated using statistical methods such as probit analysis.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This electrophysiological technique is employed to measure the effect of chrodrimanins on the function of GABA-gated chloride channels expressed in Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the silkworm RDL GABA receptor subunit. This leads to the expression of functional GABA receptors on the oocyte membrane.

  • Incubation: The injected oocytes are incubated for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • GABA is applied to the oocyte to elicit an inward chloride current through the expressed GABA receptors.

    • Chrodrimanin compounds are co-applied with GABA at various concentrations to measure their inhibitory effect on the GABA-induced current.

  • Data Analysis: The concentration of the chrodrimanin that inhibits 50% of the maximal GABA-induced current (IC50) is determined by fitting the concentration-response data to a logistic equation.

Conclusion

The comparative data clearly establishes this compound as the most potent insecticide and GABA receptor antagonist among the three analogs tested. Its significantly lower LD50 and IC50 values suggest a higher affinity for the insect RDL GABA receptor. This information is critical for guiding future research into the development of chrodrimanin-based insecticides, focusing on structure-activity relationships to potentially synthesize even more potent and selective compounds for pest control. The provided experimental protocols offer a foundation for researchers to replicate and expand upon these findings.

References

Cross-resistance studies of Chrodrimanin B in fipronil-resistant insects

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Chrodrimanin B and fipronil interactions with insect GABA receptors reveals a lack of cross-resistance at the molecular level, positioning this compound as a promising candidate for managing fipronil-resistant insect populations.

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound and fipronil, focusing on the compelling evidence that fipronil-resistant insects are unlikely to exhibit cross-resistance to this compound. The data presented herein is primarily derived from electrophysiological studies on the insect γ-aminobutyric acid (GABA)-gated chloride channel (RDL receptor), the target site for both compounds.

Executive Summary

Fipronil is a widely used broad-spectrum insecticide that acts as a non-competitive antagonist of the insect RDL receptor, leading to neuronal hyperexcitation and death.[1] However, the emergence of insect populations with resistance to fipronil, often conferred by specific mutations in the RDL receptor gene, threatens its continued efficacy.[2] this compound, a meroterpenoid natural product, also targets the insect RDL receptor but at a distinct binding site from fipronil.[3] Crucially, experimental data demonstrates that a key fipronil-resistance mutation (A282S;T286V) in the silkworm RDL receptor does not significantly impact the inhibitory activity of this compound. This strongly suggests a lack of target-site cross-resistance between the two compounds. While whole-organism bioassay data on fipronil-resistant strains is not yet available, the molecular evidence provides a strong rationale for the development of this compound-based insecticides for the control of fipronil-resistant pests.

Comparative Efficacy at the Target Site

The following table summarizes the inhibitory potency (IC50) of this compound and fipronil on wild-type and fipronil-resistant (A282S;T286V mutant) RDL receptors from the silkworm, Bombyx mori. The data clearly illustrates that while the mutation significantly reduces the potency of fipronil, it has a negligible effect on the potency of this compound.

CompoundReceptor GenotypeIC50 (nM)Fold-Change in ResistanceReference
Fipronil Wild-Type39.4-[3]
A282S;T286V Mutant58314.8-fold increase [3]
This compound Wild-Type1.66-[3]
A282S;T286V Mutant1.480.9-fold (no change) [3]

Signaling Pathway and Mechanisms of Action

Both this compound and fipronil target the RDL receptor, a ligand-gated ion channel. In a resting state, the channel is closed. Upon binding of the neurotransmitter GABA, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.

Fipronil acts as a non-competitive antagonist, binding within the ion channel pore and physically blocking the passage of chloride ions. This compound, in contrast, is believed to act at a different, allosteric site on the receptor. The A282S;T286V mutation, located within the channel pore, sterically hinders the binding of fipronil, leading to resistance. However, this mutation does not affect the binding of this compound.

cluster_gaba GABAergic Synapse cluster_fipronil Fipronil Action cluster_chro This compound Action GABA GABA RDL_unbound RDL Receptor (Closed) GABA->RDL_unbound Binds RDL_bound RDL Receptor (Open) RDL_unbound->RDL_bound Conformational Change RDL_chro RDL Receptor (Blocked) RDL_unbound->RDL_chro Cl_in Cl- Influx (Hyperpolarization) RDL_bound->Cl_in Allows RDL_fipronil RDL Receptor (Blocked) RDL_bound->RDL_fipronil Inhibition Neuronal Inhibition Cl_in->Inhibition Fipronil Fipronil Fipronil->RDL_bound Blocks Pore No_Cl_in_f No Cl- Influx RDL_fipronil->No_Cl_in_f Excitation_f Hyperexcitation No_Cl_in_f->Excitation_f ChroB This compound ChroB->RDL_unbound Allosteric Binding No_Cl_in_c No Cl- Influx RDL_chro->No_Cl_in_c Excitation_c Hyperexcitation No_Cl_in_c->Excitation_c cluster_prep Oocyte Preparation cluster_tevc TEVC Recording cluster_analysis Data Analysis cRNA RDL cRNA Synthesis Injection cRNA Microinjection cRNA->Injection Oocyte_prep Xenopus Oocyte Harvesting Oocyte_prep->Injection Incubation Incubation (2-4 days) Injection->Incubation Oocyte_mount Mount Oocyte in Recording Chamber Incubation->Oocyte_mount Impale Impale with Two Electrodes Oocyte_mount->Impale Clamp Voltage Clamp (-60 mV) Impale->Clamp GABA_app Apply GABA Clamp->GABA_app Record_control Record Control Current GABA_app->Record_control Compound_app Co-apply GABA + Insecticide Record_control->Compound_app Record_test Record Test Current Compound_app->Record_test Compare Compare Test and Control Currents Record_test->Compare Curve Generate Concentration- Response Curve Compare->Curve IC50 Calculate IC50 Curve->IC50

References

Validating the Target of Chrodrimanin B: A Comparative Guide to RNAi and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RNA interference (RNAi) with alternative cutting-edge techniques for validating the molecular target of Chrodrimanin B, a potent insecticidal meroterpenoid. The primary known target of this compound is the insect GABA-gated chloride channel (GABAᴀ receptor), specifically the RDL (resistance to dieldrin) subunit. This document outlines a hypothetical experimental framework using RNAi to confirm this target and presents a comparative analysis with chemical proteomics and photoaffinity labeling.

Target Validation Using RNA Interference (RNAi)

RNAi is a powerful and specific method for target validation that involves the sequence-specific silencing of a target gene's expression. By knocking down the expression of the putative target (the RDL subunit of the GABAᴀ receptor), we can assess whether the cytotoxic effects of this compound are diminished, thereby validating the target.

Hypothetical Experimental Workflow

The following workflow outlines the key steps for validating the target of this compound using RNAi in an insect cell line, such as Spodoptera frugiperda (Sf9) cells, which are known to express GABAᴀ receptors.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis prep1 Design & Synthesize siRNA targeting RDL exp1 Transfect Sf9 cells with RDL siRNA or scrambled control prep1->exp1 prep2 Culture Sf9 insect cells prep2->exp1 exp2 Incubate for 48-72h for gene knockdown exp1->exp2 exp3 Treat cells with This compound exp2->exp3 an3 Confirm RDL knockdown (qPCR/Western Blot) exp2->an3 an1 Assess Cell Viability (MTT Assay) exp3->an1 an2 Measure GABAR Activity (Chloride Influx Assay) exp3->an2 GABAR_pathway GABA GABA GABAR GABAᴀ Receptor (RDL subunit) GABA->GABAR binds Chloride Cl⁻ Influx GABAR->Chloride opens channel Block Channel Blockage GABAR->Block ChrodB This compound ChrodB->GABAR antagonizes Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Block->Chloride prevents

Chrodrimanin B Analogs: A Comparative Analysis of Their Activity as Insecticidal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the biological activity of Chrodrimanin B and its analogs, Chrodrimanin A and D. These meroterpenoid compounds, originally isolated from the fungus Talaromyces sp. YO-2, have garnered significant interest as potent and selective blockers of insect GABA-gated chloride channels (RDL), making them promising candidates for the development of novel insecticides.[1] This document is intended for researchers, scientists, and drug development professionals working in the fields of entomology, neurobiology, and pesticide development.

Executive Summary

Chrodrimanins exhibit potent insecticidal activity by targeting the insect nervous system. The primary mechanism of action involves the blockade of GABA-gated chloride channels, leading to hyperexcitation, paralysis, and eventual death of the insect.[1] This guide presents a detailed comparison of the inhibitory activity of Chrodrimanin A, B, and D on the silkworm (Bombyx mori) RDL receptor, highlighting the structure-activity relationships within this compound family. Furthermore, it provides detailed experimental protocols for the key assays used to characterize these compounds and visual diagrams of the relevant signaling pathways and experimental workflows.

Comparative Activity of Chrodrimanin Analogs

The inhibitory potency of Chrodrimanin analogs against the Bombyx mori RDL GABA receptor has been evaluated using two-electrode voltage-clamp electrophysiology. The results, summarized in the table below, demonstrate a clear structure-activity relationship, with this compound being the most potent inhibitor, followed by Chrodrimanin D and then Chrodrimanin A.[1][2] This trend in inhibitory activity directly correlates with their observed insecticidal potency.[1]

CompoundTarget ReceptorIC50 (nM)Reference
Chrodrimanin ABombyx mori RDL148[1][2]
This compoundBombyx mori RDL1.13[1][2]
Chrodrimanin DBombyx mori RDL6.01[1][2]

Notably, this compound exhibits a high degree of selectivity for insect RDL receptors over vertebrate GABA receptors. Studies have shown that the IC50 value of this compound against the human α1β2γ2 GABAA receptor is approximately 1.48 µM, indicating a selectivity of about 1000-fold for the insect receptor.[1][2] This high selectivity is a crucial characteristic for the development of safer insecticides with minimal off-target effects on non-target organisms.

Mechanism of Action: Targeting the Insect GABA Receptor

Chrodrimanins act as antagonists of GABA-gated chloride channels. Electrophysiological studies have revealed a dual mechanism of action for this compound. At low concentrations, it acts as a competitive antagonist, shifting the GABA concentration-response curve to the right.[1] At higher concentrations, it exhibits non-competitive antagonism, reducing the maximum current amplitude induced by GABA.[1] This indicates that this compound can interfere with both GABA binding and the subsequent channel gating process. The binding site for Chrodrimanins on the RDL receptor is distinct from that of other non-competitive antagonists like fipronil.[1]

cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_R GABA-A Receptor (RDL) Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Neuron_Activity Reduced Neuronal Excitability Hyperpolarization->Neuron_Activity GABA GABA GABA->GABA_R Binds Chrodrimanin This compound Analog Chrodrimanin->GABA_R Blocks (Competitive & Non-competitive)

Figure 1. Signaling pathway of this compound analogs at the insect GABA receptor.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is used to express and characterize the activity of ion channels, such as the insect RDL receptor, in a controlled environment.

1. Oocyte Preparation:

  • Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • The defolliculated oocytes are injected with cRNA encoding the insect RDL receptor subunit.

  • Injected oocytes are incubated for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte expressing the RDL receptor is placed in a recording chamber and perfused with a saline solution.

  • The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.[3][4]

  • The membrane potential is clamped at a holding potential, typically -60 mV.[5]

  • GABA, the natural ligand, is applied to the oocyte to elicit an inward chloride current.

  • Chrodrimanin analogs are co-applied with GABA at various concentrations to determine their inhibitory effect on the GABA-induced current.

  • The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject RDL Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impalement Impale with Two Microelectrodes Placement->Impalement Voltage_Clamp Clamp Membrane Potential (-60mV) Impalement->Voltage_Clamp GABA_Application Apply GABA (Elicit Current) Voltage_Clamp->GABA_Application Compound_Application Co-apply Chrodrimanin Analog with GABA GABA_Application->Compound_Application Data_Acquisition Record Current Inhibition Compound_Application->Data_Acquisition Dose_Response Generate Dose-Response Curve Data_Acquisition->Dose_Response IC50_Calculation Calculate IC50 Dose_Response->IC50_Calculation

Figure 2. Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Whole-Cell Patch-Clamp Electrophysiology on Insect Neurons

This technique allows for the direct measurement of ion channel activity in native insect neurons.

1. Neuron Preparation:

  • The central nervous system of the insect (e.g., from Drosophila larvae or adults) is dissected.[6]

  • The neural sheath is enzymatically and mechanically removed to expose individual neurons.[7]

2. Recording:

  • A glass micropipette with a small tip opening is brought into contact with the membrane of a target neuron.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.[6]

  • The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The neuron's membrane potential is clamped at a specific voltage.

  • GABA and Chrodrimanin analogs are applied to the neuron to study their effects on the GABA-induced currents.

Conclusion

The comparative analysis of this compound and its analogs reveals a promising class of insecticidal compounds with high potency and selectivity for insect GABA-gated chloride channels. The clear structure-activity relationship observed, with this compound being the most active, provides a valuable foundation for the rational design of new and improved insecticides. The detailed experimental protocols and diagrams presented in this guide offer a practical resource for researchers aiming to further investigate the potential of these and other novel insecticidal compounds.

References

Unlocking Potent Insecticidal Activity: A Comparative Guide to the Structure-Activity Relationship of Chrodrimanin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the structure-activity relationship (SAR) of Chrodrimanin B derivatives reveals key insights for the development of next-generation insecticides. This guide provides a comprehensive comparison of Chrodrimanin analogs, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.

Chrodrimanins, a class of meroterpenoids, have garnered significant attention in the field of insecticide discovery due to their potent and selective action against insect pests. Among them, this compound stands out for its exceptional insecticidal properties. This guide synthesizes the current understanding of the SAR of this compound derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Chrodrimanin Derivatives' Biological Activity

The insecticidal potency of Chrodrimanin derivatives is primarily attributed to their ability to act as potent blockers of insect γ-aminobutyric acid (GABA)-gated chloride channels, also known as RDL receptors.[1][2] This targeted action disrupts the normal functioning of the insect nervous system, leading to paralysis and death.

A comparative analysis of naturally occurring Chrodrimanins has established a clear order of potency. Electrophysiological studies on silkworm (Bombyx mori) RDL GABA receptors have demonstrated that this compound is the most potent, followed by Chrodrimanin D and then Chrodrimanin A.[1][2] This aligns with their observed insecticidal activity.

CompoundTargetActivity (IC50)Reference
This compoundSilkworm (Bombyx mori) RDL GABA Receptor1.13 nM[2]
This compoundSilkworm (Bombyx mori) RDL GABA Receptor1.66 nM[1]
Chrodrimanin ASilkworm (Bombyx mori) RDL GABA Receptor> 1000 nM[1]
Chrodrimanin DSilkworm (Bombyx mori) RDL GABA Receptor~100 nM[1]

Table 1: Comparative in vitro activity of natural Chrodrimanin derivatives against the insect RDL GABA receptor.

Crucially, this compound exhibits remarkable selectivity for insect GABA receptors over their human counterparts. Studies have shown an approximately 1,000-fold lower blocking action on human α1β2γ2 GABA receptors, highlighting its potential for development as a safer insecticide with minimal off-target effects in mammals.[1][2]

While comprehensive SAR studies on a wide range of synthetic this compound derivatives are not extensively available in publicly accessible literature, the existing data on natural analogs provides a foundational understanding. The structural differences between Chrodrimanins A, B, and D, which lie in the stereochemistry and substitution patterns of the decalin ring system and the side chain, are critical determinants of their biological activity. Further research into synthetic analogs is essential to fully elucidate the SAR and to design novel derivatives with enhanced potency and optimized properties.

Unraveling the Mechanism of Action: Targeting the Insect GABA Receptor

This compound's insecticidal effect stems from its interaction with the insect RDL GABA receptor. The binding of GABA to this receptor normally opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. This compound acts as an antagonist, blocking this channel and preventing the inhibitory action of GABA. This leads to hyperexcitation of the insect's nervous system.

The mode of action of this compound appears to be complex, exhibiting competitive antagonism at low concentrations and non-competitive antagonism at higher concentrations.[1] This suggests that it may interact with the GABA binding site as well as other allosteric sites on the receptor. Importantly, the binding site of this compound is distinct from that of other insecticides like fipronil, as mutations that confer resistance to fipronil do not significantly affect the blocking action of this compound.[1]

This compound Signaling Pathway Mechanism of Action of this compound cluster_neuron Insect Neuron GABA GABA GABAReceptor RDL GABA Receptor (Chloride Channel) GABA->GABAReceptor Binds to ChlorideInflux Chloride Ion Influx GABAReceptor->ChlorideInflux Opens Channel Hyperexcitation Hyperexcitation (Paralysis, Death) GABAReceptor->Hyperexcitation Dysfunction leads to ChrodrimaninB This compound ChrodrimaninB->GABAReceptor Blocks Hyperpolarization Hyperpolarization (Inhibition) ChlorideInflux->Hyperpolarization Leads to Insecticidal Bioassay Workflow Diet-Incorporation Bioassay Workflow start Start prep_diet Prepare Artificial Diet start->prep_diet prep_compounds Prepare Serial Dilutions of this compound Derivatives start->prep_compounds incorporate Incorporate Compounds into Diet prep_diet->incorporate prep_compounds->incorporate setup_assay Dispense Diet into Bioassay Trays incorporate->setup_assay add_larvae Introduce Larvae (e.g., Spodoptera litura) setup_assay->add_larvae incubate Incubate under Controlled Conditions add_larvae->incubate assess_mortality Assess Mortality at 24, 48, 72 hours incubate->assess_mortality analyze_data Data Analysis (Abbott's Formula, Probit Analysis) assess_mortality->analyze_data end End analyze_data->end TEVC Recording Workflow Two-Electrode Voltage-Clamp (TEVC) Workflow start Start prep_oocytes Prepare Xenopus laevis Oocytes start->prep_oocytes inject_crna Inject cRNA of Insect RDL Receptor prep_oocytes->inject_crna incubate Incubate for Receptor Expression inject_crna->incubate setup_tevc Set up TEVC Recording (Impalement with Electrodes) incubate->setup_tevc apply_gaba Apply GABA to Elicit Control Current setup_tevc->apply_gaba apply_compound Apply this compound Derivative + GABA apply_gaba->apply_compound record_current Record GABA-induced Currents apply_compound->record_current analyze_data Data Analysis (Determine IC50) record_current->analyze_data end End analyze_data->end

References

Safety Operating Guide

Proper Disposal of Chrodrimanin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Chrodrimanin B, a meroterpenoid fungal metabolite with insecticidal properties. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.

Primary Directive: Consult the Safety Data Sheet (SDS)

Before handling or disposing of this compound, users must review the complete Safety Data Sheet provided by the supplier.[1] This document contains critical, substance-specific information that supersedes any general guidance provided here.

Hazard Profile and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE).[1] It is a potent antagonist of insect GABA-gated chloride channels.[2]

Key Hazards:

  • Toxicity: While exhibiting selective activity against insect GABA receptors over human receptors, it should be treated as toxic.[2]

  • Routes of Exposure: Avoid ingestion, inhalation, and contact with eyes and skin.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Covering: Laboratory coat or other protective clothing.

Physical and Chemical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and for proper storage and disposal.

PropertyValue
Molecular Formula C₂₇H₃₂O₈
Molecular Weight 484.5 g/mol
Appearance Solid
Solubility Soluble in ethanol, methanol, and DMSO.
Storage Temperature -20°C

Source: PubChem CID 101565496[3]

Spill Management Protocol

In the event of a this compound spill, immediate action is necessary to prevent exposure and environmental contamination.

Minor Spills (Solid):

  • Restrict Access: Cordon off the affected area to prevent the spread of the material.

  • Wear PPE: Ensure appropriate PPE is worn before initiating cleanup.

  • Clean-up: Use dry clean-up methods to avoid generating dust. Gently sweep the material. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.

  • Collect: Place the spilled material and any contaminated cleaning materials into a clean, dry, sealable, and clearly labeled hazardous waste container.

Step-by-Step Disposal Protocol

The following is a general procedure for the disposal of this compound waste. Note: Local regulations and the specific guidance in the official SDS must be followed.

  • Segregate Waste:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent pads, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.

    • Due to its insecticidal nature, any insects treated with this compound should also be considered hazardous waste and disposed of accordingly, often through incineration or autoclaving after being devitalized (e.g., by freezing).

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

    • Ensure the container is sealed to prevent leakage or spillage.

  • Storage of Waste:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Final Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Incineration at high temperatures (>850 °C) is a common method for the disposal of insecticide waste.[1]

    • Never dispose of this compound down the drain or in the regular trash.[4]

Experimental Workflows and Diagrams

To ensure clarity in procedural guidance, the following diagrams illustrate key workflows and the known mechanism of action of this compound.

G cluster_0 Hazardous Chemical Waste Disposal Workflow A Generate Chemical Waste (e.g., unused this compound, contaminated labware) B Segregate Waste into Labeled, Sealed Container A->B Step 1 C Store in Designated Hazardous Waste Area B->C Step 2 D Schedule Pickup with EHS or Licensed Contractor C->D Step 3 E Transport to Licensed Disposal Facility D->E Step 4 F Final Disposal (e.g., Incineration) E->F Step 5

Caption: General workflow for the disposal of hazardous chemical waste.

G cluster_1 This compound Mechanism of Action GABA GABA Receptor Insect GABA Receptor (Chloride Channel) GABA->Receptor Binds to ChannelOpen Chloride Ion Influx (Neuron Inhibition) Receptor->ChannelOpen Activates ChannelBlocked No Chloride Ion Influx (Neurotoxicity) Receptor->ChannelBlocked Leads to ChrodrimaninB This compound ChrodrimaninB->Receptor Blocks

Caption: Simplified diagram of this compound as a GABA receptor antagonist.

References

Essential Safety and Operational Guidance for Handling Chrodrimanin B

Author: BenchChem Technical Support Team. Date: November 2025

Chrodrimanin B is a meroterpenoid fungal metabolite with potent insecticidal activity.[1][2] Due to its biological activity, it should be handled with care to minimize exposure. The following provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the recommended PPE for various laboratory activities.

ActivityRequired PPERationale
Weighing and Preparing Solutions - Full-face or half-mask air-purifying respirator with appropriate cartridges- Chemical-resistant gloves (e.g., nitrile), double-gloved- Safety goggles- Lab coat- Closed-toe shoesHigh risk of generating and inhaling airborne particles. Prevents skin and eye contact.
Handling Solutions - Chemical-resistant gloves (e.g., nitrile)- Safety glasses or goggles- Lab coat- Closed-toe shoesProtects against accidental splashes and skin contact.
Spill Cleanup - Air-purifying respirator- Chemical safety goggles- Heavy-duty chemical-resistant gloves- Chemical-resistant boots- Disposable coverallsProvides comprehensive protection during cleanup of potentially hazardous material.

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is supplied as a solid and should be stored at -20°C for long-term stability.[1]

  • Store in a clearly labeled, designated area away from incompatible materials.

Preparation of Solutions:

  • Work Area: Conduct all manipulations of solid this compound and its concentrated solutions within a certified chemical fume hood to minimize inhalation exposure.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Dissolving: this compound is soluble in organic solvents such as ethanol, methanol, and DMSO.[1] To prepare a stock solution, slowly add the solvent to the solid to avoid splashing. The container should be purged with an inert gas.[1]

Operational Workflow:

cluster_prep Preparation cluster_exp Experimentation cluster_dispose Disposal Receive Receive and Inspect Store Store at -20°C Receive->Store Weigh Weigh in Fume Hood Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Handle Handle Solutions in Hood Dissolve->Handle Experiment Conduct Experiment Handle->Experiment Collect Collect Waste Experiment->Collect Label Label Hazardous Waste Collect->Label Dispose Dispose via EHS Label->Dispose

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, pipette tips, empty vials) should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware must be collected as hazardous liquid waste.

  • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Keep waste containers securely closed except when adding waste.

Disposal Procedure:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Container Management: Do not overfill waste containers. Fill to approximately 75% capacity to prevent spills.

  • Institutional Guidelines: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected as hazardous waste.[3][4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best to consult with your EHS office. Deface or remove the original label before disposing of the rinsed, empty container.[3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.